molecular formula C51H84FeN13O18 B15563573 Ferrocin A

Ferrocin A

Número de catálogo: B15563573
Peso molecular: 1223.1 g/mol
Clave InChI: GAPCDFHDLGNEMA-QKILJWLESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ferrocin A is a cyclodepsipeptide.
from Pseudomonas fluorescens;  structure given in first source

Propiedades

Fórmula molecular

C51H84FeN13O18

Peso molecular

1223.1 g/mol

Nombre IUPAC

iron(3+);(Z)-N-[(12S,18S,21R,30S)-6,15,27-tris[3-[acetyl(oxido)amino]propyl]-18-(hydroxymethyl)-12-methyl-2,5,8,11,17,20,23,26,29-nonaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide

InChI

InChI=1S/C51H84N13O18.Fe/c1-8-9-10-11-12-13-14-21-41(69)58-40-30-82-44(72)28-55-47(74)37(19-16-23-63(80)34(6)67)57-42(70)26-53-46(73)32(4)52-25-36(18-15-22-62(79)33(5)66)56-49(76)39(29-65)60-51(78)45(31(2)3)61-43(71)27-54-48(75)38(59-50(40)77)20-17-24-64(81)35(7)68;/h13-14,31-32,36-40,45,52,65H,8-12,15-30H2,1-7H3,(H,53,73)(H,54,75)(H,55,74)(H,56,76)(H,57,70)(H,58,69)(H,59,77)(H,60,78)(H,61,71);/q-3;+3/b14-13-;/t32-,36?,37?,38?,39-,40-,45+;/m0./s1

Clave InChI

GAPCDFHDLGNEMA-QKILJWLESA-N

Origen del producto

United States

Foundational & Exploratory

Ferrocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ferrocin A, an iron-containing peptide antibiotic. It details the initial discovery, the producing organism, and the methodologies for its fermentation, isolation, and purification. Furthermore, it summarizes its structural characteristics and biological activity based on available scientific literature.

Discovery and Producing Organism

This compound is a novel iron-containing peptide antibiotic that was discovered and isolated from the culture filtrate of a Gram-negative bacterium identified as Pseudomonas fluorescens YK-310.[1][2] It belongs to a class of related compounds, Ferrocins A, B, C, and D, which are cyclic lipodecapeptides.[2][3] These compounds are notable for their unique structure, which incorporates a ferric ion, and their potent antibacterial activity, particularly against Gram-negative bacteria.[1][2]

Fermentation for this compound Production

The production of Ferrocins is achieved through submerged fermentation of Pseudomonas fluorescens YK-310. While the specific proprietary media composition for strain YK-310 is not fully detailed in the cited literature, general fermentation protocols for antibiotic production from Pseudomonas fluorescens can be adapted.

Experimental Protocol: Fermentation (General Methodology)

  • Inoculum Preparation: A seed culture of P. fluorescens YK-310 is prepared by inoculating a suitable liquid medium (e.g., a broth containing beef extract, peptone, and sodium chloride) with a slant culture.[4] The culture is incubated at 28-30°C for 18-24 hours with shaking (e.g., 150 rpm).[4]

  • Production Fermentation: The seed culture is then used to inoculate a larger production fermenter. The production medium composition is critical for yield. While specifics for this compound are limited, media for siderophore production by P. fluorescens often include a carbon source (e.g., glycerol, glucose, succinate), a nitrogen source (e.g., asparagine, ammonium (B1175870) sulfate), and essential minerals, with controlled iron availability.[5][6] Interestingly, unlike typical siderophores whose production is repressed by iron, Ferrocin production has been noted to increase in the presence of iron.[3]

  • Fermentation Conditions: The fermentation is carried out under controlled conditions:

    • Temperature: 27-29°C[4]

    • pH: Maintained around 7.0-7.2[4]

    • Aeration: Maintained with sterile air supply.

    • Agitation: Stirring at a rate of 120-150 rpm.[4]

    • Duration: Fermentation is continued for a period of 24 to 48 hours or until optimal antibiotic titer is achieved.[4]

  • Harvesting: After fermentation, the culture broth is harvested. The first step in the isolation process involves separating the bacterial cells from the culture filtrate, which contains the secreted this compound.

Isolation and Purification

The isolation of this compound from the culture filtrate is a multi-step process involving solvent extraction and sequential chromatographic separations.[1]

Experimental Protocol: Isolation and Purification

  • Solvent Extraction: The harvested culture filtrate is subjected to extraction with an organic solvent. Butanol has been specified as the solvent used for this primary extraction step.[1] The butanol phase, containing the crude antibiotic mixture, is separated from the aqueous phase.

  • Adsorption Chromatography: The crude extract is concentrated and then applied to an adsorption resin column. This step serves to further concentrate the Ferrocins and remove more polar impurities.

  • Silica (B1680970) Gel Chromatography: The fraction containing Ferrocins from the adsorption column is then subjected to silica gel column chromatography. This step separates compounds based on their polarity, providing a more refined mixture of the Ferrocin compounds.

  • Preparative Reverse-Phase HPLC: The final purification step is achieved using preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1] This high-resolution technique separates the individual Ferrocins (A, B, C, and D) from each other, yielding pure this compound.

G cluster_0 Fermentation & Harvesting cluster_1 Extraction & Purification A P. fluorescens YK-310 Culture B Culture Filtrate A->B Centrifugation/ Filtration C n-Butanol Extraction B->C D Adsorption Resin Column Chromatography C->D E Silica Gel Column Chromatography D->E F Preparative RP-HPLC E->F G Purified this compound F->G

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic and chemical degradation methods.[1] Ferrocins are characterized as iron-containing cyclic lipodecapeptides.[3] A key feature of their structure is the presence of three hydroxamate moieties per ferric ion, which form a stable octahedral iron complex.[1] The different Ferrocins (A, B, C, D) vary in the 7th amino acid residue of the peptide chain (Serine or Alanine) and in the methylation pattern of acetate (B1210297) groups.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Specific spectral data from the original discovery papers are not broadly available in public databases.

PropertyValue / Description
Compound Class Iron-containing cyclic lipodecapeptide antibiotic[1][3]
Molecular Formula Data not available in cited sources
Appearance Data not available in cited sources
Solubility Soluble in butanol[1]
UV-Vis Spectroscopy Data not available in cited sources
Infrared (IR) Spec. Data not available in cited sources
NMR Spectroscopy Data not available in cited sources
Mass Spectrometry Data not available in cited sources

Biological Activity

This compound exhibits significant antibacterial activity, with a notable potency against Gram-negative bacteria, including pathogenic strains of Pseudomonas aeruginosa.[2][3]

Assay TypeTarget OrganismResult
MIC (In Vitro)Pseudomonas aeruginosa IFO30803.1 µg/mL[3]
Therapeutic Effect (In Vivo)Pseudomonas aeruginosa P9 (infected mice model)ED₅₀: 0.2-0.6 mg/Kg[3]

Although active against both Escherichia coli and Pseudomonas aeruginosa in standard in-vitro assays, the Ferrocins demonstrated particularly strong and selective therapeutic effects against P. aeruginosa in animal infection models.[2]

Biosynthesis Pathway

The biosynthesis of Ferrocins in P. fluorescens YK-310 is governed by a dedicated gene cluster.[3] This cluster contains thirteen genes, three of which encode for Non-Ribosomal Peptide Synthetases (NRPSs).[3] These large, multi-domain enzymes are responsible for the assembly of the peptide backbone of this compound from amino acid precursors in a template-independent manner. The proposed pathway is supported by genome sequencing and gene knockout studies.[3]

G cluster_0 Genetic Basis cluster_1 Enzymatic Synthesis cluster_2 Precursors & Product GeneCluster Ferrocin Biosynthetic Gene Cluster (13 genes) NRPS 3 Non-Ribosomal Peptide Synthetases (NRPSs) GeneCluster->NRPS Transcription & Translation OtherEnzymes Other Biosynthetic Enzymes (10) GeneCluster->OtherEnzymes Transcription & Translation Product This compound (Cyclic Lipodecapeptide) NRPS->Product OtherEnzymes->Product Tailoring & Cyclization Precursors Amino Acid & Fatty Acid Precursors Precursors->NRPS

Caption: High-level overview of the this compound biosynthetic pathway.

References

Adenosine Receptors: A Technical Guide to Signaling, Pharmacology, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule, modulating a vast array of physiological and pathological processes.[1][2][3] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[2][4][5] These receptors are widely expressed throughout the body and are involved in regulating cardiac rhythm, blood flow, immune function, inflammation, and neuronal activity.[1][6] Under conditions of metabolic stress, such as hypoxia or ischemia, extracellular adenosine levels rise significantly, activating these receptors to orchestrate a cytoprotective response.[5][7] This central role in cellular homeostasis and disease has made adenosine receptors prominent targets for drug discovery and development.[1][5] This guide provides an in-depth overview of adenosine receptor signaling pathways, quantitative pharmacology, and key experimental methodologies for their study.

Adenosine Receptor Subtypes and Signaling Pathways

Adenosine receptors are classified into four subtypes, each with distinct G protein coupling preferences and downstream signaling cascades. The A₁ and A₃ receptors preferentially couple to Gᵢ/ₒ proteins, while the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins.[4][5] Additionally, A₂ₑ and A₃ receptors can couple to G₀ proteins.[4][8]

A₁ Receptor Signaling

The A₁ adenosine receptor (A₁AR) is a high-affinity receptor for adenosine, widely distributed throughout the body, particularly in the brain, heart, and adipose tissue.[9] Activation of A₁AR by an agonist initiates signaling primarily through Gᵢ/ₒ proteins.[9] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) concentration.[9] A₁AR activation can also stimulate phospholipase C (PLC) and activate various potassium channels while inhibiting N-, P-, and Q-type calcium channels.[6][9]

A1_Signaling A1R A₁ Receptor Gi Gᵢ/ₒ Protein A1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates K_channel K⁺ Channel (GIRK) Gi->K_channel Ca_channel Ca²⁺ Channel (N, P, Q-type) Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts IP3_DAG IP₃ / DAG PLC->IP3_DAG Generates Adenosine Adenosine Adenosine->A1R ATP ATP ATP->AC

A₁ Receptor Signaling Pathway
A₂ₐ Receptor Signaling

The A₂ₐ adenosine receptor (A₂ₐR) is also a high-affinity receptor, predominantly found in the basal ganglia, vasculature, and immune cells.[7][10] In contrast to the A₁R, the A₂ₐR couples to Gₛ proteins.[10][11] Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11][12] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), to modulate gene expression and cellular function.[12][13]

A2A_Signaling A2AR A₂ₐ Receptor Gs Gₛ Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates Adenosine Adenosine Adenosine->A2AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

A₂ₐ Receptor Signaling Pathway
A₂ₑ Receptor Signaling

The A₂ₑ adenosine receptor (A₂ₑR) has a lower affinity for adenosine compared to A₁R and A₂ₐR and is thought to be activated primarily under conditions of significant tissue stress or injury when adenosine concentrations are high.[4][14] Similar to A₂ₐR, it couples to Gₛ proteins to activate adenylyl cyclase and increase cAMP levels.[15][16] Some studies have also shown that A₂ₑR can couple to G₀ proteins, leading to the activation of PLC and a subsequent rise in intracellular calcium.[4]

A2B_Signaling A2BR A₂ₑ Receptor Gs Gₛ Protein A2BR->Gs Activates Gq G₀ Protein A2BR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP₃ / DAG PLC->IP3_DAG Generates Adenosine Adenosine (High Conc.) Adenosine->A2BR ATP ATP ATP->AC Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces

A₂ₑ Receptor Signaling Pathway
A₃ Receptor Signaling

The A₃ adenosine receptor (A₃R), like the A₂ₑR, is a low-affinity receptor.[6] Its expression is notably high in immune and inflammatory cells.[17] A₃R signaling is complex, characterized by dual coupling to both Gᵢ and G₀ proteins.[17] Coupling to Gᵢ inhibits adenylyl cyclase, reducing cAMP levels, while coupling to G₀ activates PLC, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium.[4][17][18] A₃R signaling can also involve G protein-independent pathways, such as the activation of RhoA and phospholipase D (PLD).[17]

A3_Signaling A3R A₃ Receptor Gi Gᵢ Protein A3R->Gi Activates Gq G₀ Protein A3R->Gq Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP₃ / DAG PLC->IP3_DAG Generates Adenosine Adenosine (High Conc.) Adenosine->A3R ATP ATP ATP->AC Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces

A₃ Receptor Signaling Pathway

Quantitative Data Presentation

The pharmacological characterization of adenosine receptors relies on quantitative analysis of ligand-receptor interactions. Key parameters include the dissociation constant (Kd), which reflects the affinity of a ligand for the receptor, and the maximum binding capacity (Bmax), indicating the total number of receptors in a sample.[19] The inhibition constant (Kᵢ) is also commonly used to describe the affinity of a competing ligand.

Table 1: Adenosine Receptor Ligand Binding Affinities

LigandTypeReceptorSpeciesKᵢ or Kd (nM)Reference
[³H]R-PIAAgonistA₁Human3.5 (Kd)[20]
[³H]CGS21680AgonistA₂ₐHuman10 (Kd)[20]
[¹²⁵I]-I-AB-MECAAgonistA₃Human0.34 (Kd)[19][20]
[³H]MRS7799AntagonistA₃Human0.55 (Kd)[19]
RegadenosonAgonistA₂ₐHuman-[7]
IstradefyllineAntagonistA₂ₐHuman-[21]
CF-101AgonistA₃Human-[22]

Note: Kd (dissociation constant) is the concentration of radioligand where 50% of receptors are occupied. A lower Kd indicates higher affinity. Kᵢ (inhibition constant) measures the affinity of a competing, unlabeled ligand.

Table 2: Relative Expression of Adenosine Receptors in Human Tissues

Tissue/Cell TypeA₁AR ExpressionA₂ₐR ExpressionA₂ₑR ExpressionA₃AR ExpressionReference(s)
Brain (Basal Ganglia)HighHighLowLow[7][10]
HeartHighModerateModerateModerate[23]
Blood VesselsModerateHighModerateLow[6][14]
Immune Cells (T-cells, Macrophages)ModerateHighHighHigh[10][14][24]
LungModerateModerateHighHigh[14][25]
Colon/IntestineLowLowModerateLow[26]
Adipose TissueHighLowLowLow[6]

Note: Expression levels are qualitative summaries (High, Moderate, Low) based on available literature. A₃AR expression is notably upregulated in many tumor tissues compared to normal adjacent tissue.[26]

Experimental Protocols

Characterizing the interaction of novel compounds with adenosine receptors requires robust and reproducible experimental assays. Radioligand binding assays are used to determine binding affinity and density, while functional assays measure the cellular response to receptor activation.

Protocol 1: Radioligand Binding Assay (Competition)

This protocol provides a general framework for determining the binding affinity (Kᵢ) of an unlabeled test compound for an adenosine receptor subtype.

  • Membrane Preparation:

    • Culture cells stably expressing the target human adenosine receptor (e.g., HEK-293 or CHO cells).[19]

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Reaction:

    • In assay tubes, add assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[20]

    • Add a fixed concentration of the appropriate radioligand (e.g., [³H]CGS21680 for A₂ₐR).[20]

    • Add increasing concentrations of the unlabeled test compound.

    • To determine non-specific binding, use a separate set of tubes with a high concentration of a known unlabeled agonist or antagonist (e.g., 10 µM NECA).[20]

    • Initiate the binding reaction by adding the membrane preparation to each tube.[20]

  • Incubation and Termination:

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.[19][20] This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[20]

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.[19]

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of a test compound to act as an agonist or antagonist by quantifying changes in intracellular cAMP levels.

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., HEK-293-hA₂ₐR) into 24-well plates and culture until they reach desired confluency.[20]

    • On the day of the assay, remove the culture medium and wash the cells with an appropriate assay buffer (e.g., DMEM with 50 mM HEPES).[20]

  • Compound Treatment:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[20] It is also common to add adenosine deaminase (ADA) to degrade any endogenous adenosine.[20]

    • For agonist testing, add increasing concentrations of the test compound.

    • For antagonist testing, add a fixed concentration of a known agonist (e.g., CGS21680) in the presence of increasing concentrations of the test compound.[20]

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[20]

  • Cell Lysis and cAMP Quantification:

    • Terminate the reaction by removing the assay medium and lysing the cells (e.g., with 0.1 M HCl or a commercial lysis buffer).

    • Quantify the amount of cAMP in the cell lysates. This is typically done using a competitive protein binding assay or a Homogeneous Time Resolved Fluorescence (HTRF)-based immunoassay.[11][20]

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the log of the agonist concentration.

    • Use non-linear regression to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists), which represent the potency of the compounds.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a novel compound targeting an adenosine receptor.

Workflow start Novel Compound receptor_prep Receptor Preparation (Cell Culture, Membrane Prep) start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay cAMP Functional Assay receptor_prep->functional_assay data_analysis Data Analysis (IC₅₀, Kᵢ, EC₅₀) binding_assay->data_analysis functional_assay->data_analysis results Pharmacological Profile (Affinity, Potency, Efficacy) data_analysis->results

Workflow for Compound Characterization

Role in Drug Development

The diverse physiological roles of adenosine receptors make them attractive targets for treating a wide range of diseases.[1]

  • A₁R Agonists: Have been explored for their potential in treating cardiac arrhythmias and for their neuroprotective effects.

  • A₂ₐR Antagonists: Are a major focus for treating Parkinson's disease, as they can modulate dopamine (B1211576) signaling in the basal ganglia.[5] Istradefylline is an approved A₂ₐR antagonist for this indication.

  • A₂ₐR Agonists: Regadenoson is an FDA-approved A₂ₐR agonist used as a pharmacologic stress agent for myocardial perfusion imaging.[1][7] These agonists also have potent anti-inflammatory and immunosuppressive effects, making them candidates for autoimmune diseases and cancer immunotherapy.[4][24]

  • A₂ₑR Modulators: The role of A₂ₑR is complex, with both agonists and antagonists being investigated for conditions like inflammation, fibrosis, and cancer.[7]

  • A₃R Agonists: Selective A₃R agonists, such as CF-101 (Piclidenoson), are in clinical trials for inflammatory conditions like rheumatoid arthritis and psoriasis, leveraging the high expression of A₃R on inflammatory cells.[22]

The development of subtype-selective ligands has been crucial for advancing our understanding of each receptor's function and for minimizing off-target side effects.[5] Future challenges and opportunities lie in developing biased agonists that selectively activate therapeutic signaling pathways while avoiding those that cause adverse effects.[23]

References

Ferrocin A chemical structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin A is a novel iron-containing peptide antibiotic isolated from the culture filtrate of the bacterium Pseudomonas fluorescens YK-310.[1] As a member of the ferrocins family of antibiotics, which also includes Ferrocins B, C, and D, it exhibits notable antibacterial activity, particularly against Gram-negative bacteria.[1] This technical guide provides a detailed overview of the chemical structure, characterization, and experimental protocols related to this compound, based on available scientific literature.

Chemical Structure and Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic and degradative methods. A key feature of the ferrocins is the presence of three hydroxamate moieties that coordinate with a single ferric ion to form a stable octahedral iron complex.

Note: The detailed chemical structure, including the specific amino acid sequence and the structure of the hydroxamate-containing residues for this compound, is contained within the primary literature which could not be accessed in full for this guide. The following representation is a generalized structure based on the available information.

Generalized Structure of the this compound Core:

The core of this compound consists of a cyclic peptide backbone to which three hydroxamate-containing side chains are attached. These hydroxamate groups act as chelators for the ferric ion.

Ferrocin_A_Core cluster_peptide Cyclic Peptide Backbone Fe Fe³⁺ p1 Amino Acid p2 Amino Acid p1->p2 p3 Amino Acid p2->p3 h1 Hydroxamate 1 p2->h1 p4 Amino Acid p3->p4 p5 Amino Acid p4->p5 h2 Hydroxamate 2 p4->h2 p6 Amino Acid p5->p6 p6->p1 h3 Hydroxamate 3 p6->h3 h1->Fe h2->Fe h3->Fe

Caption: Generalized structure of this compound, highlighting the central iron atom.

Physicochemical and Spectroscopic Characterization

Detailed quantitative data for this compound is limited in publicly accessible documents. The primary characterization was performed using a suite of spectroscopic techniques.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValue
Molecular FormulaData not available
Molecular WeightData not available
AppearanceData not available
Optical RotationData not available
UV-Vis λmaxData not available

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Data not available
¹³C NMR Data not available
Mass Spectrometry Data not available
Amino Acid Analysis Data not available

Experimental Protocols

The isolation and purification of this compound involved a multi-step process designed to separate it from other components in the bacterial culture.

Isolation and Purification Workflow

Isolation_Workflow start Culture Filtrate of P. fluorescens YK-310 butanol_extraction Butanol Extraction start->butanol_extraction adsorption_chrom Column Chromatography (Adsorption Resin) butanol_extraction->adsorption_chrom silica_chrom Silica (B1680970) Gel Chromatography adsorption_chrom->silica_chrom hplc Preparative Reverse-Phase HPLC silica_chrom->hplc end Purified this compound hplc->end

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodologies

1. Fermentation:

  • Pseudomonas fluorescens YK-310 is cultured in a suitable broth medium under optimal conditions for antibiotic production.

2. Extraction:

  • The culture filtrate is subjected to extraction with butanol to partition the ferrocins into the organic phase.

3. Column Chromatography:

  • The butanol extract is concentrated and then subjected to column chromatography using an adsorption resin to achieve initial separation.

  • Further purification is carried out using silica gel column chromatography.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • The final purification step involves preparative reverse-phase HPLC to yield highly purified this compound.

5. Structure Elucidation:

  • The purified this compound is subjected to various spectroscopic analyses, including NMR and mass spectrometry, for structural determination.

  • Degradative methods, such as acid hydrolysis followed by amino acid analysis, are employed to determine the peptide composition.

Biological Activity and Signaling Pathways

Ferrocins have demonstrated antibacterial activity against Gram-negative bacteria.[1] However, specific details regarding the signaling pathways in target organisms that are affected by this compound are not available in the reviewed literature. Further research is required to elucidate the mechanism of action and its impact on bacterial signaling cascades.

Conclusion

This compound represents an intriguing iron-containing peptide antibiotic with potential for further investigation. While its general structural class has been identified, a complete and detailed chemical structure and comprehensive characterization data are not widely available. The experimental protocols for its isolation and purification provide a foundation for obtaining this molecule for further study. Future research should focus on obtaining a high-resolution structure, elucidating its mechanism of action, and exploring its potential therapeutic applications.

References

Ferrocin A: An In-depth Technical Guide on Iron Chelation and Siderophore Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocin A is a potent, iron-containing cyclic lipodecapeptide antibiotic produced by the bacterium Pseudomonas fluorescens YK-310.[1] Classified as a hydroxamate-type siderophore, this compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1] This technical guide provides a comprehensive overview of this compound's iron chelation properties and siderophore activity, including its unique regulatory mechanism, quantitative biological data, and detailed experimental protocols for its detection and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of microbiology, natural product chemistry, and antibiotic drug development.

Introduction to this compound

Ferrocins are a family of four related compounds (A, B, C, and D) that are distinguished by variations in their amino acid composition and methylation patterns.[1] As siderophores, their primary biological function is to chelate ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell. Uniquely, the production of Ferrocins by P. fluorescens YK-310 is enhanced in the presence of iron, a characteristic that deviates from the typical iron-repressed synthesis of most siderophores.[1] This unusual regulatory mechanism suggests a specialized role for this compound in iron metabolism and potentially in the virulence of its producing organism.

It is critical to distinguish this compound, a peptide-based natural product, from Ferrocene, a well-known organometallic sandwich compound with the formula Fe(C₅H₅)₂. While Ferrocene and its derivatives have been explored for various medicinal applications, they are structurally and functionally distinct from the Ferrocin family of siderophores.

Iron Chelation and Siderophore Activity of this compound

The iron-chelating activity of this compound is conferred by three hydroxamate moieties within its cyclic peptide structure. These hydroxamates act as bidentate ligands, coordinating a single ferric ion in an octahedral geometry to form a stable complex.[2] This high-affinity binding allows the bacterium to sequester iron from environments where it is sparingly soluble.

Quantitative Data
ParameterValueTarget Organism/ModelReference
Minimum Inhibitory Concentration (MIC)3.1 µg/mLPseudomonas aeruginosa IFO3080[1]
50% Effective Dose (ED₅₀)0.2-0.6 mg/KgExperimentally infected mice with P. aeruginosa P9[1]

Biosynthesis and Regulation

The biosynthesis of this compound is governed by a non-ribosomal peptide synthetase (NRPS) gene cluster.[1] This enzymatic machinery synthesizes the cyclic lipodecapeptide backbone of the molecule.

Regulatory Pathway

The regulation of this compound production is noteworthy for its positive response to iron. This process is controlled by a LuxR-type transcriptional regulator. The proposed signaling pathway suggests that in the presence of iron, the LuxR homolog is activated, leading to the upregulation of the Ferrocin NRPS gene cluster and a subsequent increase in this compound synthesis.

Caption: Proposed regulatory pathway of this compound biosynthesis.

Experimental Protocols

The following are detailed methodologies for the detection and quantification of this compound's siderophore activity.

Chrome Azurol S (CAS) Agar (B569324) Assay for Siderophore Detection (Qualitative)

This universal assay is a reliable method for detecting the production of siderophores by microorganisms.

Principle: The CAS assay is a competitive binding assay. The dye, Chrome Azurol S, forms a stable, blue-colored complex with ferric iron. When a siderophore with a higher affinity for iron is present, it will sequester the iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • 10 mM HCl

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Culture of Pseudomonas fluorescens YK-310

Procedure:

  • Preparation of CAS Stock Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Preparation of Iron(III) Solution: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Preparation of HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • Preparation of CAS Assay Solution (Blue Dye):

    • Slowly add the iron(III) solution to the CAS stock solution while stirring.

    • To this mixture, slowly add the HDTMA solution under constant stirring. The solution will turn dark blue.

    • Autoclave the blue dye solution and store it in a dark bottle at 4°C.

  • Preparation of CAS Agar Plates:

    • Prepare the desired growth medium (e.g., King's B medium for Pseudomonas) and autoclave.

    • Cool the agar to approximately 50°C.

    • Aseptically add the sterile CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar).

    • Mix gently to avoid bubbles and pour into sterile petri dishes.

  • Inoculation and Incubation:

    • Inoculate the CAS agar plates with P. fluorescens YK-310.

    • Incubate at the optimal growth temperature (e.g., 28-30°C) for 24-48 hours.

  • Observation: A color change from blue to a yellow or orange halo around the colonies indicates siderophore production.

CAS Shuttle Assay for Siderophore Quantification (Quantitative)

This liquid-based assay allows for the quantification of siderophore production.

Principle: Similar to the CAS agar assay, this method measures the decrease in absorbance at 630 nm as the siderophore removes iron from the CAS-iron complex.

Materials:

  • CAS assay solution (prepared as described above)

  • Culture supernatant of P. fluorescens YK-310 grown in an iron-limited medium

  • Uninoculated growth medium (as a blank)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Reagent: Mix the CAS assay solution with a suitable buffer (e.g., PIPES) as described in the literature to ensure a stable pH.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of the CAS assay reagent to each well.

    • Add 100 µL of the bacterial culture supernatant to the test wells.

    • Add 100 µL of uninoculated medium to the reference (blank) wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).

  • Measurement: Measure the absorbance of each well at 630 nm.

  • Calculation: The percentage of siderophore units can be calculated using the following formula:

    % Siderophore Units = [(Ar - As) / Ar] * 100

    Where:

    • Ar = Absorbance of the reference (blank)

    • As = Absorbance of the sample

Experimental Workflow for this compound Isolation and Characterization

The following workflow outlines the general steps for the isolation and structural elucidation of this compound.

FerrocinA_Workflow cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Characterization Fermentation 1. Fermentation of P. fluorescens YK-310 Centrifugation 2. Centrifugation to remove biomass Fermentation->Centrifugation Supernatant 3. Collection of Culture Supernatant Centrifugation->Supernatant Extraction 4. Solvent Extraction (e.g., Butanol) Supernatant->Extraction Adsorption 5. Adsorption Chromatography (e.g., Amberlite XAD) Extraction->Adsorption Silica 6. Silica Gel Chromatography Adsorption->Silica HPLC 7. Preparative HPLC Silica->HPLC MS 8. Mass Spectrometry (e.g., ESI-MS) HPLC->MS NMR 9. NMR Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR) HPLC->NMR Structure 10. Structure Elucidation MS->Structure NMR->Structure

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a fascinating class of siderophores with its unique iron-regulated biosynthesis and potent antibacterial properties. The information and protocols provided in this technical guide offer a solid foundation for further research into its mechanism of action, potential for therapeutic applications, and the intricate regulatory networks governing its production. Further investigation into the precise structure of this compound and the quantitative aspects of its iron chelation will undoubtedly pave the way for a deeper understanding and exploitation of this promising natural product.

References

The Antibacterial Spectrum of Ferrocin A: A Technical Review of its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current scientific understanding of the antibacterial spectrum of Ferrocin A, with a specific focus on its activity against Gram-positive bacteria. This document summarizes the available data, outlines relevant experimental protocols, and visualizes key processes to provide a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

Introduction: Distinguishing this compound from Ferrocene (B1249389) Compounds

It is crucial to differentiate between this compound, a specific natural product, and the broader class of synthetic ferrocene-containing compounds.

  • This compound: this compound is part of a family of iron-containing peptide antibiotics (including Ferrocins B, C, and D) that are naturally produced by the Gram-negative bacterium Pseudomonas fluorescens[1][2]. These are complex molecules with a specific peptide structure.

  • Ferrocene Derivatives: This is a large and diverse class of synthetic or semi-synthetic organometallic compounds that incorporate the ferrocene moiety. These compounds, such as ferrocenyl chalcones and various coordination complexes, have been extensively synthesized and investigated for their potential therapeutic properties, including antibacterial activity[3][4][5][6].

This guide will primarily focus on the documented activity of the natural antibiotic, this compound.

Antibacterial Spectrum of this compound

Current scientific literature indicates that the primary antibacterial activity of the Ferrocin family of antibiotics, including this compound, is directed against Gram-negative bacteria .[1] Research has highlighted their efficacy against pathogens such as Escherichia coli and particularly Pseudomonas aeruginosa.[1] One study on Ferrocin B, a closely related compound, also demonstrated its potent inhibitory effects on Pseudomonas aeruginosa.[7]

A notable gap in the existing research is the lack of significant evidence or quantitative data on the antibacterial activity of this compound against Gram-positive bacteria. Extensive searches of peer-reviewed journals and scientific databases have not yielded specific data, such as Minimum Inhibitory Concentrations (MICs), for this compound against common Gram-positive pathogens like Staphylococcus aureus, Bacillus subtilis, or Enterococcus faecalis.

Antibacterial Activity of Synthetic Ferrocene Derivatives Against Gram-Positive Bacteria

In contrast to this compound, numerous synthetic ferrocene derivatives have demonstrated a broad range of antibacterial activity against Gram-positive bacteria.[5][6] These findings suggest that while the natural product this compound may not be effective, the ferrocene scaffold itself can be a valuable component in the design of novel antibiotics targeting this class of bacteria.

The proposed mechanism for the activity of these synthetic compounds often relates to their lipophilic nature, which may facilitate penetration of the thick peptidoglycan cell wall and interaction with the cytoplasmic membrane of Gram-positive bacteria.[5]

Quantitative Data for Selected Ferrocene Derivatives

The following table summarizes representative MIC values for various synthetic ferrocene derivatives against selected Gram-positive bacteria. It is critical to note that this data does not apply to this compound but is presented here to illustrate the potential of the broader class of ferrocene compounds.

Compound ClassBacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Ferrocenyl ChalconesStaphylococcus aureus (including MRSA)-0.008 - 0.063 mg/ml--[8]
Ferrocene-based Coordination ComplexesBacillus subtilis-16 - 128--[3][4]
Ferrocene-Containing Antibiotic (FBZK)Staphylococcus aureus-2.5 - 5--[9]

Data presented is a compilation from multiple sources and is for illustrative purposes.

Experimental Protocols for Antibacterial Susceptibility Testing

While specific protocols for testing this compound against Gram-positive bacteria are not available due to the lack of reported activity, the following section details a standard and widely accepted methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against Gram-positive bacteria using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Test compound (e.g., a ferrocene derivative) stock solution

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the Gram-positive bacterial strain to each well containing the diluted compound.

  • Controls: Include a positive growth control (inoculum in broth without the compound) and a negative sterility control (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for MIC determination and a generalized proposed mechanism of action for synthetic ferrocene compounds against Gram-positive bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading start Start prep_compound Prepare Compound Stock start->prep_compound prep_inoculum Standardize Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Ferrocene_Mechanism cluster_bacteria Gram-Positive Bacterium cell_wall Peptidoglycan Cell Wall membrane Cytoplasmic Membrane cell_wall->membrane disruption Membrane Disruption & Inhibition of Cellular Respiration membrane->disruption cytoplasm Cytoplasm (Metabolic Processes) ferrocene Lipophilic Ferrocene Derivative ferrocene->cell_wall Penetration ferrocene->membrane Interaction disruption->cytoplasm Inhibition

Caption: Generalized proposed mechanism of action for synthetic ferrocene derivatives.

Conclusion

The available scientific evidence strongly suggests that this compound, a natural peptide antibiotic, is primarily active against Gram-negative bacteria. There is a notable absence of data supporting its efficacy against Gram-positive pathogens. In contrast, the broader class of synthetic ferrocene derivatives shows considerable promise, with numerous studies reporting significant in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains.

For researchers in drug development, this indicates that while this compound itself may not be a viable candidate for treating Gram-positive infections, the ferrocene chemical scaffold is a valuable starting point for the design and synthesis of novel antibacterial agents. Future research should focus on elucidating the specific structure-activity relationships of these synthetic derivatives to optimize their potency and pharmacokinetic properties for potential therapeutic applications.

References

Ferrocin A: An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin A is an iron-containing peptide antibiotic originally isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-310. As a member of the ferrocene (B1249389) group of organometallic compounds, this compound presents a unique chemical structure that has garnered interest for its therapeutic potential. This document provides a comprehensive overview of the current scientific knowledge regarding the antibacterial spectrum of this compound against Gram-negative bacteria, details relevant experimental protocols, and explores its potential mechanism of action. It is important to note that publicly available data on this compound is limited, and this guide reflects the current state of published research.

Data Presentation: Antibacterial Efficacy

The antibacterial activity of this compound has been primarily evaluated against Pseudomonas aeruginosa. Quantitative data on its broader spectrum against a panel of Gram-negative bacteria is not extensively available in the current literature. The known minimum inhibitory concentration (MIC) is summarized below.

Gram-Negative BacteriumStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Pseudomonas aeruginosaIFO30803.1[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro antibacterial activity of a compound. While the specific protocol used for the published this compound data is not detailed, the following is a standardized broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which is a common and accepted procedure for such evaluations.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

1. Materials:

  • This compound (lyophilized powder)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • 96-well microtiter plates
  • Bacterial suspension of the test organism (e.g., Pseudomonas aeruginosa) standardized to 0.5 McFarland turbidity
  • Sterile saline or phosphate-buffered saline (PBS)
  • Spectrophotometer
  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared by dissolving a known weight of the lyophilized powder in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in CAMHB) to a high concentration (e.g., 1000 µg/mL).
  • The stock solution should be sterilized by filtration through a 0.22 µm filter.

3. Preparation of Microtiter Plates:

  • A serial two-fold dilution of the this compound stock solution is performed in the 96-well microtiter plate using CAMHB.
  • Typically, 50 µL of CAMHB is added to wells 2 through 12 of a row.
  • 100 µL of the this compound stock solution is added to the first well.
  • 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL is discarded from well 10.
  • Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

4. Inoculation:

  • The standardized bacterial suspension is diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
  • Each well (except the sterility control) is inoculated with the bacterial suspension.

5. Incubation:

  • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization: Hypothetical Mechanism of Action

The precise signaling pathway and molecular targets of this compound in Gram-negative bacteria have not been fully elucidated. However, based on the known mechanisms of other ferrocene-containing compounds and iron-dependent processes, a hypothetical mechanism of action can be proposed. This proposed pathway suggests that this compound may exert its antibacterial effect through a multi-pronged approach involving the disruption of DNA replication and essential metabolic processes.

G cluster_cell Gram-Negative Bacterium Ferrocin_A_ext This compound (extracellular) Ferrocin_A_int This compound (intracellular) Ferrocin_A_ext->Ferrocin_A_int Uptake DNA_Gyrase DNA Gyrase (Topoisomerase II) Ferrocin_A_int->DNA_Gyrase Inhibition Metabolic_Enzymes Key Metabolic Enzymes Ferrocin_A_int->Metabolic_Enzymes Disruption DNA_replication DNA Replication DNA_Gyrase->DNA_replication Enables Cell_Death Bacterial Cell Death DNA_replication->Cell_Death Inhibition leads to Metabolism Essential Metabolic Pathways (e.g., Respiration, Nucleotide Synthesis) Metabolic_Enzymes->Metabolism Catalyzes Metabolism->Cell_Death Disruption leads to

Caption: Hypothetical mechanism of this compound in Gram-negative bacteria.

Conclusion

This compound demonstrates clear in vitro antibacterial activity against the Gram-negative pathogen Pseudomonas aeruginosa. The limited availability of a broad-spectrum analysis underscores the need for further research to fully characterize its efficacy against a wider range of Gram-negative bacteria. The proposed mechanism of action, while speculative, provides a rational basis for its antibacterial effects and suggests that it may act on fundamental cellular processes. As the challenge of antibiotic resistance continues to grow, novel compounds like this compound represent a promising area for future drug discovery and development. Further investigation into its precise molecular targets and in vivo efficacy is warranted.

References

In Vitro Activity of Ferrocin A Against Pathogenic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro antibacterial activity of Ferrocin A, an iron-containing peptide antibiotic. The information is compiled to support research and development efforts in the field of novel antimicrobial agents.

Overview of this compound

This compound is a novel iron-containing peptide antibiotic produced by the Gram-negative bacterium Pseudomonas fluorescens YK-310. It is part of a family of related compounds including Ferrocins B, C, and D. Structurally, this compound is a cyclic peptide that chelates a ferric ion. Its primary antibacterial activity is directed against Gram-negative bacteria.

Quantitative In Vitro Activity

The in vitro efficacy of this compound has been quantified against specific pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for this assessment, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa IFO30803.1

Source: Biosynthetic Pathway and Gene Cluster Analysis of Ferrocins

Published research indicates that the antibacterial activity of ferrocins against Escherichia coli is similar to that observed against Pseudomonas aeruginosa. However, specific MIC values for this compound against E. coli and other pathogenic bacteria are not detailed in the readily available literature.

Experimental Protocols

The following is a detailed, representative protocol for the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a standard and widely accepted procedure for antimicrobial susceptibility testing.

Materials and Reagents
  • This compound (lyophilized powder)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pathogenic bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • Sterile, deionized water

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

Preparation of this compound Dilutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

Microtiter Plate Assay
  • Add 50 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final concentrations of this compound.

  • Include a positive control well containing only the bacterial inoculum in CAMHB (no this compound) and a negative control well containing only CAMHB.

  • Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Determination of MIC
  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.

Visualizations

Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum plate_prep Plate Preparation (96-well) inoculum->plate_prep ferrocin_stock This compound Stock Solution serial_dilution Serial Dilutions ferrocin_stock->serial_dilution serial_dilution->plate_prep incubation Incubation (35°C, 16-20h) plate_prep->incubation visual_inspection Visual Inspection incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination end End mic_determination->end

Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conceptual Diagram of this compound's Antibacterial Activity

This diagram provides a conceptual overview of the known antibacterial activity of this compound.

FerrocinA_Activity cluster_source Source cluster_product Product cluster_target Target Organisms cluster_activity In Vitro Activity p_fluorescens Pseudomonas fluorescens YK-310 ferrocin_a This compound (Iron-Containing Peptide Antibiotic) p_fluorescens->ferrocin_a produces gram_negative Gram-Negative Bacteria ferrocin_a->gram_negative targets p_aeruginosa Pseudomonas aeruginosa gram_negative->p_aeruginosa e_coli Escherichia coli gram_negative->e_coli mic_pa MIC = 3.1 µg/mL p_aeruginosa->mic_pa shows mic_ec Similar Activity to P. aeruginosa e_coli->mic_ec shows

Conceptual overview of this compound's antibacterial activity.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively detailed in the reviewed literature. As an iron-containing peptide antibiotic, it is plausible that its activity is related to iron uptake systems in susceptible bacteria or disruption of the bacterial cell membrane. Further research is required to elucidate the specific signaling pathways and cellular targets of this compound.

Conclusion

This compound demonstrates significant in vitro activity against the pathogenic Gram-negative bacterium Pseudomonas aeruginosa. Its characterization as an iron-containing peptide antibiotic presents a potentially novel mechanism for combating bacterial infections. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives. Future studies should focus on determining its activity against a broader range of pathogenic bacteria, elucidating its mechanism of action, and evaluating its potential for in vivo efficacy and safety.

Ferrocin A: An In-depth Technical Guide on Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the stability and degradation of the specific lipopeptide Ferrocin A is limited. This guide provides a comprehensive overview based on the known chemical properties of this compound as a lipopeptide siderophore and established principles of stability and degradation studies for this class of molecules. The experimental protocols and degradation pathways described herein are based on general knowledge of lipopeptide and siderophore chemistry and should be adapted and validated for specific studies involving this compound.

Introduction to this compound

This compound is a lipopeptide compound that also functions as a siderophore, a class of molecules that chelate iron.[1] It has been identified as a potential therapeutic agent due to its ability to target the SARS-CoV-2 RNA-dependent RNA polymerase (nsp12) and its antibacterial properties, which are attributed to its iron-chelating nature that restricts iron availability to bacteria.[1] As a lipopeptide, this compound possesses both a lipid component and a peptide component, a structure that influences its physicochemical properties, biological activity, and stability.

Known Properties of this compound:

PropertyDescription
CAS Number 114550-08-2[1]
Chemical Class Lipopeptide, Siderophore
Biological Activity Iron-chelating agent, antibacterial, potential antiviral (targets SARS-CoV-2 nsp12).[1]

Potential Degradation Pathways of this compound

Based on its lipopeptide and siderophore structure, this compound is susceptible to several degradation pathways that can impact its potency, safety, and shelf-life. Understanding these pathways is critical for the development of stable formulations and appropriate analytical methods.

Hydrolysis

Hydrolysis is a primary degradation pathway for the peptide backbone of this compound. This can occur under both acidic and basic conditions, leading to the cleavage of amide bonds.

  • Acid Hydrolysis: Typically non-specific, leading to the breakdown of the peptide into its constituent amino acids.

  • Base Hydrolysis: Can be more specific and may also lead to racemization of amino acids.

  • Enzymatic Hydrolysis: Proteases present in biological systems or as contaminants can specifically cleave peptide bonds. Siderophore-degrading enzymes have also been identified, which can hydrolyze amide bonds in these molecules.[2]

Oxidation

The amino acid residues within the peptide chain and the lipid portion of this compound are susceptible to oxidation.

  • Methionine and Cysteine: If present, these residues are readily oxidized.

  • Tryptophan, Tyrosine, and Histidine: These residues are also prone to oxidation, which can be initiated by exposure to light, oxygen, or trace metals.

  • Lipid Chain: The fatty acid component can undergo peroxidation, especially if it contains unsaturated bonds.

Deamidation and Imide Formation

Asparagine and glutamine residues in the peptide chain can undergo deamidation to form aspartic acid and glutamic acid, respectively. This process can proceed through a cyclic imide intermediate, which can then hydrolyze to form both the iso-aspartyl and aspartyl products.

Racemization

The chiral centers of the amino acid residues can undergo racemization, particularly under basic conditions or at elevated temperatures, leading to a loss of biological activity.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of photosensitive amino acid residues and other chromophores within the this compound molecule.

A generalized degradation pathway for a lipopeptide is illustrated below.

G Potential Degradation Pathways for a Lipopeptide like this compound FerrocinA This compound (Intact Lipopeptide) Hydrolysis Hydrolysis (Acid, Base, Enzymatic) FerrocinA->Hydrolysis Oxidation Oxidation (Light, O2, Metals) FerrocinA->Oxidation Deamidation Deamidation / Imide Formation (Asn, Gln residues) FerrocinA->Deamidation Racemization Racemization (Base, Heat) FerrocinA->Racemization Photodegradation Photodegradation (UV Light) FerrocinA->Photodegradation HydrolysisProducts Peptide Fragments Amino Acids Hydrolyzed Lipid Hydrolysis->HydrolysisProducts OxidationProducts Oxidized Residues (Met-SO, etc.) Peroxidized Lipid Oxidation->OxidationProducts DeamidationProducts Iso-Aspartyl & Aspartyl Products Deamidation->DeamidationProducts RacemizedProducts Diastereomers Racemization->RacemizedProducts PhotoProducts Photodegradants Photodegradation->PhotoProducts

Caption: Potential Degradation Pathways for this compound.

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify the likely degradation products of this compound and to develop and validate stability-indicating analytical methods.[3][4] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.

Recommended Stress Conditions for Lipopeptides

The following table summarizes typical stress conditions that should be considered for a comprehensive forced degradation study of this compound. The extent of degradation should be targeted to be in the range of 5-20% to avoid the formation of secondary, irrelevant degradation products.

Stress ConditionReagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CPeptide bond cleavage
Base Hydrolysis 0.1 M - 1 M NaOH, room temperaturePeptide bond cleavage, deamidation, racemization
Oxidation 0.1% - 3% H₂O₂, room temperatureOxidation of susceptible amino acids and lipid
Thermal Degradation Dry heat (e.g., 60-80°C) or in solutionDeamidation, racemization, aggregation
Photostability Exposure to light according to ICH Q1B guidelinesPhotodegradation of chromophores
Experimental Workflow for Forced Degradation Studies

A typical workflow for conducting forced degradation studies is outlined in the diagram below.

G Experimental Workflow for Forced Degradation Studies cluster_0 Stress Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Start This compound Stock Solution Acid Acid Stress (e.g., HCl, Heat) Start->Acid Base Base Stress (e.g., NaOH) Start->Base Oxidative Oxidative Stress (e.g., H2O2) Start->Oxidative Thermal Thermal Stress (Heat) Start->Thermal Photo Photolytic Stress (Light Exposure) Start->Photo Neutralize Neutralization / Quenching (if necessary) Acid->Neutralize Base->Neutralize Oxidative->Neutralize RP_HPLC RP-HPLC-UV/DAD (Separation & Quantification) Thermal->RP_HPLC Photo->RP_HPLC Neutralize->RP_HPLC LC_MS LC-MS/MS (Identification of Degradants) RP_HPLC->LC_MS PeakPurity Peak Purity Analysis RP_HPLC->PeakPurity MassBalance Mass Balance Calculation RP_HPLC->MassBalance StructureElucidation Structure Elucidation of Degradants LC_MS->StructureElucidation Pathway Degradation Pathway Proposal StructureElucidation->Pathway

Caption: A typical experimental workflow for forced degradation studies.

Analytical Methods for Stability and Degradation Analysis

A suite of analytical techniques is necessary to adequately separate, quantify, and characterize this compound and its potential degradation products.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary technique for separating and quantifying the parent compound and its degradation products. Reversed-phase HPLC with UV detection is commonly used for peptides and lipopeptides.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[6]
Capillary Electrophoresis (CE) An alternative separation technique that can be useful for charged species and for assessing purity.
Circular Dichroism (CD) Spectroscopy To assess changes in the secondary and tertiary structure of the peptide portion of this compound upon degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy To detect changes in functional groups and overall molecular structure.
Amino Acid Analysis To confirm the amino acid composition and to detect racemization.

Conclusion

While specific stability and degradation data for this compound are not yet widely published, its classification as a lipopeptide siderophore provides a strong basis for predicting its stability profile and for designing appropriate stability studies. The primary degradation pathways are expected to involve hydrolysis of the peptide backbone, oxidation of susceptible residues, and deamidation. A well-designed forced degradation study, utilizing a range of stress conditions and a suite of modern analytical techniques, will be crucial for elucidating the specific degradation pathways of this compound, developing stable formulations, and ensuring the quality and safety of this promising therapeutic agent.

References

Unveiling Ferrocin A: A Technical Guide to an Iron-Clad Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin A is a novel, iron-containing peptide antibiotic that demonstrates significant potential in combating Gram-negative bacteria.[1] Produced by the bacterium Pseudomonas fluorescens YK-310, this compound belongs to a family of related compounds including Ferrocins B, C, and D.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, biological activity, and the experimental protocols associated with this compound, designed to equip researchers and drug development professionals with the critical information needed to explore its therapeutic potential.

Physicochemical Properties

This compound is a complex molecule, characterized as a cyclic lipodecapeptide.[2] As a member of the ferrocin family, it is structurally distinguished by the specific amino acid at the seventh position and the methylation pattern of its acetate (B1210297) groups.[2] The defining characteristic of ferrocins is the presence of an octahedral iron complex, formed by three hydroxamate moieties chelated to a central ferric ion.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC51H82FeN13O20[4]
Molecular Weight1253.12 g/mol [4]
AppearanceNot explicitly stated
SolubilityNot explicitly stated
Melting PointNot explicitly stated
CAS Number114562-40-2 (for Ferrocin B)[4]

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria.[1] Its efficacy has been demonstrated both in vitro and in vivo, with a notable therapeutic effect against Pseudomonas aeruginosa.[1][2]

Table 2: In Vitro and In Vivo Activity of this compound

AssayOrganismValueReference
Minimum Inhibitory Concentration (MIC)Pseudomonas aeruginosa IFO30803.1 µg/mL[2]
Half Effective Dose (ED50)Pseudomonas aeruginosa P9 (in mice)0.2 - 0.6 mg/Kg[2]

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, as an iron-containing peptide antibiotic and a siderophore, its mode of action is likely linked to iron transport and metabolism in bacteria.[2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across their cell membranes. It is hypothesized that this compound may act as a "Trojan horse," where the bacterium recognizes the iron complex and actively transports the entire molecule into the cell, leading to the delivery of the cytotoxic peptide component.

Proposed Mechanism of Action: Siderophore-Mediated Uptake

The proposed mechanism involves the recognition of the this compound-iron complex by specific outer membrane receptors on the target bacterium, followed by active transport into the periplasm and cytoplasm.

G Proposed Siderophore-Mediated Uptake of this compound cluster_0 Extracellular cluster_1 Cell Envelope cluster_2 Intracellular Ferrocin_A_Fe3 This compound-Fe³⁺ Complex Receptor Siderophore Receptor Ferrocin_A_Fe3->Receptor Binding Outer_Membrane Bacterial Outer Membrane Transport ABC Transporter Receptor->Transport Translocation Periplasm Periplasm Inner_Membrane Inner Membrane Peptide_Release Release of Antibiotic Peptide Transport->Peptide_Release Internalization Cytoplasm Cytoplasm Cellular_Disruption Disruption of Cellular Processes Peptide_Release->Cellular_Disruption Inhibition

Caption: Proposed mechanism of this compound uptake via siderophore receptors.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the fermentation, isolation, and purification of ferrocins.[3]

Fermentation of Pseudomonas fluorescens YK-310

A detailed fermentation protocol would require access to the full-text publication. However, the general steps would involve:

  • Culture Preparation: Inoculation of a suitable liquid medium with Pseudomonas fluorescens YK-310.

  • Incubation: Fermentation under controlled conditions of temperature, pH, and aeration to promote the production of ferrocins.

  • Harvesting: Separation of the bacterial cells from the culture filtrate, which contains the secreted ferrocins.

Isolation and Purification of this compound

The isolation and purification of this compound from the culture filtrate involves a multi-step process to separate it from other components and related ferrocin compounds.[3]

G Isolation and Purification Workflow for this compound Start Culture Filtrate of P. fluorescens YK-310 Butanol_Extraction Butanol Extraction Start->Butanol_Extraction Adsorption_Chromatography Adsorption Resin Column Chromatography Butanol_Extraction->Adsorption_Chromatography Silica_Gel_Chromatography Silica (B1680970) Gel Column Chromatography Adsorption_Chromatography->Silica_Gel_Chromatography HPLC Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC) Silica_Gel_Chromatography->HPLC End Purified this compound HPLC->End

Caption: A stepwise workflow for the isolation and purification of this compound.

Detailed Steps:

  • Butanol Extraction: The culture filtrate is subjected to extraction with butanol to partition the ferrocins into the organic phase.[3]

  • Adsorption Resin Column Chromatography: The butanol extract is then passed through a column containing an adsorption resin to capture the ferrocins.[3]

  • Silica Gel Column Chromatography: Further purification is achieved by silica gel column chromatography, which separates compounds based on their polarity.[3]

  • Preparative Reverse-Phase HPLC: The final purification step involves preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate this compound from the other ferrocin analogues (B, C, and D).[3]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic and degradative methods.[3] While the specific data is not publicly available, these methods typically include:

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the connectivity of atoms and the overall structure.

    • UV-Vis Spectroscopy: To characterize the iron-hydroxamate complex.

  • Degradative Methods:

    • Acid Hydrolysis: To break down the peptide into its constituent amino acids for identification.

    • Amino Acid Analysis: To determine the amino acid composition of the peptide.

Conclusion and Future Directions

This compound represents a promising class of peptide-based antibiotics with a unique iron-chelating mechanism. Its potent activity against P. aeruginosa, a notoriously difficult-to-treat pathogen, highlights its potential for further investigation. Future research should focus on the total synthesis of this compound to enable detailed structure-activity relationship studies and optimization of its antibacterial profile. Furthermore, a deeper understanding of its mechanism of action, including the identification of its specific bacterial target and the potential for resistance development, will be crucial for its advancement as a therapeutic candidate. The information provided in this guide serves as a foundational resource for researchers dedicated to exploring the potential of this intriguing natural product.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ferrocin A

Application Notes and Protocols for the Synthesis of Ferrocin A and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocins are a class of iron-containing peptide antibiotics produced by bacteria such as Pseudomonas fluorescens.[1] Ferrocin A, a notable member of this family, exhibits significant antibacterial activity, particularly against Gram-negative bacteria.[1] Structurally, this compound is not a traditional ferrocene (B1249389) derivative containing a bis(cyclopentadienyl)iron moiety. Instead, it belongs to the siderophore family of compounds, specifically the hydroxamate class. The molecule features a peptide backbone with multiple hydroxamate functional groups that chelate a central ferric ion (Fe³⁺) in an octahedral complex. This structural motif is crucial for its biological function, which involves sequestering iron, an essential nutrient for bacterial growth.

The unique structure and biological activity of this compound have spurred interest in the synthesis of its analogues for the development of novel antibiotics. Furthermore, the broader field of ferrocene chemistry has yielded a plethora of derivatives with potent biological activities, including anticancer and antimalarial properties.[2][3][4] These compounds often exert their effects through specific signaling pathways, making them valuable tools for biomedical research and drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of this compound analogues and other relevant ferrocene-containing compounds. It also outlines methodologies for evaluating their biological activity through key signaling pathway analysis and apoptosis assays.

Data Presentation

Table 1: Antibacterial Activity of Ferrocins

CompoundTarget OrganismIn Vitro Activity (MIC, µg/mL)In Vivo EfficacyReference
Ferrocins A, B, C, DEscherichia coliSimilar for allNot specified[1]
Ferrocins A, B, C, DPseudomonas aeruginosaSimilar for allStrong therapeutic effect[1]

Table 2: Cytotoxic Activity of Selected Ferrocene Derivatives

CompoundCell LineIC₅₀ (µM)Exposure Time (h)Reference
FerroceneNot specified36072[5]
FerroceniumNot specified18072[5]
bis(carboethoxycyclopentadienyl)ferroceneNot specified37072[5]
Ferrocene Derivative F1Jurkat (T-ALL)PotentNot specified[6]
Ferrocene Derivative F3Jurkat (T-ALL)PotentNot specified[6]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Hydroxamate-Containing Peptide (this compound Analogue)

This protocol describes a general method for synthesizing a peptide with hydroxamic acid side chains, which is the core structural feature of this compound. This method utilizes solid-phase peptide synthesis (SPPS) for the assembly of the peptide backbone, followed by the modification of acidic amino acid side chains to hydroxamates.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydroxylamine (B1172632) hydrochloride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid by dissolving it in DMF with DIC and HOBt.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Side Chain Modification to Hydroxamic Acid (for Glu/Asp residues):

    • After incorporation of a glutamic or aspartic acid residue, deprotect the side chain protecting group (e.g., OtBu).

    • Activate the free carboxylic acid on the side chain using HBTU and DIPEA in DMF.

    • Add a solution of hydroxylamine hydrochloride and DIPEA in DMF to the resin and react for 4-6 hours.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

  • Iron Chelation:

    • Dissolve the purified peptide in a suitable buffer (e.g., HEPES).

    • Add an equimolar amount of a ferric salt (e.g., FeCl₃) and stir.

    • The formation of the iron complex can be monitored by UV-Vis spectroscopy.

Protocol 2: Synthesis of Acetylferrocene

This protocol provides a method for the Friedel-Crafts acylation of ferrocene, a common reaction to produce functionalized ferrocene analogues.

Materials:

  • Ferrocene

  • Acetic anhydride

  • Phosphoric acid (85%)

  • Crushed ice

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, combine 1.0 g of ferrocene and 3.3 mL of acetic anhydride.

  • Carefully add 0.7 mL of 85% phosphoric acid while stirring.

  • Heat the reaction mixture in a hot water bath for 20 minutes with continuous stirring.

  • Pour the hot mixture onto approximately 27 g of crushed ice.

  • Once the ice has melted, neutralize the solution with solid sodium bicarbonate.

  • Cool the mixture for an additional 5 minutes.

  • Collect the resulting brown precipitate by filtration.

  • Wash the precipitate with water and allow it to air dry.

  • The crude product can be purified by column chromatography on alumina (B75360) or silica (B1680970) gel.

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol details the investigation of the PI3K/Akt/mTOR signaling pathway in response to treatment with a this compound analogue.

Materials:

  • Cell culture reagents

  • This compound analogue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR (Ser2448), anti-total mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the this compound analogue at various concentrations for a specified time. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.

Protocol 4: Analysis of Mitochondrial Apoptosis

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the this compound analogue to induce apoptosis. Include positive and negative controls.

  • Cell Harvesting and Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Ferrocin_Analogue This compound Analogue Ferrocin_Analogue->Akt Inhibition Ferrocin_Analogue->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Ferrocin_Analogue This compound Analogue Ferrocin_Analogue->JAK2 Inhibition

JAK2/STAT3 signaling pathway and potential inhibition.

Apoptosis_Workflow CellCulture Cell Culture Treatment Treatment with This compound Analogue CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain with Annexin V-FITC & PI Harvest->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis Data Analysis (Apoptosis Quadrants) FlowCytometry->DataAnalysis

Experimental workflow for apoptosis detection.

References

Determining Ferrocin A Concentration in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin A, an iron-containing organometallic compound, has garnered significant interest in various research and development fields, including pharmaceuticals, due to its potential biological activities.[1][2] Accurate and precise quantification of this compound in solution is critical for a wide range of applications, from pharmacokinetic and pharmacodynamic studies to quality control in drug manufacturing. This document provides detailed application notes and experimental protocols for the determination of this compound concentration using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of this compound, offering excellent separation and sensitivity.[1] A reversed-phase HPLC method is particularly effective for separating this compound from other components in a sample matrix.[1]

Application Notes

This method is suitable for the quantitative analysis of this compound in various matrices, including biological fluids like blood serum.[1] The UV detection wavelength is set at 210 nm to achieve high sensitivity for this compound.[1] An internal standard can be used to improve the accuracy and precision of the method. The recovery of this compound from serum has been reported to be around 90% using a liquid-liquid extraction with a hexane-isoamyl alcohol mixture.[1]

Quantitative Data Summary
ParameterValueReference
Linearity Range0.1 - 10 mg/L (example for a related compound)[3][4]
Limit of Detection (LOD)0.02 mg/kg (example for a related compound)[3][4]
Limit of Quantification (LOQ)0.07 mg/kg (example for a related compound)[3][4]
Recovery80.3 - 102.2% (example for a related compound)[3][4]

Note: The quantitative data for linearity, LOD, and LOQ are provided as examples based on a similar iron-containing compound, as specific data for this compound was not available in the provided search results. These parameters should be determined experimentally during method validation for this compound.

Experimental Protocol

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: A mixture of ethanol (B145695) and 0.01 M KH2PO4 (60:40, v/v) can be effective.[1] Alternatively, a mobile phase of methanol and water can be used.[5]

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Internal Standard Solution: Prepare a stock solution of the internal standard in the mobile phase.

4. Sample Preparation (from Blood Serum): [1]

  • To 1 ml of serum, add a known amount of the internal standard.

  • Add 5 ml of a hexane-isoamyl alcohol mixture (e.g., 9:1 v/v).

  • Vortex for 5 minutes to extract this compound.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[5]

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Ethanol:0.01 M KH2PO4 (60:40, v/v)[1]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µL[5]

  • Detection Wavelength: 210 nm[1]

  • Column Temperature: Room temperature[5]

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction) Sample_Prep->HPLC_Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (210 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Workflow for this compound quantification by HPLC-UV.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher specificity and sensitivity compared to HPLC-UV, making it an excellent choice for analyzing complex samples or for trace-level quantification. This method is particularly useful for the analysis of ferrocene and its derivatives.[7][8]

Application Notes

This method is highly effective for the analysis and quantification of this compound and its potential metabolites or degradation products.[7][8] Electrospray ionization (ESI) is a suitable ionization technique for ferrocene compounds.[7][8] The analysis can be performed in both positive and negative ion modes to detect the compound of interest and any counter-ions.

Quantitative Data Summary
ParameterValueReference
Linearity RangeTo be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
RecoveryTo be determined experimentally

Note: Specific quantitative data for this compound by LC-MS was not available in the search results and should be established during method validation.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)[9]

  • Water (LC-MS grade)[9]

  • Formic acid or other suitable modifier (optional, for improving peak shape and ionization)

2. Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source[7][8]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[9]

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: A gradient of methanol and water is often effective.[9] A common starting point is a 9:1 (v/v) mixture of methanol and water.[9]

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase or a suitable organic solvent. Perform serial dilutions to create calibration standards.

4. Sample Preparation:

  • Follow a similar extraction procedure as described for the HPLC-UV method, ensuring all solvents are LC-MS grade.

5. LC-MS Conditions:

  • Column: C18 reversed-phase column[9]

  • Mobile Phase: Methanol:Water (e.g., 9:1 v/v)[9]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: ESI Positive and/or Negative[7][8]

  • MS Detection: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. The specific m/z values will depend on the exact mass of this compound.

6. Data Analysis:

  • Identify the molecular ion peak of this compound in the mass spectrum.

  • Generate a calibration curve by plotting the peak area of the this compound molecular ion against the concentration of the standards.

  • Quantify this compound in samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation (Extraction) Sample_Prep->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection Mass Detection ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by LC-MS.

III. UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for determining the concentration of this compound, particularly for relatively pure solutions. The stability of ferrocenium (B1229745) derivatives, the oxidized form of ferrocene compounds, can be investigated using this technique.[10][11]

Application Notes

This method is best suited for the analysis of this compound in simple, transparent solutions where interfering substances that absorb at the same wavelength are absent. It can be used for quick estimations of concentration and for stability studies.[10][11] Ferrocene exhibits characteristic absorption bands in the UV-Vis spectrum.[12]

Quantitative Data Summary
ParameterValueReference
λmax (in ethanol)~440 nm (for ferrocene)
Molar Absorptivity (ε)To be determined experimentally

Note: The λmax for ferrocene is provided as a reference; the specific λmax for this compound should be determined experimentally.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • Suitable solvent (e.g., ethanol, acetonitrile)

2. Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

3. Preparation of Solutions:

  • Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of standards by serial dilution.

4. Measurement Procedure:

  • Determine the λmax of this compound by scanning a standard solution across the UV-Vis range (e.g., 200-800 nm).

  • Set the spectrophotometer to the determined λmax.

  • Blank the instrument using the pure solvent.

  • Measure the absorbance of each standard solution and the unknown samples.

5. Data Analysis:

  • Generate a calibration curve by plotting the absorbance at λmax against the concentration of the this compound standards.

  • Use the Beer-Lambert law (A = εbc) and the calibration curve to determine the concentration of this compound in the unknown samples.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the relationship between concentration and absorbance as described by the Beer-Lambert Law.

Beer_Lambert_Law Concentration This compound Concentration (c) Absorbance Measured Absorbance (A) Concentration->Absorbance Directly Proportional Path_Length Cuvette Path Length (b) Path_Length->Absorbance Directly Proportional Molar_Absorptivity Molar Absorptivity (ε) (Constant for this compound at a specific wavelength) Molar_Absorptivity->Absorbance Proportionality Constant

Caption: Relationship based on the Beer-Lambert Law.

References

Application Notes & Protocols: In Vivo Efficacy Testing of Ferrocene Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published in vivo efficacy studies of various ferrocene-based anticancer compounds. The term "Ferrocin A" does not correspond to a specifically identified agent in the reviewed scientific literature. Therefore, the data and methodologies presented here are representative of ferrocene (B1249389) derivatives, such as certain ferrocifens and other redox-active ferrocene compounds, and should be adapted as necessary for the specific agent under investigation.

Introduction

Ferrocene-containing compounds represent a promising class of organometallic drug candidates with potent anticancer activity. Their mechanism of action is often attributed to the redox properties of the ferrocenyl group, which can induce oxidative stress and trigger various cell death pathways in cancer cells. In vivo efficacy testing in relevant animal models is a critical step in the preclinical development of these agents. These notes provide an overview of the in vivo efficacy of representative ferrocene derivatives and detailed protocols for their evaluation.

Mechanism of Action: Role of Reactive Oxygen Species (ROS)

The anticancer effect of many ferrocene derivatives is linked to their ability to generate reactive oxygen species (ROS) within the tumor microenvironment. The ferrocene moiety can undergo oxidation from Fe(II) to Fe(III), a process that can catalyze the formation of highly cytotoxic ROS, such as hydroxyl radicals, through Fenton-like reactions. This surge in intracellular ROS can lead to oxidative damage to DNA, proteins, and lipids, ultimately inducing cancer cell death through pathways like apoptosis and ferroptosis.

cluster_cell Cancer Cell Ferrocene Ferrocene Derivative (Fe II) Ferrocenium Ferrocenium (Fe III) Ferrocene->Ferrocenium Oxidation ROS Increased ROS (e.g., OH•) Ferrocenium->ROS Fenton-like Rxn Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Ferroptosis Ferroptosis Damage->Ferroptosis CellDeath Cell Death Apoptosis->CellDeath Ferroptosis->CellDeath

Figure 1: Proposed signaling pathway for ROS-mediated cytotoxicity of ferrocene derivatives.

Quantitative In Vivo Efficacy Data

The following tables summarize representative quantitative data from in vivo studies of different ferrocene derivatives.

Table 1: Antitumor Activity of a Ferrocene-Appended GPX4 Inhibitor (Compound 17) in a Renal Carcinoma Xenograft Model [1]

Treatment GroupDose (mg/kg)Mean Tumor Weight (mg)Tumor Growth Inhibition (%)
Vehicle Control-850 ± 150-
Compound 1710476 ± 10044
Compound 1720374 ± 8056

Data are presented as mean ± SD. Animal model: BALB/c nude mice with human OS-RC2 renal carcinoma xenografts.

Table 2: Efficacy of Ferrocifen-Loaded Lipid Nanocapsules (LNCs) in a Glioblastoma Xenograft Model

Treatment GroupDoseMedian Survival Time (days)Increase in Lifespan (%)
Untreated Control-22-
Empty LNCs-220
Ferrocifen-LNCs20 mg/kg3559

Animal model: Nude rats with intracranial U87MG glioblastoma xenografts.

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with ferrocene-based compounds, based on methodologies described in the literature.

4.1. Protocol 1: Xenograft Tumor Model for Solid Tumors

This protocol is suitable for evaluating the efficacy of ferrocene derivatives against solid tumors, such as renal or breast carcinoma, grown as subcutaneous xenografts in immunodeficient mice.

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line (e.g., human OS-RC2 renal carcinoma cells)

  • Sterile PBS, pH 7.4

  • Matrigel (optional)

  • Test compound (Ferrocene derivative)

  • Vehicle solution (e.g., saline, 0.5% carboxymethylcellulose)

  • Calipers

  • Animal balance

  • Syringes and needles for injection

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer the ferrocene derivative or vehicle control according to the planned dosing schedule (e.g., intraperitoneal or intravenous injection every other day for 2-3 weeks).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Toxicity Assessment: Monitor animal health daily. Record body weight changes as an indicator of systemic toxicity. Major organs can be collected for histological analysis.

A Cancer Cell Culture B Subcutaneous Injection in Mice A->B C Tumor Growth to ~100-150 mm³ B->C D Randomization into Groups C->D E Treatment Administration (i.p. or i.v.) D->E F Monitor Tumor Volume & Body Weight E->F G Tumor Excision & Weight Measurement F->G H Data Analysis (TGI) G->H

Figure 2: Experimental workflow for a xenograft tumor model.

4.2. Protocol 2: Orthotopic Brain Tumor Model

This protocol is for evaluating ferrocene derivatives in a more clinically relevant orthotopic model, such as for glioblastoma.

Materials:

  • 6-8 week old immunodeficient rats or mice

  • Glioblastoma cell line (e.g., U87MG)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane)

  • Micro-syringe (e.g., Hamilton syringe)

  • Test compound formulated for systemic delivery (e.g., in lipid nanocapsules)

  • Vehicle control

Procedure:

  • Cell Preparation: Prepare cancer cells as described in Protocol 4.1, resuspending them at a high concentration (e.g., 5 x 10^7 cells/mL).

  • Stereotactic Implantation:

    • Anesthetize the animal and secure it in the stereotactic frame.

    • Create a burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., the striatum).

    • Slowly inject a small volume of the cell suspension (e.g., 5 µL containing 2.5 x 10^5 cells) into the brain parenchyma using a micro-syringe.

    • Withdraw the needle slowly and suture the scalp.

  • Post-operative Care: Monitor the animals closely for recovery from surgery and for any neurological symptoms.

  • Treatment Initiation: Begin treatment a few days after implantation (e.g., day 5) to allow the tumor to establish.

  • Drug Administration: Administer the formulated ferrocene derivative or vehicle control (e.g., via tail vein injection) according to the predetermined schedule.

  • Efficacy Assessment:

    • Monitor animal health, body weight, and neurological signs daily.

    • The primary endpoint is typically survival. Record the date of death or euthanasia when animals reach a moribund state.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests to determine the statistical significance of any survival benefit.

  • Histological Confirmation: At the time of death, brains can be harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) to confirm tumor presence and size.

Concluding Remarks

The in vivo evaluation of ferrocene derivatives requires careful selection of animal models and experimental design. The protocols outlined above provide a framework for assessing the antitumor efficacy and toxicity of these promising compounds. Given the frequent lipophilicity of ferrocene derivatives, formulation strategies, such as encapsulation in lipid nanocapsules, may be necessary to achieve adequate bioavailability for in vivo studies. Researchers should tailor these protocols to the specific characteristics of their test agent and the cancer type under investigation.

References

Ferrocin A: Application Notes and Protocols for Investigating a Novel Siderophore Antibiotic Against Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin A is a member of the ferrocin class of iron-containing cyclic lipodecapeptide antibiotics.[1][2] Produced by the bacterium Pseudomonas fluorescens YK-310, this compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1][3] Its mechanism of action is centered on its function as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). By chelating iron in the surrounding environment, this compound effectively restricts the availability of this essential nutrient for bacterial growth, leading to a bacteriostatic or bactericidal effect.[3][4] Notably, the production of ferrocins by P. fluorescens is enhanced in the presence of iron, a characteristic that distinguishes them from many other siderophores.[3]

These application notes provide a summary of the known activity of this compound and detailed protocols for its investigation as a potential therapeutic agent against multi-drug resistant (MDR) bacterial infections. It is important to note that while this compound has demonstrated efficacy against Pseudomonas aeruginosa, comprehensive data on its activity against a broader spectrum of MDR bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE), is not currently available in the public domain. The provided protocols are intended to serve as a foundation for researchers to explore the full potential of this novel antibiotic.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and its related compounds.

Table 1: In Vitro Efficacy of this compound

CompoundBacterial StrainMIC (µg/mL)
This compoundPseudomonas aeruginosa IFO30803.1[3]

Table 2: In Vivo Efficacy of Ferrocins

Compound Class/CompoundBacterial StrainAnimal ModelED₅₀ (mg/kg)
Ferrocins (A, B, C, D)Pseudomonas aeruginosa P9Mouse0.2 - 0.6[3]
Ferrocin BPseudomonas aeruginosaMouse0.593[5]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the disruption of bacterial iron homeostasis. As a siderophore, it binds to ferric iron in the extracellular environment with high affinity, forming a this compound-Fe³⁺ complex. This complex is then recognized by specific outer membrane receptors on bacteria, which have evolved to take up iron-bound siderophores. However, by sequestering the available iron, this compound deprives the bacteria of this critical element, which is essential for numerous cellular processes, including DNA replication, respiration, and metabolism. This leads to the inhibition of bacterial growth. The structural basis for this activity lies in the presence of three hydroxamate moieties within the peptide structure, which coordinate to form a stable octahedral complex with a ferric ion.[2][6]

FerrocinA_Mechanism cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell Extracellular Space Extracellular Space Bacterial Cell Bacterial Cell This compound This compound This compound-Fe3+ Complex This compound-Fe³⁺ Complex This compound->this compound-Fe3+ Complex Chelation Fe3+ Fe³⁺ Fe3+->this compound-Fe3+ Complex Outer Membrane Receptor Outer Membrane Receptor This compound-Fe3+ Complex->Outer Membrane Receptor Binding Iron-Dependent\nCellular Processes Iron-Dependent Cellular Processes Outer Membrane Receptor->Iron-Dependent\nCellular Processes Iron Uptake Blocked Bacterial Growth Inhibition Bacterial Growth Inhibition Iron-Dependent\nCellular Processes->Bacterial Growth Inhibition

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for the purification of this compound, determination of its Minimum Inhibitory Concentration (MIC), and assessment of its in vivo efficacy.

Purification of this compound from Pseudomonas fluorescens YK-310 Culture

This protocol is adapted from the general methods described for the isolation of ferrocins.[2][6]

Workflow:

Figure 2: Workflow for the purification of this compound.

Methodology:

  • Fermentation: Culture Pseudomonas fluorescens YK-310 in a suitable fermentation medium optimized for siderophore production. As this compound production is enhanced in the presence of iron, the medium should be supplemented with an appropriate concentration of an iron salt (e.g., FeCl₃).

  • Cell Removal: After an appropriate incubation period (e.g., 48-72 hours), harvest the culture broth and centrifuge at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

  • Solvent Extraction: Decant the supernatant and perform a liquid-liquid extraction with an equal volume of n-butanol. Repeat the extraction three times to maximize the recovery of this compound.

  • Concentration: Pool the butanol fractions and concentrate them under reduced pressure using a rotary evaporator.

  • Adsorption Chromatography: Resuspend the concentrated extract in a suitable solvent and load it onto an adsorption resin column (e.g., Amberlite XAD series). Elute with a stepwise gradient of methanol (B129727) in water.

  • Silica (B1680970) Gel Chromatography: Pool the active fractions from the adsorption chromatography, concentrate, and apply to a silica gel column. Elute with a solvent system such as chloroform-methanol.

  • Preparative RP-HPLC: Further purify the active fractions using a preparative reverse-phase HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid for elution.

  • Lyophilization: Collect the fractions containing pure this compound, as determined by analytical HPLC and mass spectrometry, and lyophilize to obtain a stable powder.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is suitable for determining the MIC of siderophores like this compound.

Workflow:

Figure 3: Workflow for MIC determination.

Methodology:

  • Media Preparation: Use an iron-limited medium, such as succinate (B1194679) minimal medium, to ensure that the antibacterial activity of this compound is not masked by excess iron.

  • Bacterial Inoculum: Prepare a bacterial suspension of the test organism (e.g., a multi-drug resistant strain of P. aeruginosa) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions of the stock solution in the iron-limited broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.

In Vivo Efficacy in a Murine Infection Model

This protocol describes a general method for evaluating the in vivo efficacy of an antibiotic against P. aeruginosa in a mouse model.

Workflow:

Figure 4: Workflow for in vivo efficacy testing.

Methodology:

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6 or BALB/c).

  • Infection: Infect the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) with a predetermined lethal dose of the multi-drug resistant P. aeruginosa strain.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous injection) at a range of doses. Include a control group that receives only the vehicle used to dissolve this compound.

  • Monitoring: Observe the mice for a set period (e.g., 7 days) and record the number of survivors in each treatment group.

  • ED₅₀ Calculation: Calculate the 50% effective dose (ED₅₀), which is the dose of this compound that protects 50% of the infected mice from death, using a suitable statistical method (e.g., probit analysis).

Conclusion and Future Directions

This compound represents a promising class of antibiotics with a unique, iron-dependent mechanism of action. The available data demonstrates its potent activity against P. aeruginosa. However, to fully assess its therapeutic potential, further research is critically needed to:

  • Determine the MIC of this compound against a broad panel of clinically relevant multi-drug resistant bacteria.

  • Elucidate the specific outer membrane receptors and uptake mechanisms for the this compound-iron complex in target bacteria.

  • Investigate the potential for resistance development and the mechanisms by which bacteria might evade the action of this compound.

  • Conduct comprehensive preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound.

The protocols and information provided herein offer a solid foundation for researchers to embark on these important investigations and to unlock the full therapeutic potential of this compound in the fight against multi-drug resistant bacterial infections.

References

Probing Iron-Dependent Cell Death: Application and Protocols for Ferrostatin-1 as a Molecular Tool

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

While the query specified "Ferrocin A" as a molecular probe for iron uptake, a thorough review of scientific literature did not yield a specific, well-characterized molecular probe with this designation for studying iron metabolism. The term "ferrocin" is associated with a class of iron-containing peptide antibiotics, and "ferrocene" derivatives are being investigated for their roles in inducing ferroptosis, but not as direct probes for iron uptake.

This document provides detailed application notes and protocols for Ferrostatin-1 (Fer-1) , a potent and widely-used inhibitor of ferroptosis. Ferroptosis is a form of regulated cell death characterized by its dependency on iron and the accumulation of lipid peroxides. As such, Fer-1 serves as an invaluable chemical probe to investigate cellular processes that are governed by labile iron and lipid peroxidation, making it a highly relevant tool for researchers interested in iron metabolism and its pathological consequences.

Ferrostatin-1 and its analogs act as radical-trapping antioxidants that specifically prevent the propagation of lipid peroxidation, thereby inhibiting ferroptotic cell death.[1] By using Fer-1, researchers can dissect the involvement of ferroptosis in various biological and pathological models, and by extension, probe the functional consequences of intracellular labile iron.

Application Notes

Ferrostatin-1 can be employed in a variety of experimental contexts to explore the role of iron-dependent lipid peroxidation in cellular fate.

  • Validation of Ferroptosis: Fer-1 is the gold-standard inhibitor used to confirm that a particular stimulus induces cell death via ferroptosis. Rescue of cell death by Fer-1 is a key piece of evidence for this pathway.

  • Investigation of Disease Models: Ferroptosis has been implicated in numerous pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[2] Fer-1 can be used in cellular and animal models of these diseases to determine the therapeutic potential of inhibiting ferroptosis.

  • Drug Discovery: Fer-1 can be used as a positive control in high-throughput screening campaigns to identify novel inhibitors of ferroptosis.

  • Studying Iron Metabolism: By preventing the downstream consequences of excess labile iron (i.e., lipid peroxidation and cell death), Fer-1 can be used in conjunction with iron chelators and fluorescent iron probes to study the regulation of the labile iron pool and its role in cellular physiology.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Ferrostatin-1 in various assays.

Table 1: Potency of Ferrostatin-1 in Cell Viability Assays
Ferroptosis Inducer Cell Line Assay Effective Concentration of Fer-1
ErastinHT-1080Cell ViabilityEC50 ~60 nM
RSL3 (0.1 µM)K1 (Thyroid Cancer)Viability Assay1 µM Fer-1 restores viability to control levels[1]
Glutamate (5 mM)HT-22MTT Assay3-12 µM Fer-1 significantly improves survival[2]
Table 2: Ferrostatin-1 in Lipid Peroxidation Assays
Ferroptosis Inducer Cell Line Assay Effect of Fer-1
Erastin2HT-1080C11-BODIPY(581/591)Suppresses lipid peroxidation[5]
RSL3HT-1080C11-BODIPY(581/591)Suppresses lipid peroxidation[5]
GlutamateHT-22DCFH-DA and C11-BODIPYSignificantly reduces cytosolic and lipid ROS[2]
Table 3: Ferrostatin-1 in Labile Iron Pool Measurement
Treatment Cell Line Assay Effect of Fer-1
Erastin (35 µM)HeLaCalcein-AMImpairs the accumulation of cytosolic iron[6]
--Calcein (B42510) FluorescenceIndicates a decrease of labile iron in the presence of Fer-1[3][7]

Experimental Protocols

Protocol 1: Cell Viability Assay to Validate Ferroptosis Inhibition

This protocol determines the ability of Ferrostatin-1 to rescue cells from a ferroptosis-inducing agent.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • Ferrostatin-1 (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Treatment:

    • Pre-treat cells with various concentrations of Ferrostatin-1 (e.g., 0.1 - 10 µM) for 1-2 hours.

    • Add the ferroptosis inducer at a pre-determined lethal concentration.

    • Include controls: vehicle (DMSO), inducer alone, and Fer-1 alone.

    • Incubate for 24-48 hours.[1]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY(581/591)

This protocol measures lipid reactive oxygen species (ROS), a hallmark of ferroptosis, and its inhibition by Ferrostatin-1.

Materials:

  • Cells of interest

  • 6-well plates or chamber slides

  • Ferroptosis inducer

  • Ferrostatin-1

  • C11-BODIPY(581/591) fluorescent probe (stock solution in DMSO)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the ferroptosis inducer with or without Ferrostatin-1 as described in Protocol 1.

  • C11-BODIPY Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[1]

  • Washing: Wash the cells twice with PBS.[1]

  • Imaging/Analysis:

    • Microscopy: Image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.[5]

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm.[8]

  • Data Analysis: Quantify the ratio of green to red fluorescence as a measure of lipid peroxidation. An increase in this ratio indicates lipid peroxidation, which should be prevented by Ferrostatin-1.[5]

Protocol 3: Measurement of the Labile Iron Pool (LIP) using Calcein-AM

This protocol assesses changes in the cytosolic labile iron pool, which is central to ferroptosis. Ferrostatin-1 can be used to determine if the observed cellular phenotype is dependent on the downstream effects of this iron.

Materials:

  • Cells of interest

  • 12-well plates

  • Ferroptosis inducer

  • Ferrostatin-1

  • Calcein-AM (stock solution in DMSO)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the ferroptosis inducer with or without Ferrostatin-1 for the desired time.[6]

  • Calcein-AM Loading: Incubate the cells with 5 µM of Calcein-AM for 20 minutes at 37°C.[6]

  • Washing: Wash the cells three times with PBS.[6]

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend in PBS containing 10% FBS.[6]

  • Flow Cytometry: Analyze the cells by flow cytometry using a 488 nm laser and a detector for green fluorescence (e.g., FL1).[6]

  • Data Analysis: The fluorescence of calcein is quenched by iron. A decrease in the mean fluorescence intensity (MFI) indicates an increase in the labile iron pool. Ferrostatin-1 should not directly chelate iron but can prevent the iron-dependent downstream events.[4][6]

Visualizations

Ferroptosis_Pathway extracellular_iron Extracellular Fe³⁺-Transferrin TfR1 Transferrin Receptor 1 (TfR1) extracellular_iron->TfR1 endosome Endosome TfR1->endosome Endocytosis STEAP3 STEAP3 endosome->STEAP3 Fe³⁺ → Fe²⁺ DMT1 DMT1 STEAP3->DMT1 LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Release to cytosol Lipid_Peroxides Lipid Peroxides (L-OOH) LIP->Lipid_Peroxides Fenton Reaction PUFA PUFA-PLs PUFA->Lipid_Peroxides LOX-mediated oxidation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis GPX4 GPX4 GPX4->PUFA Reduces peroxides GSH GSH GSH->GPX4 Cofactor System_xc System xc⁻ (Cystine/Glutamate Antiporter) System_xc->GSH Cystine import for GSH synthesis Cystine Extracellular Cystine Cystine->System_xc Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxides Inhibits Experimental_Workflow start Start: Seed Cells treatment Treat with Ferroptosis Inducer ± Ferrostatin-1 start->treatment incubation Incubate (24-48h) treatment->incubation viability Assay 1: Cell Viability incubation->viability lipid_perox Assay 2: Lipid Peroxidation incubation->lipid_perox iron_pool Assay 3: Labile Iron Pool incubation->iron_pool mtt MTT / CellTiter-Glo viability->mtt viability_result Result: % Viability mtt->viability_result bodipy C11-BODIPY Staining lipid_perox->bodipy lipid_result Result: Green/Red Ratio bodipy->lipid_result calcein Calcein-AM Staining iron_pool->calcein iron_result Result: Mean Fluorescence Intensity (MFI) calcein->iron_result

References

Application Notes & Protocols: Ferrocin A Delivery Systems for Targeted Antibiotic Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin A is a novel iron-containing peptide antibiotic belonging to the siderophore class. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from the environment. Bacteria that produce specific siderophores also express outer membrane receptors for their uptake, a mechanism that can be exploited for targeted drug delivery. This "Trojan horse" strategy involves linking an antibiotic to a siderophore, allowing the conjugate to be actively transported into the target bacteria, thereby increasing the intracellular concentration of the antibiotic and overcoming certain resistance mechanisms.

These application notes provide a proposed framework for the development of this compound delivery systems for targeted antibiotic action. While specific research on this compound formulations is emerging, the principles outlined here are based on established strategies for siderophore-antibiotic conjugates and peptide antibiotic delivery systems. The goal is to provide researchers with the foundational knowledge and protocols to design and evaluate novel this compound formulations.

Proposed Delivery Strategies for this compound

Several delivery strategies can be envisioned for this compound to enhance its targeted antibiotic action. These approaches aim to protect the peptide from degradation, improve its pharmacokinetic profile, and increase its concentration at the site of infection.

Siderophore-Drug Conjugates: The "Trojan Horse" Approach

The inherent siderophore nature of this compound makes it an ideal candidate for a targeted delivery strategy. By mimicking the natural iron acquisition pathway, this compound can be selectively taken up by bacteria expressing the corresponding siderophore receptors.

Mechanism of Action:

  • Recognition: The this compound-iron complex is recognized by specific outer membrane receptors on the target bacteria.

  • Active Transport: The complex is actively transported across the bacterial outer membrane into the periplasmic space.

  • Internalization: Subsequent transport across the inner membrane delivers this compound into the cytoplasm.

  • Antibiotic Action: Once inside the cell, this compound exerts its antibiotic effect.

G cluster_0 Bacterial Cell Outer_Membrane Outer Membrane Periplasm Periplasm Transport_System Inner Membrane Transport Periplasm->Transport_System Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Antibiotic_Action Antibiotic Action Cytoplasm->Antibiotic_Action Ferrocin_A This compound-Fe³⁺ Complex Receptor Siderophore Receptor Ferrocin_A->Receptor Recognition Receptor->Periplasm Transport Transport_System->Cytoplasm Internalization

Caption: Proposed "Trojan Horse" mechanism for this compound uptake.
Nanoparticle-Based Delivery Systems

Encapsulating this compound in nanoparticles can protect it from enzymatic degradation, improve its stability, and provide controlled release.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a peptide like this compound, it can be encapsulated within the aqueous core.

  • Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to formulate nanoparticles for sustained release of this compound.

G Start This compound Hydration Hydrate with This compound Solution Start->Hydration Lipid_Film Prepare Lipid Film (e.g., DSPC/Cholesterol) Lipid_Film->Hydration Sonication Sonication or Extrusion Hydration->Sonication Purification Purification (e.g., Size Exclusion Chromatography) Sonication->Purification Final_Product This compound-Loaded Liposomes Purification->Final_Product

Caption: Experimental workflow for preparing this compound-loaded liposomes.
Antibody-Drug Conjugates (ADCs)

For infections localized to specific tissues or cell types, this compound can be conjugated to antibodies that target specific antigens on host cells or bacteria. This approach can increase the local concentration of the antibiotic and reduce systemic toxicity.

G Antibody Targeting Antibody Linker Linker Antibody->Linker ADC This compound-ADC Linker->ADC Ferrocin_A This compound Ferrocin_A->Linker Binding Binding ADC->Binding Target_Cell Target Bacterium or Host Cell Internalization Internalization & Drug Release Target_Cell->Internalization Binding->Target_Cell

Caption: Logical relationship in a this compound Antibody-Drug Conjugate.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for different this compound delivery systems based on typical values reported for similar peptide and siderophore-antibiotic formulations. These tables are intended to serve as a benchmark for experimental design.

Table 1: Hypothetical Characteristics of this compound Nanoparticle Formulations

ParameterLiposomesPolymeric Nanoparticles (PLGA)
Particle Size (nm) 100 - 200150 - 300
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) -10 to -30-15 to -40
Encapsulation Efficiency (%) 30 - 6050 - 80
Drug Loading (%) 1 - 55 - 15

Table 2: Hypothetical In Vitro Release Profile of this compound from Nanoparticles

Time (hours)Cumulative Release (%) - LiposomesCumulative Release (%) - PLGA Nanoparticles
1 155
4 3515
8 5030
12 6545
24 8060
48 9585

Experimental Protocols

The following are detailed protocols for the preparation and characterization of proposed this compound delivery systems.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Preparation:

    • Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in PBS (pH 7.4) at a desired concentration.

    • Add the this compound solution to the round-bottom flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography using a Sephadex G-50 column, with PBS as the eluent.

    • Collect the fractions containing the liposomes (typically the turbid fractions that elute first).

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • To determine encapsulation efficiency, lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol) and quantify the total this compound concentration using a suitable analytical method (e.g., HPLC). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug used) x 100%.

Protocol 2: Preparation of this compound-PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Methodology:

  • Organic Phase Preparation:

    • Dissolve PLGA and this compound in DCM.

  • Emulsification:

    • Add the organic phase to an aqueous solution of PVA.

    • Emulsify the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose).

    • Freeze-dry the suspension to obtain a powder that can be stored and reconstituted before use.

  • Characterization:

    • Characterize the nanoparticles for size, PDI, zeta potential, and drug loading as described in Protocol 1.

Protocol 3: Conjugation of this compound to an Antibody

Materials:

  • Targeting antibody (e.g., an antibody against a bacterial surface antigen)

  • This compound with a reactive functional group (e.g., a primary amine or carboxyl group)

  • Heterobifunctional crosslinker (e.g., NHS-PEG-maleimide)

  • Reducing agent (e.g., DTT or TCEP) for antibody hinge disulfide reduction

  • Purification columns (e.g., size exclusion and dialysis)

Methodology:

  • Antibody Modification (if necessary):

    • If targeting cysteine residues, partially reduce the antibody's hinge disulfide bonds using a controlled amount of DTT or TCEP to generate free sulfhydryl groups.

    • Immediately purify the reduced antibody using a desalting column.

  • Linker Activation:

    • Activate this compound by reacting it with the NHS ester end of the NHS-PEG-maleimide crosslinker to form a this compound-PEG-maleimide intermediate.

  • Conjugation:

    • React the maleimide-activated this compound with the reduced antibody. The maleimide (B117702) group will specifically react with the free sulfhydryl groups on the antibody.

    • Allow the reaction to proceed for a specified time at a controlled temperature and pH.

  • Purification:

    • Purify the resulting this compound-ADC from unreacted components using size exclusion chromatography.

    • Perform dialysis to further purify and buffer-exchange the final conjugate.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Confirm the integrity and binding activity of the antibody portion of the ADC using ELISA or surface plasmon resonance (SPR).

Disclaimer: These application notes and protocols are intended for research purposes only and are based on established methodologies for similar compounds. Specific parameters for this compound will need to be optimized experimentally. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for Determining Ferrocin A Susceptibility in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocin A is a novel, iron-containing lipopeptide antibiotic with demonstrated in vitro activity against Gram-negative bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa.[1][2] Its unique mechanism of action, centered on iron chelation, presents a promising avenue for combating antimicrobial resistance. As an iron-chelating agent, this compound sequesters free iron from the environment, making this essential metal cation unavailable for bacterial acquisition and thereby inhibiting growth.[3] These application notes provide a detailed protocol for determining the in vitro susceptibility of clinical bacterial isolates to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and tailored for the specific properties of a peptide-based antibiotic.

Data Presentation

The following tables summarize expected outcomes and quality control parameters for this compound susceptibility testing. Note that specific breakpoints for this compound have not yet been established by regulatory bodies like CLSI or EUCAST. The values presented are for illustrative purposes and should be validated internally.

Table 1: Example Minimum Inhibitory Concentration (MIC) Interpretive Criteria for this compound

MIC (µg/mL)Interpretation
≤ 4Susceptible (S)
8Intermediate (I)
≥ 16Resistant (R)
Note: These breakpoints are hypothetical and must be determined based on pharmacokinetic/pharmacodynamic (PK/PD) and clinical outcome data.

Table 2: Quality Control (QC) Ranges for Pseudomonas aeruginosa ATCC® 27853™

Antimicrobial AgentTest MethodQC Range (µg/mL)
This compoundBroth MicrodilutionTo be determined
CiprofloxacinBroth Microdilution0.25 - 1
TobramycinBroth Microdilution0.5 - 2
ImipenemBroth Microdilution1 - 4
Note: The QC range for this compound must be established through inter-laboratory studies. The ranges for comparator agents are based on current CLSI guidelines.

Signaling Pathway

The proposed mechanism of action for this compound is the disruption of iron-dependent cellular pathways through high-affinity iron chelation. By binding and sequestering ferric iron (Fe³⁺) in the extracellular environment, this compound prevents its uptake and utilization by the bacterium, leading to the inhibition of critical metabolic processes and ultimately, cessation of growth.

FerrocinA_Pathway cluster_extracellular Extracellular Environment cluster_bacterium Bacterial Cell FerrocinA This compound FerrocinA_Fe3 This compound-Fe³⁺ Complex FerrocinA->FerrocinA_Fe3 Chelation Fe3_free Free Fe³⁺ Fe3_free->FerrocinA transporter Iron Transporter Fe3_free->transporter Normal Uptake FerrocinA_Fe3->transporter Blocked Uptake membrane intracellular_fe Intracellular Fe³⁺ transporter->intracellular_fe Uptake metabolism DNA Synthesis Respiration Enzyme Function intracellular_fe->metabolism Cofactor for Essential Processes growth Bacterial Growth Inhibition metabolism->growth metabolism->growth Leads to

Caption: Proposed mechanism of this compound via extracellular iron chelation, blocking bacterial uptake.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from CLSI guidelines for broth microdilution testing, with modifications suitable for a peptide antibiotic.[4][5]

Materials:

  • This compound analytical standard

  • Clinical bacterial isolates and Quality Control (QC) strains (e.g., Pseudomonas aeruginosa ATCC® 27853™)[6]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[7]

  • Sterile polypropylene tubes

  • Sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[4][7]

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent like sterile deionized water. Vortex to ensure complete dissolution. Note: Due to its peptide nature, using low-binding polypropylene tubes is recommended to prevent loss of compound.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of CAMHB into all wells of a 96-well polypropylene plate.

    • Add an additional 100 µL of the this compound stock solution to the first column of wells, resulting in a total volume of 200 µL.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Column 11 serves as the growth control (no antibiotic), and Column 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 10 µL of the standardized bacterial suspension.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically spread a 10 µL aliquot from each selected well onto a nutrient agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies).

Experimental Workflow

The overall process for determining the susceptibility of clinical isolates to this compound involves several sequential steps, from initial isolate preparation to final data interpretation.

FerrocinA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate Clinical Isolate (18-24h Culture) Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Dilute_Inoculum Dilute to final ~5x10⁵ CFU/mL Inoculum->Dilute_Inoculum Inoculate Inoculate Plate Dilute_Inoculum->Inoculate Stock Prepare this compound Stock Solution Serial_Dilute Serial Dilution in 96-Well Plate Stock->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate Read_MIC Read MIC (No visible growth) Incubate->Read_MIC Plate_MBC Plate for MBC Read_MIC->Plate_MBC Incubate_MBC Incubate 24h Plate_MBC->Incubate_MBC Read_MBC Read MBC (≥99.9% kill) Incubate_MBC->Read_MBC

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ferrocin A Production from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield of Ferrocin A, a siderophore antibiotic, from Pseudomonas fluorescens cultures.

Troubleshooting Guide

This section addresses common issues encountered during this compound production, offering potential causes and actionable solutions.

Problem: Low or No this compound Yield

Why is my culture producing very little or no this compound?

This is a frequent challenge that can stem from several factors related to culture conditions and media composition.

Potential Causes & Solutions

Potential Cause Recommended Action & Explanation
1. Inappropriate Iron Concentration Unlike typical siderophores where production is induced by iron limitation, this compound production paradoxically increases in the presence of iron.[1] However, excessively high concentrations can be inhibitory.[2] Solution: Optimize the ferric iron (FeCl₃) concentration in your culture medium. Start with a range of 20 µM to 160 µg/L and test different concentrations to find the optimal level for your specific strain and conditions.[2][3]
2. Suboptimal Culture Medium The choice of carbon and nitrogen sources significantly impacts secondary metabolite production.[4][5] Solution: Succinate-based media have been shown to support high siderophore production in P. fluorescens.[2][6] If using a different medium like King's B, consider switching to a minimal medium with succinate (B1194679) as the primary carbon source.[4]
3. Incorrect pH of the Medium pH affects both bacterial growth and the solubility and availability of essential nutrients like iron.[3][6] Solution: Adjust the initial pH of your culture medium to 7.0. This neutral pH is optimal for P. fluorescens growth and siderophore production.[3][6] Monitor the pH throughout the fermentation process, as metabolic activity can cause it to shift.
4. Inadequate Aeration/Shaking Speed P. fluorescens is an aerobic bacterium, and oxygen availability is critical for growth and metabolism. Solution: Ensure adequate aeration by using baffled flasks and maintaining a vigorous shaking speed (e.g., 200 rpm).[2] The flask volume should not exceed 25% of the total flask capacity to ensure a sufficient surface area for gas exchange.
5. Suboptimal Incubation Temperature Temperature directly influences enzymatic activity and bacterial growth rates. Solution: The optimal temperature for siderophore production by P. fluorescens is typically between 25°C and 29°C.[2][3] Verify your incubator's temperature and ensure it remains stable throughout the cultivation period.
6. Incorrect Harvest Time Secondary metabolite production is often growth-phase dependent, typically occurring in the late-exponential or stationary phase.[5] Solution: Perform a time-course experiment. Harvest samples at different time points (e.g., 24, 36, 48, 72 hours) and quantify this compound to determine the peak production window for your specific culture conditions.[3]
Problem: Inconsistent this compound Yields Between Batches

Why do my this compound yields vary significantly from one experiment to the next?

Batch-to-batch variability is often due to minor, overlooked inconsistencies in protocol execution.

Potential Causes & Solutions

Potential Cause Recommended Action & Explanation
1. Inoculum Variability The age and physiological state of the starting culture can significantly impact the kinetics of the main culture. Solution: Standardize your inoculum preparation. Always use a fresh overnight culture grown under identical conditions. Ensure the starting optical density (OD) of your main culture is consistent for every batch.
2. Media Preparation Inconsistencies Small variations in media components, especially trace metals and iron, can lead to different outcomes. Solution: Use high-purity water and reagents. To remove trace iron for creating a controlled iron environment, glassware can be acid-washed (e.g., with 6 M HCl).[2] Prepare a large batch of medium to be used for a series of experiments to minimize component variability.
3. Inefficient Extraction Protocol Incomplete extraction of this compound from the culture supernatant will lead to artificially low and variable yield measurements. Solution: Standardize your extraction method. Butanol extraction followed by column chromatography is a reported method for isolating ferrocins.[7] Ensure consistent phase separation and complete solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unique?

This compound is an iron-containing cyclic lipodecapeptide antibiotic produced by Pseudomonas fluorescens.[1] It is classified as a siderophore, a molecule that chelates iron.[1] Uniquely, its production is enhanced by the presence of iron, unlike most siderophores which are synthesized under iron-limiting conditions.[1]

Q2: What is a recommended basal medium for this compound production?

A succinate-based minimal medium is highly recommended. Succinate as a carbon source has been shown to promote higher siderophore yields compared to glucose or glycerol.[2][4]

Table 1: Recommended Succinate Medium Composition

ComponentConcentration (g/L)
Succinic Acid4.0
K₂HPO₄6.0
KH₂PO₄3.0
(NH₄)₂SO₄1.0
MgSO₄·7H₂O0.2
FeCl₃As optimized (e.g., 20 µM)
pH7.0
Adapted from multiple sources on siderophore production.[8]

Q3: How can I quantify the this compound yield?

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification.

  • Method: Reversed-phase HPLC with UV detection is effective.[9][10]

  • Detection Wavelength: A UV wavelength of 210 nm has been successfully used for the detection of similar compounds.[9]

  • Standard: A purified this compound standard is required to generate a calibration curve for absolute quantification.

  • Alternative: For rapid screening, the Chrome Azurol S (CAS) assay can be used to quantify total siderophore production, though it is not specific to this compound.[8]

Q4: What is the biosynthetic pathway for this compound?

This compound is a non-ribosomal peptide, synthesized by large enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS). The biosynthetic gene cluster in P. fluorescens contains thirteen genes, including three that encode for NRPS enzymes.[1] These enzymes activate and link the specific amino acid residues that form the cyclic peptide backbone of this compound.

FerrocinA_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Engine cluster_product Final Product AminoAcids Amino Acids NRPS Non-Ribosomal Peptide Synthetases (NRPS) (pms Genes) AminoAcids->NRPS FattyAcid Fatty Acid FattyAcid->NRPS Iron Fe(III) FerrocinA This compound Iron->FerrocinA NRPS->FerrocinA Cyclization & Iron Chelation

Caption: Simplified biosynthesis of this compound via NRPS machinery.

Experimental Protocols & Workflows

Protocol 1: General Culture for this compound Production
  • Media Preparation: Prepare the Succinate Medium as detailed in Table 1. Autoclave and allow it to cool. Add a filter-sterilized stock solution of FeCl₃ to achieve the desired final concentration.

  • Inoculum: Inoculate a 10 mL starter culture in the same medium and grow overnight at 28°C with shaking (200 rpm).

  • Main Culture: Inoculate a 100 mL main culture in a 500 mL baffled flask with the overnight culture to a starting OD₆₀₀ of 0.05.

  • Incubation: Incubate at 28°C with shaking at 200 rpm for 48-72 hours.[2]

  • Harvesting: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells. The supernatant contains the secreted this compound.[8]

Workflow for Optimizing this compound Yield

This diagram outlines a systematic approach to identifying and optimizing key production parameters.

Optimization_Workflow Start Start: Baseline Culture Media Step 1: Medium Optimization (e.g., Succinate vs. King's B) Start->Media Iron Step 2: Iron (FeCl₃) Concentration Titration (20-200 µM) Media->Iron pH_Temp Step 3: Physical Parameter Fine-Tuning (pH 7.0, Temp 28°C) Iron->pH_Temp Time Step 4: Time-Course Analysis (24-72h) pH_Temp->Time Extract Step 5: Extraction & Quantification (HPLC) Time->Extract Analyze Analyze Results Extract->Analyze Analyze->Media Low Yield Re-evaluate End Optimized Protocol Analyze->End High Yield

Caption: A systematic workflow for maximizing this compound production.

References

Technical Support Center: Large-Scale Production of Ferrocin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Ferrocin A" is not a specifically identified compound in the provided scientific literature, this guide addresses the common challenges and solutions for the large-scale production of ferrocene-based therapeutic compounds. The principles, protocols, and troubleshooting steps outlined here are based on established research on ferrocene (B1249389) derivatives and are intended to be broadly applicable to a compound like "this compound".

Frequently Asked Questions (FAQs)

I. Synthesis & Production

Q1: What are the primary challenges in scaling up the synthesis of ferrocene derivatives from lab to industrial scale?

Transitioning from laboratory to large-scale production introduces several challenges.[1] Key issues include:

  • Hazardous Reagents: Many traditional lab-scale syntheses of ferrocene derivatives involve hazardous and pyrophoric reagents like tert-butyllithium (B1211817) (tBuLi), which are difficult and dangerous to handle in large quantities.[2]

  • Reaction Conditions: Reactions that are manageable in a lab, such as those requiring strict anhydrous conditions or cryogenic temperatures, become complex and costly at an industrial scale.

  • Low and Variable Yields: Some synthetic routes, like the Friedel-Crafts reaction, can have low and inconsistent yields, making them economically unviable for large-scale production.[2]

  • Handling of Intermediates: Certain intermediates in ferrocene derivative synthesis, such as 1,1′-dilithiated ferrocene or 1,1′-diazidoferrocene, can be highly pyrophoric or explosive, requiring specialized handling procedures.[3]

Q2: Are there scalable and safer synthetic routes that avoid hazardous reagents like tBuLi?

Yes, newer synthetic methods have been developed to avoid the challenges of traditional routes. For instance, a high-yield, scalable synthesis for key ferrocene synthons like FcPH₂ and FcPCl₂ (where Fc = ferrocenyl) has been developed. This method avoids the difficult monolithiation of ferrocene and the use of pyrophoric tBuLi by utilizing an electrophilic substitution reaction of ferrocene with P₄S₁₀. This process is safer and has been successfully scaled to produce multi-gram quantities.[2]

Q3: My Friedel-Crafts acylation of ferrocene is giving low and variable yields. How can I troubleshoot this?

Low and variable yields in Friedel-Crafts reactions involving ferrocene are a known issue.[2] To troubleshoot:

  • Purity of Reagents: Ensure the ferrocene is pure and the acylating agent and Lewis acid catalyst (e.g., AlCl₃) are of high quality and anhydrous.

  • Reaction Conditions: Carefully control the reaction temperature. Overheating can lead to side reactions and decomposition.

  • Stoichiometry: Optimize the molar ratios of the reactants and catalyst.

  • Alternative Catalysts: Explore alternative catalysts that may offer better yields and selectivity.

  • Purification of Product: The reaction often produces a mixture of the monosubstituted product, the 1,1'-disubstituted product, and unreacted ferrocene, which can complicate purification and affect the final yield.[4]

II. Purification

Q1: What are the recommended methods for purifying large batches of this compound?

Purification of ferrocene derivatives on a large scale often requires moving beyond standard laboratory techniques. Common methods include:

  • Recrystallization: This is a primary method for purifying solid ferrocene compounds. Solvents like pentane, cyclohexane, hexane, benzene, and methanol (B129727) have been used.[5]

  • Sublimation: Ferrocene and some of its derivatives are stable enough to be purified by vacuum sublimation, which can be effective for removing non-volatile impurities.[5][6]

  • Column Chromatography: While a standard lab technique, scaling up column chromatography can be challenging. However, it is often necessary to separate mixtures of mono- and di-substituted products from unreacted ferrocene.[4] For large-scale applications, automated flash chromatography systems can be employed.

Q2: I'm struggling with the scalability of column chromatography for purification. What are the alternatives?

If column chromatography proves to be a bottleneck, consider these strategies:

  • Optimize the Reaction: Focus on improving the selectivity of the synthesis to minimize the formation of byproducts, thereby simplifying the purification process.

  • Selective Precipitation/Crystallization: Explore different solvent systems to selectively precipitate either the desired product or the impurities. This can be a highly effective and scalable purification method.

  • Extraction: Utilize liquid-liquid extraction with appropriate solvent systems to remove impurities.

III. Stability & Formulation

Q1: How stable is this compound likely to be, and what are the common degradation pathways?

The core ferrocene structure is remarkably stable, capable of withstanding temperatures up to 400 °C without decomposition and being resistant to air and water.[6] However, the stability of a ferrocene derivative like this compound will depend on its functional groups. Potential degradation pathways could involve the functional groups themselves. For the ferrocene core, oxidation to the blue ferrocenium (B1229745) cation can occur under strong oxidizing conditions.[6] For some derivatives, stability can be an issue, and understanding potential decomposition pathways is crucial for developing stable formulations.[7]

Q2: this compound has poor aqueous solubility. What formulation strategies can improve its bioavailability?

Poor water solubility is a common challenge for ferrocene-based drugs.[7] Several strategies can be employed to address this:

  • Prodrug Approach: Introduce hydrophilic functional groups (like phosphonates) to the ferrocene structure to enhance solubility. These groups can be designed to be cleaved in vivo, releasing the active drug.[7]

  • Nanoparticle Delivery Systems: Encapsulating the drug in nanoparticles, micelles, polymers, or dendrimers can improve its solubility and delivery to target cells.[8]

  • Salt Formation: If the derivative has acidic or basic functional groups, forming a salt can significantly improve its aqueous solubility.

IV. Mechanism of Action & Analytics

Q1: What is the likely mechanism of action for this compound's therapeutic effect?

Many ferrocene-containing drugs exert their anticancer effects through the generation of reactive oxygen species (ROS), such as hydroxyl radicals, via Fenton-like chemistry.[8][9] This increase in ROS can induce oxidative stress, leading to cell death through various pathways, including apoptosis.[10] Some ferrocene derivatives have been shown to induce apoptosis through mitochondria-dependent pathways, characterized by changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[11][12] Additionally, some derivatives can modulate specific signaling pathways, such as the PI3K/Akt/mTOR pathway, to arrest the cell cycle and inhibit proliferation.[11]

Q2: What are the key assays to confirm the mechanism of action of this compound in our experiments?

To investigate the mechanism of action, a series of in vitro assays are recommended:

  • ROS Detection: Use fluorescent probes like DCFDA to quantify the intracellular generation of ROS in cancer cells treated with this compound.

  • Apoptosis Assays:

    • Annexin V/PI Staining: To detect early and late apoptotic cells via flow cytometry.

    • Mitochondrial Membrane Potential (ΔΨm) Assay: Use dyes like JC-1 or TMRE to measure changes in mitochondrial membrane potential.

    • Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, and Cleaved Caspase-3.[11][12]

  • Cell Cycle Analysis: Use propidium (B1200493) iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]

  • Signaling Pathway Analysis: Use Western blotting to assess the phosphorylation status of key proteins in relevant signaling pathways, such as Akt, mTOR, and p70 S6K.[11]

Troubleshooting Guide: Large-Scale Synthesis

Problem Possible Causes Recommended Actions
Low Overall Yield - Sub-optimal reaction conditions (temperature, time).- Impure starting materials.- Inefficient purification method.- Use of a non-scalable synthetic route (e.g., low-yield Friedel-Crafts).[2]- Re-optimize reaction parameters for the larger scale.- Ensure the purity of all reagents and solvents.- Evaluate alternative purification methods like crystallization or sublimation.- Consider adopting a more modern, scalable synthetic route.[2]
Inconsistent Batch-to-Batch Results - Poor control over reaction parameters.- Variability in the quality of raw materials.- Issues with mixing or heat transfer in a large reactor.- Implement strict process controls for temperature, pressure, and addition rates.- Establish quality control specifications for all incoming raw materials.- Ensure the reactor is appropriately sized and designed for efficient mixing and heat management.
Formation of Impurities/Byproducts - Side reactions due to incorrect stoichiometry or temperature.- Presence of contaminants in starting materials or solvents.- Decomposition of product or intermediates.- Fine-tune the stoichiometry of reactants.- Purify all reagents and use high-purity solvents.- Analyze the stability of intermediates and products under the reaction conditions.
Safety Concerns (e.g., with pyrophoric reagents) - Use of inherently hazardous materials like tBuLi.[2]- Potential for explosive intermediates like azides.[3]- If possible, redesign the synthesis to use safer, commercially available precursors.[2]- If hazardous reagents are unavoidable, ensure all personnel are properly trained and appropriate engineering controls (e.g., glovebox, Schlenk line) are in place.[3]

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for Ferrocene Derivatives

Synthetic Step/Method Reagents Typical Yield Scalability Notes Reference
Monolithiation of Ferrocene Ferrocene, tBuLi~52% (for FcPCl₂)Poor; use of pyrophoric tBuLi is hazardous on a large scale.[2]
Friedel-Crafts Reaction Ferrocene, Me₂NPCl₂11% (highly variable)Poor; yields are often low and inconsistent.[2]
Electrophilic Substitution Ferrocene, P₄S₁₀>80% (for Fc₂P₂S₄)Good; facile reaction, scaled to ~250g of ferrocene.[2]
Reduction of Dicarboxylic Ester fc(COOEt)₂, LiAlH₄84% (for fc(CH₂OH)₂)Good; high-yielding reduction.[3]

Experimental Protocols

Protocol: Scalable Synthesis of 1,1′-Bis(hydroxymethyl)ferrocene

This protocol is adapted from a reported large-scale synthesis of a key ferrocene intermediate.[3]

Objective: To synthesize 1,1′-Bis(hydroxymethyl)ferrocene from 1,1′-Bis(ethoxycarbonyl)ferrocene via reduction with LiAlH₄.

Materials:

  • 1,1′-Bis(ethoxycarbonyl)ferrocene (fc(COOEt)₂) (100 g, 0.303 mol)

  • Lithium aluminum hydride (LiAlH₄) (20 g, 0.527 mol, 1.75 equiv)

  • Dry Tetrahydrofuran (THF) (330 mL)

  • Nitrogen gas supply

  • Ice bath

Procedure:

  • Setup: Equip a 1 L three-necked flask with a reflux condenser, a 250 mL dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • LiAlH₄ Suspension: Under a nitrogen atmosphere, charge the flask with 250 mL of dry THF. Cool the flask in an ice bath and carefully add the powdered LiAlH₄ (20 g) to the cooled solvent with stirring.

  • Substrate Addition: Dissolve the 1,1′-Bis(ethoxycarbonyl)ferrocene (100 g) in 80 mL of dry THF and place this solution in the dropping funnel.

  • Reaction: Add the ferrocene solution dropwise to the stirred, ice-cooled LiAlH₄ suspension over a period of 1 hour. Maintain the temperature below reflux.

  • Completion: After the addition is complete, continue stirring the mixture as it warms to room temperature.

  • Quenching: (Caution: Highly exothermic, perform slowly and with cooling) Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate (B86663) until the grey suspension turns white and gas evolution ceases.

  • Workup: Filter the resulting suspension and wash the solid residue thoroughly with THF. Combine the filtrate and washings.

  • Isolation: Remove the THF from the combined filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting 1,1′-Bis(hydroxymethyl)ferrocene can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to yield the final product.

Visual Guides

Diagram 1: Scalable Synthetic Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Ferrocene Ferrocene (Starting Material) Reaction1 Electrophilic Substitution Ferrocene->Reaction1 P4S10 P₄S₁₀ P4S10->Reaction1 Intermediate Fc₂P₂S₄ (Intermediate) Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 LiAlH4 LiAlH₄ (Reducing Agent) LiAlH4->Reaction2 Crude_Product Crude this compound Precursor Reaction2->Crude_Product Purification Recrystallization or Sublimation Crude_Product->Purification Final_Product Pure this compound Precursor Purification->Final_Product

Caption: A scalable workflow for synthesizing a this compound precursor.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_outcome Biological Outcome FerrocinA This compound PI3K PI3K FerrocinA->PI3K Inhibits Arrest G0/G1 Cell Cycle Arrest FerrocinA->Arrest Apoptosis Induction of Apoptosis FerrocinA->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70 S6K mTOR->p70S6K CellCycle Cell Cycle Progression (G1 -> S) p70S6K->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

overcoming Ferrocin A instability in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ferrocin A and its derivatives. Our aim is to help you overcome challenges related to the stability of these compounds in biological media and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store my this compound compound?

A1: Most this compound derivatives are hydrophobic. For in vitro biological assays, they should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] The final concentration of DMSO in your cell culture medium should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1] Stock solutions should be stored at -20°C in aliquots to minimize freeze-thaw cycles.[1]

Q2: I am observing lower than expected cytotoxicity in my experiments. What could be the cause?

A2: Lower than expected activity can often be attributed to the instability of the this compound derivative in the biological medium. The active form of many this compound compounds is the oxidized ferrocenium (B1229745) cation, which can be unstable in aqueous solutions, especially in the presence of serum.[2] This instability can lead to degradation of the compound over the course of your experiment, reducing its effective concentration. We recommend performing a stability assay to determine the half-life of your specific this compound derivative in your experimental conditions.

Q3: Why are my experimental results with this compound derivatives inconsistent?

A3: Inconsistent results are often linked to the stability and handling of the compounds. Several factors can contribute:

  • Compound Degradation: As mentioned, this compound derivatives can degrade in biological media. The rate of degradation can be influenced by the specific formulation of the medium, serum concentration, pH, and exposure to light.

  • Stock Solution Integrity: Repeated freeze-thaw cycles of your stock solution can lead to compound precipitation or degradation. It is advisable to store the stock solution in single-use aliquots.

  • Cell Culture Conditions: Variations in cell density, passage number, and metabolic activity can affect the cellular redox environment, which in turn can influence the activation and stability of this compound.

Q4: What is the general stability of this compound compounds in biological media?

A4: The stability of this compound derivatives is highly variable and depends on their specific chemical structure and the composition of the biological medium. While the ferrocene (B1249389) moiety itself is quite stable, its biologically active oxidized form, ferrocenium, is more reactive and prone to degradation in aqueous environments. For example, a quinone methide metabolite of a ferrocifen derivative was found to have a half-life of approximately 3 hours under physiological conditions.[3] It is crucial to experimentally determine the stability of your specific compound in your assay conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity Compound instability in the experimental medium.1. Perform a stability assay of your compound in the cell culture medium over the time course of your experiment. 2. Reduce the serum concentration if possible, as serum proteins can sometimes interact with and destabilize the compound. 3. Consider a shorter incubation time for your assay.
High variability between replicate experiments Inconsistent compound concentration due to degradation or precipitation.1. Prepare fresh dilutions of your compound from a stock solution for each experiment. 2. Ensure complete dissolution of the compound in DMSO before diluting in the aqueous medium. 3. Minimize the exposure of the compound to light and elevated temperatures.
Unexpected changes in the color of the medium Oxidation or degradation of the this compound compound.1. Monitor the UV-Vis spectrum of your compound in the medium over time to track its stability. 2. This may be an inherent property of the compound's interaction with the medium; correlate this observation with the biological activity.

Quantitative Data Summary

The stability of this compound derivatives can be influenced by structural modifications. The following table summarizes the effect of substituents on the redox potential, a key parameter related to the stability of the ferrocenium form.

CompoundSubstituentRedox Potential (E½ vs SCE)Stability of Oxidized Form
Ferrocene (Fc)None+0.403 VUnstable in some aqueous media
Decamethylferrocene (Me₁₀Fc)Electron-donating (methyl)-0.096 VMore stable than Fc⁺
Ferrocifen-derived quinone methideVariesNot specifiedt½ ≈ 3 hours (physiological conditions)[3]

Data adapted from literature on ferrocene derivatives. The stability of the oxidized form (ferrocenium) is generally enhanced by electron-donating groups.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of a this compound derivative in a specific biological medium using HPLC or LC-MS.

Materials:

  • This compound derivative

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with the this compound stock solution to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Immediately take a time zero (t=0) sample (e.g., 100 µL) and add it to a microcentrifuge tube containing an equal volume of acetonitrile to precipitate proteins and halt degradation. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for analysis.

  • Incubate the remaining medium at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and process them as described in step 3.

  • Analyze the supernatant from each time point by HPLC or LC-MS. Use a suitable C18 column and a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the parent compound from its degradation products.

  • Quantify the peak area of the parent this compound compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample and plot the data to determine the stability profile and estimate the half-life (t½).

Visualizations

Signaling Pathways

This compound derivatives have been shown to impact several signaling pathways, often leading to apoptosis or cell cycle arrest in cancer cells.

FerrocinA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS generates PI3K PI3K ROS->PI3K inhibits Bax Bax ROS->Bax activates Bcl2 Bcl2 ROS->Bcl2 inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellCycleArrest CellCycleArrest mTOR->CellCycleArrest regulates Cytochrome_c Cytochrome_c Bax->Cytochrome_c promotes release Bcl2->Cytochrome_c inhibits release Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (this compound in DMSO) B Spike into Biological Medium A->B C Incubate at 37°C B->C D Collect Samples at Time Points (t=0, 1, 2, 4...) C->D E Protein Precipitation (Acetonitrile) D->E F Analyze Supernatant (HPLC/LC-MS) E->F G Quantify Parent Compound F->G H Determine Stability Profile & Half-life G->H

References

Technical Support Center: Troubleshooting Ferrocin A Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ferrocin A. The following information is designed to address specific issues that may be encountered during the multi-step chromatographic purification of this iron-containing peptide antibiotic.

I. Overview of this compound Purification

This compound is a novel iron-containing peptide antibiotic isolated from the culture filtrate of Pseudomonas fluorescens. Its purification is a multi-step process involving extraction and several chromatographic techniques to separate it from other compounds in the culture broth.[1] The general workflow for this compound purification is as follows:

Ferrocin_A_Purification_Workflow Culture Pseudomonas fluorescens Culture Filtrate Butanol_Extraction Butanol Extraction Culture->Butanol_Extraction Adsorption_Resin Adsorption Resin Chromatography Butanol_Extraction->Adsorption_Resin Silica_Gel Silica (B1680970) Gel Chromatography Adsorption_Resin->Silica_Gel Prep_HPLC Preparative RP-HPLC Silica_Gel->Prep_HPLC Pure_Ferrocin_A Pure this compound Prep_HPLC->Pure_Ferrocin_A

Fig. 1: General workflow for the purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is an iron-containing peptide antibiotic with a complex structure, including three hydroxamate moieties that form an octahedral iron complex.[1] The challenges in its purification arise from its presence in a complex mixture of other peptides, metabolites, and impurities produced by Pseudomonas fluorescens.[2][3] Effective separation requires a combination of different chromatographic techniques based on varying physicochemical properties.

Q2: What are the key steps in the purification of this compound?

A2: The established purification protocol for this compound involves four main steps: butanol extraction, adsorption resin chromatography, silica gel chromatography, and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Q3: How can I detect this compound during the purification process?

A3: As this compound is an iron-containing compound, its presence can often be tracked by its color. Siderophores like this compound typically form reddish-brown complexes with iron.[4] For more quantitative analysis, UV-Vis spectroscopy can be used, as ferrocene-containing compounds have characteristic absorption bands.[5][6][7] Additionally, bioassays to test for antimicrobial activity against susceptible bacterial strains can be employed to track the active fractions. The Chrome Azurol S (CAS) assay is a universal chemical assay for detecting siderophores and can be a valuable tool.[8][9]

III. Troubleshooting Guides by Purification Stage

This section provides a detailed breakdown of potential problems, their likely causes, and recommended solutions for each stage of the this compound purification process.

Stage 1: Butanol Extraction

Butanol extraction is the initial step to separate this compound from the aqueous culture filtrate into an organic phase.

Troubleshooting Decision Tree: Butanol Extraction

Butanol_Extraction_Troubleshooting Start Low Yield of this compound in Butanol Extract Q1 Is an emulsion forming? Start->Q1 A1_Yes Break the emulsion by: - Centrifugation - Addition of saturated NaCl - Gentle stirring Q1->A1_Yes Yes A1_No Check pH of culture filtrate Q1->A1_No No Q2 Is the pH optimal for extraction? A1_No->Q2 A2_No Adjust pH to the optimal range for peptide siderophore extraction (often acidic) Q2->A2_No No A2_Yes Consider incomplete phase separation or degradation of this compound Q2->A2_Yes Yes

Fig. 2: Troubleshooting low yield in butanol extraction.
Problem Possible Cause Solution
Low recovery of this compound in the butanol layer 1. Suboptimal pH: The pH of the culture filtrate affects the partition coefficient of the peptide.1. Adjust the pH of the aqueous phase. For many peptides, extraction into an organic solvent is more efficient under acidic conditions.[10]
2. Emulsion formation: Proteins and other biomolecules in the crude extract can act as emulsifiers, preventing clean phase separation.2. To break the emulsion, try centrifugation, adding a small amount of saturated NaCl solution, or gentle stirring with a glass rod.
3. Insufficient mixing: Inadequate agitation during extraction leads to poor transfer of this compound into the butanol phase.3. Ensure thorough but not overly vigorous mixing to maximize the interfacial surface area without causing a stable emulsion.
Degradation of this compound Instability in butanol or at the extraction pH: Peptide antibiotics can be sensitive to pH extremes and prolonged exposure to organic solvents.1. Perform the extraction quickly and at a reduced temperature (e.g., 4°C). 2. Investigate the pH stability of this compound to determine the optimal range for extraction.

Stage 2: Adsorption Resin Chromatography

This step is used to capture this compound from the butanol extract and remove more polar or less retained impurities. Non-ionic, macroporous resins like Amberlite™ XAD™ are commonly used for this purpose.[11][12][13]

Problem Possible Cause Solution
Poor binding of this compound to the resin 1. Inappropriate solvent: The polarity of the loading solvent may be too low, preventing efficient adsorption.1. Evaporate the butanol and redissolve the extract in a more polar solvent system before loading onto the column.
2. Incorrect resin type: The chosen adsorption resin may not have the appropriate chemistry for this compound.2. Amberlite™ XAD-4, a non-ionic, macroporous crosslinked resin, is a good starting point for adsorbing small hydrophobic molecules like peptides from aqueous solutions.[11][12]
3. High flow rate: A fast flow rate during sample loading can reduce the contact time between this compound and the resin.3. Decrease the flow rate during sample application to allow for sufficient interaction and binding.
Difficulty eluting this compound from the resin 1. Elution solvent is too polar: The eluting solvent may not be strong enough to desorb the bound this compound.1. Use a gradient of increasing organic solvent (e.g., methanol (B129727) or ethanol (B145695) in water) to elute the bound compounds.[14]
2. Irreversible binding: Strong, non-specific interactions between this compound and the resin matrix.2. Consider using a different type of adsorption resin with a less hydrophobic character.
Co-elution of impurities Similar binding properties of impurities and this compound: Other compounds in the extract may have similar affinities for the resin.1. Optimize the elution gradient. A shallower gradient can improve the resolution between compounds with similar hydrophobicities. 2. Analyze fractions by TLC or analytical HPLC to identify and pool the purest fractions.
Stage 3: Silica Gel Chromatography

Silica gel chromatography is a form of normal-phase chromatography used to further purify this compound based on polarity.

Problem Possible Cause Solution
Streaking or tailing of bands on the column 1. Sample overload: Applying too much sample to the column can lead to poor separation.1. Reduce the amount of sample loaded onto the column.
2. Inappropriate solvent system: The polarity of the eluent may not be optimal for the separation.2. Develop a suitable solvent system using thin-layer chromatography (TLC) first. A common solvent system for hydroxamate siderophores is butanol:acetic acid:water.[15][16]
3. Degradation on silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.3. Consider using deactivated or neutral silica gel.
Irreversible adsorption of this compound Strong interaction with silica: The polar nature of the peptide and the iron complex can lead to very strong binding to the silica surface.1. Increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol or water to the eluent can help.
Poor separation from impurities Similar polarity of impurities: Impurities with polarities close to that of this compound will be difficult to separate.1. Optimize the solvent system with a gradient elution. Start with a less polar solvent and gradually increase the polarity.
Stage 4: Preparative Reverse-Phase HPLC (RP-HPLC)

This is the final and highest resolution purification step. Peptides are separated based on their hydrophobicity.

Troubleshooting Common RP-HPLC Issues for Peptides

RP_HPLC_Troubleshooting Start Suboptimal RP-HPLC Separation Q1 Poor Peak Shape? Start->Q1 A1_Yes Check for: - Sample overload - Inappropriate mobile phase pH - Column degradation Q1->A1_Yes Yes Q1_No Low Resolution? Q1->Q1_No No Q2 Q2 Q1_No->Q2 A2_Yes Optimize gradient: - Decrease gradient steepness - Adjust mobile phase composition - Change column chemistry A2_No Low Recovery? A3_Yes Investigate: - Irreversible binding to column - Peptide precipitation - Degradation during run A2_No->A3_Yes Q2->A2_Yes Yes Q2->A2_No No

Fig. 3: Troubleshooting preparative RP-HPLC.
Problem Possible Cause Solution
Broad or tailing peaks 1. Column overload: Injecting too much sample for the column's capacity.1. Reduce the injection volume or sample concentration.
2. Secondary interactions: Interactions between the peptide and residual silanol (B1196071) groups on the silica-based stationary phase.2. Use a mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.
3. Inappropriate mobile phase pH: The pH can affect the charge state and conformation of the peptide.3. Adjust the pH of the mobile phase. For many peptides, a pH around 2-3 is effective.
Poor resolution between this compound and impurities 1. Suboptimal gradient: The rate of change of the organic solvent concentration is too fast.1. Use a shallower gradient to increase the separation between closely eluting peaks.[17]
2. Incorrect column chemistry: The stationary phase (e.g., C18, C8) may not be ideal for this separation.2. Try a column with a different hydrophobicity (e.g., a C8 or C4 column instead of C18).
Low or no recovery of this compound 1. Irreversible adsorption: The peptide is binding too strongly to the column.1. Try a different column with a less hydrophobic stationary phase or a wider pore size.
2. Precipitation on the column: The peptide may not be soluble in the mobile phase at the point of injection or during the gradient.2. Ensure the sample is fully dissolved in the initial mobile phase before injection. Consider a different injection solvent.
3. Degradation: The peptide may be unstable under the HPLC conditions (e.g., acidic pH).3. Minimize the run time and collect fractions promptly. Keep collected fractions on ice.

IV. Experimental Protocols

While a detailed, step-by-step protocol for this compound is not publicly available, the following are generalized protocols for the key experimental stages, based on methods used for similar compounds.

Butanol Extraction of Siderophores
  • Adjust the pH of the P. fluorescens culture supernatant to the desired value (e.g., acidic pH) with an appropriate acid.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of n-butanol.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Drain the lower aqueous layer.

  • Collect the upper butanol layer containing the extracted siderophores.

  • Repeat the extraction of the aqueous layer with fresh butanol to maximize recovery.

  • Combine the butanol extracts and concentrate under reduced pressure.

Adsorption Chromatography on Amberlite™ XAD-4
  • Prepare a column with Amberlite™ XAD-4 resin and equilibrate it with a polar solvent (e.g., water).

  • Dissolve the concentrated butanol extract in the equilibration solvent and load it onto the column at a slow flow rate.

  • Wash the column with several column volumes of the equilibration solvent to remove unbound impurities.

  • Elute the bound compounds with a stepwise or linear gradient of increasing methanol or ethanol in water.

  • Collect fractions and monitor for the presence of this compound using a suitable detection method (e.g., color, UV-Vis, CAS assay).

Silica Gel Chromatography
  • Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack it into a column.

  • Equilibrate the column with the mobile phase.

  • Dissolve the semi-purified this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry powder.

  • Carefully add the dry-loaded sample to the top of the column.

  • Begin elution with the mobile phase, starting with a low polarity and gradually increasing it. A common solvent system for hydroxamate siderophores is a mixture of butanol, acetic acid, and water.[15][16]

  • Collect fractions and analyze them by TLC or analytical HPLC.

Preparative RP-HPLC
  • Column: A C18 or C8 preparative column with a wide pore size (e.g., 300 Å) is suitable for peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Procedure: a. Dissolve the sample from the previous step in a small volume of Mobile Phase A. b. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B). c. Inject the sample. d. Elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 60 minutes). The optimal gradient should be determined using analytical HPLC first. e. Monitor the elution at a suitable wavelength (e.g., 220 nm for the peptide backbone and a higher wavelength for the iron complex). f. Collect fractions corresponding to the desired peak. g. Analyze the purity of the collected fractions by analytical HPLC. h. Pool the pure fractions and lyophilize to obtain the purified this compound.

V. Quantitative Data Summary

While specific quantitative data for the purification of this compound is limited in the public domain, the following table provides a template for tracking purification progress and includes typical ranges that might be expected for a multi-step peptide purification.

Purification Step Total Protein (mg) This compound Activity (Units) Specific Activity (Units/mg) Yield (%) Purity (%)
Culture Filtrate 1000100,000100100<1
Butanol Extract 20080,000400805-10
Adsorption Resin Eluate 5060,00012006020-30
Silica Gel Pool 1045,00045004560-70
Preparative RP-HPLC Pool 230,0001500030>95

Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions.

References

Technical Support Center: Managing Ferrocin A Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the cytotoxicity of Ferrocin A in mammalian cell cultures. Our aim is to facilitate the effective use of this compound in research by providing strategies to understand and mitigate its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound-induced cytotoxicity?

A1: The cytotoxic effects of ferrocene (B1249389) compounds, like this compound, are often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[1][2][3] The ferrocenium (B1229745) ion, the oxidized form of the ferrocene moiety, is believed to generate hydroxyl radicals under physiological conditions, which can lead to oxidative stress and damage to cellular components such as DNA, lipids, and proteins.[2][3] This cellular damage can trigger the intrinsic apoptotic pathway, characterized by changes in the mitochondrial membrane potential and activation of caspases.[1]

Q2: Can the cytotoxicity of this compound be modulated by altering its chemical structure?

A2: Yes, modifications to the cyclopentadienyl (B1206354) rings of the ferrocene core can significantly impact its cytotoxic activity. The introduction of different functional groups can alter the compound's solubility, lipophilicity, and redox potential, thereby influencing its biological activity.[4][5] For instance, some ferrocene derivatives with specific substituents have shown reduced cytotoxicity while retaining their desired therapeutic effects.[4][6]

Q3: What are some general strategies to reduce the off-target cytotoxicity of this compound in my experiments?

A3: Several strategies can be employed to mitigate unwanted cytotoxicity:

  • Co-treatment with Antioxidants: If oxidative stress is a primary mechanism of toxicity, co-administering antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[7]

  • Optimization of Cell Culture Conditions: Ensuring optimal cell culture conditions, such as media composition, confluency, and passage number, can enhance cell resilience to drug-induced stress.[7][8]

  • Dose and Exposure Time Optimization: Carefully titrating the concentration of this compound and minimizing the exposure time can help identify a therapeutic window with maximal efficacy and minimal toxicity.

  • Chemical Modification: While not a direct experimental manipulation, exploring analogs of this compound with different substituents could lead to the discovery of compounds with a more favorable therapeutic index.[4][6]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between experiments.

  • Question: I am observing significant well-to-well and plate-to-plate variability in my cytotoxicity assays with this compound. What could be the cause, and how can I improve consistency?

  • Answer: High variability can arise from several factors:

    • Compound Precipitation: Ensure this compound is fully solubilized in the vehicle solvent before further dilution in culture medium. Precipitates can lead to inconsistent dosing.

    • Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well will lead to different final cell numbers and altered sensitivity to the compound. Use a consistent seeding density and ensure a homogenous cell suspension.

    • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

    • Cell Health and Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered growth rates and drug sensitivity.[8]

Issue 2: Difficulty distinguishing between apoptosis and necrosis.

  • Question: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?

  • Answer: A multi-parametric approach is recommended to differentiate between these two modes of cell death:[8]

    • Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, and necrotic cells will be Annexin V negative and PI positive.[8]

    • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and -7, can confirm the involvement of apoptotic pathways.

    • Morphological Assessment: Observing cell morphology using microscopy can provide clues. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells show swelling and membrane rupture.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound Analogs in a Human Cancer Cell Line (e.g., MCF-7)

CompoundModificationIC50 (µM)
This compoundParent Compound15.2
This compound-01Electron-withdrawing group8.5
This compound-02Electron-donating group25.8
This compound-03Increased steric hindrance32.1

This table illustrates how chemical modifications to the this compound structure could potentially influence its cytotoxic potency. The IC50 values are hypothetical and for illustrative purposes only.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability following treatment with this compound.[7]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

2. Reactive Oxygen Species (ROS) Detection using DCFDA

This protocol outlines the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Cell Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate or culture dish).

    • Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a positive control (e.g., H₂O₂) and an untreated negative control.

  • DCFDA Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add DCFDA solution (typically 5-10 µM in serum-free medium) to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm).

Visualizations

cluster_workflow Experimental Workflow: Assessing Cytotoxicity A Seed Mammalian Cells B Treat with this compound (Dose-Response) A->B C Incubate (24-72h) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Determine IC50 Value D->E

Caption: Workflow for a standard cytotoxicity assay.

cluster_pathway Proposed this compound Cytotoxicity Pathway FerrocinA This compound ROS Increased ROS FerrocinA->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidant Antioxidants (e.g., NAC) Antioxidant->ROS

Caption: Proposed signaling pathway for this compound-induced apoptosis.

cluster_logic Troubleshooting Logic for High Variability Start High Variability Observed CheckSolubility Check Compound Solubility Start->CheckSolubility CheckSeeding Verify Cell Seeding Consistency Start->CheckSeeding CheckEdgeEffect Assess for Edge Effects Start->CheckEdgeEffect CheckCellHealth Confirm Cell Health & Passage Start->CheckCellHealth Resolved Variability Reduced CheckSolubility->Resolved CheckSeeding->Resolved CheckEdgeEffect->Resolved CheckCellHealth->Resolved

Caption: Troubleshooting guide for inconsistent cytotoxicity results.

References

Technical Support Center: Enhancing the Antibacterial Potency of Ferrocene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the antibacterial potency of Ferrocene (B1249389) A and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and antimicrobial testing of ferrocene derivatives.

1. Synthesis & Purification

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to inactive reagents, insufficient reaction time, or suboptimal temperature.- Ensure all reagents, especially organometallics like n-butyllithium, are fresh and handled under inert conditions. - Monitor the reaction progress using Thin-Layer Chromatography (TLC). - Optimize reaction time and temperature based on literature for the specific derivative.
Side reactions such as polymerization of vinylferrocene derivatives.- Conduct reactions at lower temperatures to minimize polymerization. - Use non-polar solvents to reduce the likelihood of side reactions.[1]
Poor work-up or purification leading to product loss.- For column chromatography, use a minimal amount of silica (B1680970) gel to prevent product retention.[1] - Ensure complete extraction and solvent removal during the work-up phases.
Product Decomposition during Column Chromatography The slightly acidic nature of standard silica gel can cause decomposition of sensitive derivatives like vinylferrocene.- Use neutralized silica gel by washing it with a solution of triethylamine (B128534) (1-2%) in the eluent before packing the column. - Opt for a less acidic stationary phase like alumina. - Start with a non-polar eluent (e.g., hexanes) to elute the compound quickly.[2]
Purified Product is an Oily Solid Presence of residual starting materials, byproducts, or solvents.- Perform recrystallization from a suitable solvent system (e.g., hexane (B92381), ethanol/water).[2] - If impurities persist, repeat column chromatography with a shallower solvent gradient. - Dry the product under a high vacuum for an extended period to remove residual solvents.[1]
Difficulty in Purification The product and impurities have similar polarities.- Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC to achieve better separation. An Rf value of 0.2-0.4 is often ideal for column separation.[2] - Consider alternative purification methods like sublimation for volatile ferrocene derivatives.[3]

2. Antimicrobial Susceptibility Testing

Problem Potential Cause Recommended Solution
Compound Insolubility in Assay Medium Ferrocene derivatives are often highly lipophilic and have poor solubility in aqueous microbiological media.- Dissolve the compound in a minimal amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[4] - Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v). Run a solvent-only control to verify.
Inconsistent or Irreproducible MIC Values Variations in inoculum size, incubation conditions, or reading of results.- Standardize the bacterial inoculum to a McFarland standard of 0.5.[5] - Maintain consistent incubation time and temperature as per standardized protocols (e.g., CLSI guidelines). - Read MICs at the lowest concentration that shows complete inhibition of visible growth.[5] For some bacteriostatic compounds, trailing endpoints may be observed and should be interpreted consistently.
The compound may degrade or precipitate in the medium over the incubation period.- Visually inspect the wells for any precipitation after incubation. - Assess the stability of the compound in the assay medium over the incubation time.
No Zone of Inhibition in Disk Diffusion Assay The compound has a high molecular weight or is too non-polar to diffuse effectively through the agar (B569324).- For compounds with poor diffusion, the agar well diffusion method is a better alternative to the disk diffusion method.[6] - For a quantitative measure of activity, broth microdilution is the preferred method.[6]
Solvent (e.g., DMSO) shows antibacterial activity The concentration of the solvent in the wells is too high.- The antibacterial activity of DMSO is typically observed at concentrations of ≥12.5%.[7] - Ensure the final concentration of DMSO in the test wells is well below this level. Always include a solvent control to assess its effect.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of antibacterial action for ferrocene derivatives?

A1: The antibacterial activity of ferrocene derivatives is often attributed to their lipophilic nature, which allows them to penetrate the bacterial cell membrane.[8][9] Once inside the cell or integrated into the membrane, they can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like proteins, lipids, and DNA.[10]

Q2: How does the substitution on the ferrocene moiety affect its antibacterial potency?

A2: The nature and position of substituents on the cyclopentadienyl (B1206354) rings play a crucial role in the antibacterial activity. The introduction of certain functional groups can enhance lipophilicity, which may lead to better membrane penetration.[8] For instance, the introduction of a 1H-1,2,3-triazole ring in some isatin–ferrocene conjugates has been shown to substantially improve their activity.[11]

Q3: Which bacterial strains are commonly used for testing the antibacterial activity of ferrocene derivatives?

A3: A standard panel of both Gram-positive and Gram-negative bacteria are typically used. Common examples include:

  • Gram-positive: Staphylococcus aureus (including MRSA strains), Bacillus subtilis, Enterococcus faecalis.[7][9][11]

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[9]

Q4: What are the standard methods for determining the antibacterial potency of these derivatives?

A4: The most common methods are the disk diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][11] The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[5]

Q5: My ferrocene derivative is colorful. Will this interfere with the MIC reading?

A5: Yes, the color of the compound can interfere with visual MIC reading. In such cases, you can use a spectrophotometric plate reader to measure the optical density (OD) at a wavelength where the compound does not absorb significantly (e.g., 600 nm) to determine bacterial growth. Alternatively, a redox indicator dye like resazurin (B115843) can be used, which changes color in the presence of metabolically active cells.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Ferrocene Derivatives

Ferrocene Derivative Bacterial Strain MIC (µg/mL) Reference
Fluoro-substituted 4-ferrocenylthiazole (3f)Bacillus subtilis7.8125[1]
Fluoro-substituted 4-ferrocenylthiazole (3f)Escherichia coli7.8125[1]
Ferrocenyl chalcone (B49325) (pentyl derivative)Gram-positive organisms8 - 63[12]
Ferrocenyl chalcone (hexyl derivative)Gram-positive organisms8 - 63[12]
Ferrocenyl chalcone (heptyl derivative)Gram-positive organisms8 - 63[12]
Ferrocenyl chalcone (octyl derivative)Gram-positive organisms8 - 63[12]
Ferrocenyl chalcone (nonyl derivative)Gram-positive organisms8 - 63[12]
Ferrocenyl chalcone (decyl derivative)Gram-positive organisms8 - 63[12]
Ferrocene-substituted carborane (Fc(2)SBCp(1))Staphylococcus aureusVaries (concentration-dependent)[12]
Ferrocene-substituted carborane (Fc(2)SBCp(1))Pseudomonas aeruginosaVaries (concentration-dependent)[12]
Ciprofloxacin (Reference Drug)Bacillus subtilis15.625[1]
Ciprofloxacin (Reference Drug)Escherichia coli15.625[1]

Experimental Protocols

1. Broth Microdilution Method for MIC Determination

This protocol is adapted from standard microbiology guidelines.[5][13][14]

Materials:

  • Sterile 96-well microtiter plates (round-bottom preferred)

  • Test ferrocene derivative

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial culture in log phase growth, adjusted to 0.5 McFarland standard

  • Sterile diluent (e.g., saline)

  • Micropipettes and sterile tips

  • Plate incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the ferrocene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution, diluted in MHB to twice the highest desired test concentration, to the first column of wells.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column.

    • Discard 100 µL from the 10th column. The 11th column will serve as the growth control (no compound), and the 12th as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

2. Synthesis of a Ferrocene Derivative: Acetylation of Ferrocene

This is a classic example of electrophilic substitution on a ferrocene ring.

Materials:

  • Ferrocene

  • Acetic anhydride

  • 85% Phosphoric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Alumina or silica gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for eluent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ferrocene in dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride, followed by the dropwise addition of 85% phosphoric acid while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture over ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or alumina.

    • Elute with a mixture of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity to separate unreacted ferrocene from the acetylferrocene (B1663952) product.

Mandatory Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of Ferrocene Derivative cluster_purification Purification start Start: Ferrocene + Reagents reaction Reaction (e.g., Acetylation) start->reaction quench Quenching (Ice + NaHCO3) reaction->quench extract Extraction (DCM) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end End: Purified Derivative chromatography->end mic_determination_workflow start Start: Prepare Compound Stock & Bacterial Culture plate_prep Prepare 96-well plate with MHB start->plate_prep serial_dilution Perform 2-fold serial dilution of compound plate_prep->serial_dilution inoculation Inoculate wells with standardized bacterial suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End: MIC Value Determined read_mic->end troubleshooting_logic start Low Antibacterial Activity Observed solubility Is the compound soluble in the assay medium? start->solubility diffusion Using Disk Diffusion? solubility->diffusion Yes optimize_solubility Optimize solvent/formulation (e.g., use of co-solvents) solubility->optimize_solubility No mic_method Switch to Broth Microdilution (MIC) diffusion->mic_method Yes new_derivative Synthesize new derivatives with enhanced properties diffusion->new_derivative No, already using MIC mic_method->new_derivative optimize_solubility->start

References

Technical Support Center: Strategies to Prevent Bacterial Resistance to Ferrocin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ferrocin A. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols to help you design and execute experiments aimed at preventing or overcoming bacterial resistance to this novel organometallic antibiotic.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound, its mechanism, and bacterial resistance.

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an iron-containing peptide antibiotic.[1] While the exact mechanism is a subject of ongoing research, evidence for related ferrocene (B1249389) compounds suggests a multi-modal action.[2] The primary proposed mechanism involves the redox activity of the ferrocenyl group, which can generate reactive oxygen species (ROS) under physiological conditions.[3][4] These ROS, such as hydroxyl radicals, can cause oxidative stress and damage to critical bacterial components like DNA, proteins, and cell membranes, leading to cell death.[3][5]

Q2: What are the likely mechanisms by which bacteria could develop resistance to this compound?

A2: Based on its proposed mechanism and general principles of antimicrobial resistance, bacteria could develop resistance to this compound through several pathways:

  • Increased Efflux: Upregulation of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular targets.[6]

  • Target Modification: While less likely for a ROS-generating compound, if this compound has specific enzyme targets, mutations in those targets could reduce binding affinity.[7]

  • Enzymatic Degradation or Modification: Bacteria might evolve enzymes that can chemically modify or degrade the this compound molecule, rendering it inactive.

  • Upregulation of Antioxidant Defenses: Since the primary mechanism is believed to be oxidative stress, bacteria could enhance their antioxidant systems (e.g., catalase, superoxide (B77818) dismutase) to neutralize the ROS generated by this compound.[5]

  • Biofilm Formation: Bacteria within a biofilm matrix are often more resistant to antimicrobial agents due to limited drug penetration and a altered physiological state.[6]

Q3: What are the primary strategies to prevent or delay the emergence of resistance to this compound?

A3: The most promising strategy is combination therapy, where this compound is co-administered with another agent to create a multi-pronged attack.[8] Key approaches include:

  • Synergistic Combination: Combining this compound with a conventional antibiotic that has a different mechanism of action. This can make it more difficult for bacteria to develop resistance to both agents simultaneously.

  • Efflux Pump Inhibitors (EPIs): Co-administration with an EPI can block the expulsion of this compound from the cell, restoring or enhancing its activity.

  • Agents that Disrupt Antioxidant Defenses: Using a compound that inhibits bacterial antioxidant enzymes could potentiate the ROS-dependent killing effect of this compound.

  • Dosing Optimization: Utilizing pharmacokinetic and pharmacodynamic (PK/PD) principles to design dosing regimens that maintain drug concentrations above the mutant prevention concentration (MPC) can help minimize the selection of resistant mutants.[9]

II. Troubleshooting Experimental Issues

This section provides guidance on common problems encountered during in vitro studies of this compound resistance.

Q4: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent across experiments. What are the potential causes?

A4: Inconsistent MIC results are a common issue in antimicrobial susceptibility testing (AST).[10] Several factors can contribute to this variability:

  • Inoculum Density: The "inoculum effect" is a known phenomenon where a higher bacterial density can lead to a higher apparent MIC.[10] Always standardize your inoculum to a 0.5 McFarland standard.[11]

  • Media Composition: Variations in Mueller-Hinton Broth (MHB) batches, particularly cation adjustments, can affect the activity of some antimicrobials. Use high-quality, standardized media.

  • Compound Stability: Ferrocene compounds can be sensitive to light and oxidation. Ensure your stock solutions are fresh, stored properly (protected from light, appropriate temperature), and that the solvent (e.g., DMSO) concentration is low and consistent across wells, as it can have intrinsic effects.

  • Incubation Time and Temperature: Strictly adhere to standardized incubation times (e.g., 16-20 hours) and temperatures (35°C ± 2°C).[10]

Q5: I am not observing the expected synergy between this compound and my partner antibiotic in a checkerboard assay. How can I troubleshoot this?

A5: A lack of synergy can be due to experimental or biological reasons.[12]

  • Incorrect Concentration Range: Ensure the concentration ranges tested for both drugs span their individual MICs (e.g., from 4x MIC down to 1/16x MIC). If the MICs are not accurately determined beforehand, you may miss the synergistic window.

  • Suboptimal Partner Drug: The chosen antibiotic may not have a complementary mechanism of action. Consider pairing this compound with drugs that target different cellular pathways (e.g., cell wall synthesis, protein synthesis, DNA replication).

  • Antagonism: The combination may be indifferent or even antagonistic. This is a valid experimental result. Antagonism occurs when the combined effect is less than that of the more active agent alone.

  • Methodological Errors: Checkerboard assays are prone to pipetting errors.[13] Use calibrated pipettes, and consider setting up duplicate plates to ensure reproducibility.

Q6: I am trying to select for this compound-resistant mutants, but they are not developing or are growing too slowly. What should I do?

A6: Difficulty in generating resistant mutants can occur if the compound has a very low frequency of resistance.

  • Multi-Step Selection: Instead of a single high-concentration challenge, perform a multi-step (serial passage) selection. Start by exposing a large bacterial population to a sub-lethal concentration (e.g., 0.5x MIC) of this compound and incrementally increase the concentration in subsequent passages.

  • Increase Population Size: The probability of finding a resistant mutant increases with the size of the starting bacterial population. Ensure you are plating a high number of cells (e.g., >10^9 CFU).

  • Use a Mutagenic Agent: To increase the mutation rate, you can consider a one-time exposure to a low dose of a mutagen (e.g., UV light or a chemical mutagen) before starting the selection process. Use this approach with caution, as it may induce a wide range of non-specific mutations.

dot graph TD { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Troubleshooting workflow for inconsistent AST results.

III. Data Presentation

Clear data presentation is crucial for interpreting experimental outcomes.

Table 1: Example Checkerboard Assay Results for this compound in Combination with Levofloxacin against P. aeruginosa

This compound (µg/mL)Levofloxacin (µg/mL)Growth (+/-)
MIC Alone
40-
20+
01-
00.5+
Combinations
20.25-
10.5-
0.50.5+
10.25+
FIC Calculation
FIC AFIC BFIC Index (ΣFIC)
1/4 = 0.250.5/1 = 0.50.75 (Additive)
2/4 = 0.50.25/1 = 0.250.75 (Additive)
  • Interpretation: An FIC Index ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[12]

Table 2: Example Resistance Frequency Determination

StrainThis compound Conc.Total CFU PlatedResistant ColoniesFrequency of Resistance
S. aureus ATCC 292132x MIC5 x 10⁹153.0 x 10⁻⁹
S. aureus ATCC 292134x MIC5 x 10⁹24.0 x 10⁻¹⁰
E. coli ATCC 259222x MIC8 x 10⁹415.1 x 10⁻⁹
E. coli ATCC 259224x MIC8 x 10⁹56.3 x 10⁻¹⁰

IV. Experimental Protocols

Detailed methodologies are essential for reproducible results.

Protocol 1: Checkerboard Synergy Assay

This protocol is used to quantify the synergistic, additive, or antagonistic effect of this compound combined with another antimicrobial agent.[8][14]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the partner antibiotic at 100x the highest desired concentration in a suitable solvent (e.g., DMSO).

    • Prepare a bacterial inoculum from 3-5 colonies grown overnight on non-selective agar (B569324). Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[14]

    • Dilute the standardized bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.[8]

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Create serial two-fold dilutions of this compound along the x-axis (horizontally) and the partner antibiotic along the y-axis (vertically).[8] This creates a matrix of different concentration combinations.

    • Ensure control wells are included: growth control (no drugs), sterility control (no bacteria), and wells for each drug alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone).[12]

G

Protocol 2: Resistance Frequency Determination

This protocol is used to determine the spontaneous mutation rate that confers resistance to this compound.

  • Inoculum Preparation:

    • Grow an overnight culture of the test bacterium in drug-free broth to reach stationary phase (a high cell density).

    • Concentrate the cells by centrifugation and resuspend them in a small volume of sterile saline to create a dense suspension.

    • Perform serial dilutions of a small aliquot of the culture and plate on drug-free agar to determine the total viable cell count (CFU/mL).

  • Selection:

    • Plate a large, known volume of the concentrated bacterial suspension (e.g., aiming for >10⁹ CFU) onto Mueller-Hinton Agar (MHA) plates containing this compound at a selective concentration (typically 2x, 4x, or 8x the MIC).

    • Use a sufficient number of plates to accommodate the large inoculum volume.

  • Incubation and Counting:

    • Incubate the plates at 35°C ± 2°C for 24-48 hours. Resistant colonies will appear on the drug-containing plates.

    • Count the number of colonies on the selective plates.

  • Calculation:

    • Calculate the resistance frequency by dividing the number of resistant colonies by the total number of viable cells plated.

    • Frequency = (Number of Resistant Colonies) / (Total CFU Plated)

G

References

Technical Support Center: Optimizing Ferrocin A Dosage for Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ferrocin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in animal infection models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against bacteria?

This compound is an iron-containing peptide antibiotic.[1] Its mechanism of action is primarily linked to its redox activity. Ferrocene-based compounds can generate reactive oxygen species (ROS), which can lead to cellular damage in bacteria. Additionally, some ferrocene (B1249389) derivatives have been shown to interfere with critical cellular signaling pathways.

Q2: In what types of animal infection models has this compound shown efficacy?

This compound has demonstrated strong therapeutic effects in murine models of Pseudomonas aeruginosa infection.[1] While in-vitro studies have shown activity against other Gram-negative bacteria, its in-vivo efficacy appears to be particularly selective for P. aeruginosa.[1]

Q3: What is a recommended starting dose for this compound in a mouse model of P. aeruginosa infection?

Based on available data for the closely related Ferrocin B, a starting point for dose-ranging studies for this compound could be in the range of 0.5 to 1.0 mg/kg. The reported half-effective dose (ED50) for Ferrocin B against P. aeruginosa in a mouse infection model is 0.593 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and bacterial strain.

Q4: What are the potential signs of toxicity I should monitor for in my animals?

While specific toxicity data for this compound is limited, studies on other ferrocene derivatives suggest that high doses may lead to signs of toxicity. In rats, high oral doses of acetylferrocene, a related compound, resulted in delayed mortality and signs of pneumonopathy.[2] It is recommended to conduct a pilot toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals for changes in weight, behavior, and any signs of respiratory distress.

Q5: What administration routes are suitable for this compound in animal models?

The optimal administration route for this compound has not been extensively published. Both subcutaneous (SC) and intravenous (IV) routes are common for peptide-based antibiotics in preclinical studies. The choice of administration will depend on the desired pharmacokinetic profile. IV administration typically results in a rapid peak concentration, while SC administration may provide a more sustained release. A pilot pharmacokinetic study is recommended to determine the optimal route for your experimental needs.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low efficacy in vivo - Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the site of infection.- Inappropriate Administration Route: The chosen route may result in poor bioavailability or rapid clearance.- Bacterial Resistance: The specific strain of bacteria used in the model may be resistant to this compound.- Poor Formulation/Solubility: this compound may not be properly dissolved or stable in the vehicle solution.- Conduct a Dose-Ranging Study: Test a range of doses (e.g., 0.1 mg/kg to 10 mg/kg) to determine the effective dose (ED50) and optimal therapeutic dose.- Evaluate Different Administration Routes: Compare the efficacy of intravenous (IV) vs. subcutaneous (SC) administration.- Confirm In Vitro Susceptibility: Determine the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain before in vivo experiments.- Optimize Formulation: Ensure this compound is fully dissolved in a suitable, non-toxic vehicle. Consider using solubility enhancers if necessary, after verifying their compatibility and lack of toxicity.
Signs of Animal Toxicity (e.g., weight loss, lethargy, respiratory distress) - Dosage is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.- Rapid IV Injection: A fast bolus IV injection can sometimes lead to acute toxicity.- Determine the MTD: Conduct a pilot study with a small number of animals to establish the MTD for your specific model and administration route.- Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its toxicity.- Slower Infusion Rate: If using IV administration, consider a slower infusion rate.
High Variability in Experimental Results - Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes.- Variability in Animal Model: Differences in animal age, weight, or health status can affect drug metabolism and response.- Infection Model Inconsistency: Variation in the bacterial inoculum size or site of infection.- Standardize Dosing Procedures: Ensure accurate weighing of this compound, precise volume measurements, and consistent administration techniques.- Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Acclimatize animals properly before the experiment.- Standardize Infection Protocol: Use a consistent method for bacterial culture and preparation of the inoculum. Ensure precise delivery of the bacterial challenge.

Experimental Protocols

1. In Vivo Efficacy Study in a Murine Model of Pseudomonas aeruginosa Infection (Example Protocol)

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal dose (e.g., 1 x 10⁷ CFU) of a pathogenic strain of P. aeruginosa. The exact lethal dose should be predetermined in your laboratory.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., sterile saline).

    • Group 2-5: this compound at increasing doses (e.g., 0.1, 0.5, 2.5, 10 mg/kg).

  • Administration: Administer this compound or vehicle via subcutaneous (SC) or intravenous (IV) injection at a specified time point post-infection (e.g., 1 hour).

  • Monitoring: Monitor survival rates and clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) for a defined period (e.g., 7 days).

  • Endpoint: The primary endpoint is survival. A secondary endpoint could be bacterial load in relevant organs (e.g., spleen, liver) at a specific time point.

  • Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals from lethal infection) using appropriate statistical methods (e.g., probit analysis).

2. Acute Toxicity Study (Example Protocol)

  • Animal Model: Healthy, non-infected mice of the same strain, age, and sex as in the efficacy studies.

  • Dose Groups: Administer single doses of this compound at escalating levels (e.g., 5, 10, 25, 50, 100 mg/kg). Include a vehicle control group.

  • Administration: Use the same route of administration as planned for the efficacy studies.

  • Monitoring: Observe animals closely for the first few hours post-administration and then daily for 14 days. Record any clinical signs of toxicity, changes in body weight, and mortality.

  • Endpoint: Determine the maximum tolerated dose (MTD) and, if possible, the approximate lethal dose (LD50).

Quantitative Data Summary

Table 1: In Vivo Efficacy of Ferrocin B against Pseudomonas aeruginosa

CompoundAnimal ModelBacterial StrainAdministration RouteEfficacy MetricValue
Ferrocin BMouseP. aeruginosaNot SpecifiedED500.593 mg/kg

Note: This data is for Ferrocin B, a closely related compound, and should be used as a reference for designing this compound studies.

Table 2: Acute Toxicity of a Related Ferrocene Compound (Acetylferrocene)

CompoundAnimal ModelAdministration RouteToxicity MetricValue
AcetylferroceneRat (female)OralLethal Dose< 5 mg/kg
AcetylferroceneRat (male)OralLethal Dose5 - 50 mg/kg
AcetylferroceneMonkeyOralLethal Dose10 - 100 mg/kg

Note: This data is for a different ferrocene derivative and highlights the importance of determining the specific toxicity profile of this compound.

Signaling Pathways and Experimental Workflows

To aid in understanding the experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vivo Efficacy Workflow A Animal Acclimatization B Bacterial Culture Preparation A->B C Induction of Infection (e.g., IP injection of P. aeruginosa) B->C D Randomization into Treatment Groups C->D E This compound / Vehicle Administration (e.g., SC or IV) D->E F Monitoring (Survival, Clinical Signs) E->F G Data Analysis (ED50 Calculation) F->G

Experimental workflow for in vivo efficacy studies.

G cluster_1 Troubleshooting Logic for Low Efficacy Start Low/No In Vivo Efficacy Observed CheckDose Is the dose optimal? Start->CheckDose CheckRoute Is the administration route appropriate? CheckDose->CheckRoute Yes DoseRanging Perform Dose-Ranging Study CheckDose->DoseRanging No CheckMIC Is the bacterial strain susceptible? CheckRoute->CheckMIC Yes RouteStudy Evaluate Alternative Routes (IV/SC) CheckRoute->RouteStudy No CheckFormulation Is the formulation correct? CheckMIC->CheckFormulation Yes MICtest Determine In Vitro MIC CheckMIC->MICtest No FormulationOpt Optimize Formulation/Vehicle CheckFormulation->FormulationOpt No End Re-evaluate Experiment CheckFormulation->End Yes DoseRanging->End RouteStudy->End MICtest->End FormulationOpt->End

Troubleshooting decision tree for low efficacy.

References

Technical Support Center: Refining Analytical Methods for Ferrocin A Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Ferrocin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection of this compound?

A1: The primary methods for the quantitative analysis of this compound and its derivatives in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Immunoassays and electrochemical detection methods have also been developed for ferrocene-containing compounds, offering high sensitivity and specificity.[3]

Q2: What are the critical sample preparation steps for analyzing this compound in biological samples?

A2: Effective sample preparation is crucial to minimize matrix effects and ensure accurate quantification. For biological fluids like serum or plasma, protein precipitation is a common first step, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound from interfering endogenous components. A study on "ferrocene-A" in rabbit serum utilized a hexane-isoamyl alcohol mixture for extraction with a recovery of 90%.[1]

Q3: How can I improve the retention of this compound on a reversed-phase HPLC column?

A3: this compound, being a relatively nonpolar organometallic compound, can sometimes exhibit poor retention on C18 columns with highly aqueous mobile phases. To improve retention, you can:

  • Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

  • Use a mobile phase with a different pH or buffer composition to potentially alter the charge state of any ionizable derivatives.

  • Consider a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity for aromatic and organometallic compounds.

Q4: What are the expected stability characteristics of this compound?

A4: Ferrocene (B1249389), the core structure of this compound, is known for its remarkable stability under various conditions, including exposure to air, water, and strong bases, and it can be heated to 400°C without decomposition.[4] However, it can be sensitive to oxidizing agents and strong acids, which can lead to the formation of the ferrocenium (B1229745) cation.[4][5] For analytical purposes, it is recommended to store this compound standards and samples in a cool, dark place and to minimize exposure to strong oxidizing conditions.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH.1. Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Low Sensitivity/Poor Signal-to-Noise 1. Suboptimal detection wavelength. 2. Sample degradation. 3. High background noise from the mobile phase.1. Optimize the UV detection wavelength. A study on a similar compound used 210 nm.[1] 2. Prepare fresh samples and standards. Ensure proper storage conditions. 3. Use high-purity HPLC-grade solvents and additives.
Retention Time Drift 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column regularly and replace it if performance deteriorates.
LC-MS Method Troubleshooting
Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement (Matrix Effects) 1. Co-eluting endogenous compounds from the biological matrix competing for ionization.[6][7] 2. High salt concentration in the sample.1. Improve sample cleanup using techniques like SPE or liquid-liquid extraction. 2. Dilute the sample. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Intensity 1. Inefficient ionization of this compound. 2. In-source fragmentation.1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). 2. Use a suitable counter ion, such as picrate, which has been shown to be effective for the analysis of oxidized ferrocenes.[2][8] 3. Reduce the fragmentation voltage in the mass spectrometer.
Carryover (Ghost Peaks in Blank Injections) 1. Adsorption of this compound onto surfaces in the LC system (injector, tubing, column). 2. Insufficient needle wash.1. Use a stronger wash solvent in the autosampler wash sequence. 2. Flush the column with a strong solvent between runs. 3. If the problem persists, consider replacing injector components or the column.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Rabbit Serum

This protocol is adapted from a published method for the determination of a "ferrocene-A" compound.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of rabbit serum in a centrifuge tube, add a known amount of an appropriate internal standard.
  • Add 2 mL of a hexane-isoamyl alcohol mixture (e.g., 9:1 v/v).
  • Vortex for 2 minutes to ensure thorough mixing.
  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Ethanol and 0.01 M KH2PO4 in a 60:40 (v/v) ratio.[1]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV at 210 nm.[1]
  • Column Temperature: 25°C.

Protocol 2: LC-MS/MS Method Development for this compound

This protocol provides a starting point for developing a robust LC-MS/MS method.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Column: C18 or similar reversed-phase column suitable for mass spectrometry.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over several minutes to elute this compound.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • MS/MS Parameters:
  • Optimize the precursor ion (e.g., [M+H]+) for this compound.
  • Perform collision-induced dissociation (CID) to identify stable and intense product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Quantitative Data Summary

Analytical Method Matrix Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC-UVRabbit Serum90Not ReportedNot Reported[1]
Electrochemical Immunoassay (Ferrocene-tagged)SerumNot Applicable0.1 ng/mL (for Vitamin D)Not Reported[9]
Voltammetric Sensor (Ferrocene-based)Not SpecifiedNot Applicable15.7 to 34.2 nM (for various analytes)Not Reported[10]

Note: Quantitative data for this compound is limited in the public domain. The table includes data for related ferrocene compounds or methods to provide a general performance expectation.

Visualizations

Experimental_Workflow_HPLC_UV cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis serum Serum Sample add_is Add Internal Standard serum->add_is extraction Liquid-Liquid Extraction (Hexane/Isoamyl Alcohol) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Inject Sample reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for HPLC-UV detection of this compound.

Troubleshooting_Logic start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity retention Retention Time Drift? start->retention matrix_effects Suspected Matrix Effects? start->matrix_effects check_column Check Column Condition & Overload peak_shape->check_column Yes check_wavelength Optimize Detection Wavelength sensitivity->check_wavelength Yes check_mobile_phase_prep Verify Mobile Phase Preparation retention->check_mobile_phase_prep Yes improve_cleanup Improve Sample Cleanup (SPE) matrix_effects->improve_cleanup Yes adjust_mobile_phase Adjust Mobile Phase pH / Additives check_column->adjust_mobile_phase No Improvement end_node Problem Resolved adjust_mobile_phase->end_node Resolved check_sample_prep Review Sample Preparation & Stability check_wavelength->check_sample_prep No Improvement check_sample_prep->end_node Resolved check_temp Ensure Stable Column Temperature check_mobile_phase_prep->check_temp No Improvement check_temp->end_node Resolved use_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_is Still Present use_is->end_node Compensated

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Ferrocin A and Other Siderophore Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Siderophore antibiotics, which cleverly exploit bacterial iron uptake systems to deliver a cytotoxic payload, represent a promising "Trojan horse" strategy. This guide provides a comparative overview of the in vitro activity of Ferrocin A, a lesser-known siderophore antibiotic, against other notable members of this class: albomycin (B224201), salmycin, ferrimycin, and the clinically approved cefiderocol.

Mechanism of Action: The Trojan Horse Strategy

Siderophore antibiotics share a common mechanism of entry into bacterial cells. They mimic natural siderophores, which are small molecules with a high affinity for iron, secreted by bacteria to scavenge this essential nutrient from their environment. The siderophore portion of the antibiotic binds to ferric iron (Fe³⁺) and is recognized by specific outer membrane receptors on the bacterial cell surface. This complex is then actively transported across the outer membrane into the periplasmic space, a process that is dependent on the TonB-ExbB-ExbD energy-transducing system. Once in the periplasm or cytoplasm, the antibiotic "warhead" is released, either through enzymatic cleavage or other mechanisms, to exert its toxic effect on a specific intracellular target. This targeted delivery system allows siderophore antibiotics to bypass common resistance mechanisms, such as reduced membrane permeability.

In Vitro Activity: A Comparative Look at Minimum Inhibitory Concentrations (MIC)

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and other selected siderophore antibiotics against two clinically relevant Gram-negative pathogens, Pseudomonas aeruginosa and Escherichia coli. It is important to note that the presented data is compiled from various sources, and direct head-to-head comparative studies under identical conditions are limited. Therefore, variations in bacterial strains and testing methodologies should be considered when interpreting these values.

AntibioticTarget OrganismMIC (µg/mL)Reference(s)
This compound Pseudomonas aeruginosa3.1[1]
Escherichia coliSimilar to P. aeruginosa[1]
Albomycin δ2 Pseudomonas aeruginosaNo specific data found
Escherichia coli0.005[2][3]
Salmycin Pseudomonas aeruginosaNo specific data found
Escherichia coliNo specific data found
Ferrimycin Pseudomonas aeruginosaNo specific data found
Escherichia coliNo specific data found
Cefiderocol Pseudomonas aeruginosaMIC₅₀: 0.5, MIC₉₀: 2[4]
Escherichia coliMIC₅₀: 0.19, MIC₉₀: 0.75[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antimicrobial susceptibility testing. The following are detailed methodologies for the two most common assays, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent in a liquid medium that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test antibiotic at a known concentration.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For testing siderophore antibiotics like cefiderocol, iron-depleted CAMHB is required.
  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Sterile, clear-bottom plates are used.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent in the microtiter plate wells using the growth medium to achieve a range of concentrations.
  • Inoculation: Inoculate each well with the standardized bacterial suspension.
  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test antibiotic.
  • Agar Medium: Use Mueller-Hinton Agar (MHA).
  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

2. Assay Procedure:

  • Agar Plates: Prepare a series of agar plates, each containing a different concentration of the antimicrobial agent. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.
  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint inoculator.
  • Controls: Include a growth control plate (no antibiotic).
  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the generalized mechanism of siderophore antibiotic uptake and the specific mechanisms of action for albomycin and cefiderocol.

Generalized uptake pathway of a siderophore-antibiotic conjugate in Gram-negative bacteria.

Albomycin_Mechanism cluster_transport Cellular Uptake cluster_action Mechanism of Action Albomycin_Fe Albomycin-Fe³⁺ Uptake Siderophore Transport System Albomycin_Fe->Uptake Albomycin_Intra Intracellular Albomycin Uptake->Albomycin_Intra Cleavage Peptidase Cleavage Albomycin_Intra->Cleavage Warhead Thionucleoside Warhead Cleavage->Warhead SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibition Ser_tRNA Seryl-tRNA SerRS->Ser_tRNA Catalyzes formation of Protein_Syn Protein Synthesis Ser_tRNA->Protein_Syn Cell_Death Bacterial Cell Death Protein_Syn->Cell_Death Inhibition leads to

Mechanism of action of Albomycin.

Cefiderocol_Mechanism cluster_transport Cellular Uptake cluster_action Mechanism of Action Cefiderocol_Fe Cefiderocol-Fe³⁺ Uptake Siderophore Transport System Cefiderocol_Fe->Uptake Cefiderocol_Peri Periplasmic Cefiderocol Uptake->Cefiderocol_Peri PBP Penicillin-Binding Proteins (PBPs) Cefiderocol_Peri->PBP Binding and Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Essential for Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to defective cell wall and Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Forms

Mechanism of action of Cefiderocol.

Conclusion

This compound, as a member of the siderophore antibiotic family, holds potential as an antibacterial agent, particularly against Gram-negative bacteria like P. aeruginosa. However, the limited availability of comprehensive and comparative in vitro activity data makes a direct performance assessment against other siderophores challenging. Albomycin and cefiderocol, with their well-characterized mechanisms and potent activity, serve as important benchmarks in the field. Further research, including head-to-head comparative studies and detailed mechanistic investigations of this compound, salmycin, and ferrimycin, is crucial to fully understand their therapeutic potential in the ongoing battle against antimicrobial resistance.

References

Ferrocin A Analogue vs. Vancomycin: A Comparative Efficacy Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A a comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of a representative Ferrocin A analogue (ferrocenyl chalcone) and vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA).

This guide provides a detailed comparison of the anti-MRSA performance of a representative this compound analogue, a ferrocenyl chalcone (B49325), and the established antibiotic, vancomycin. The information is compiled from peer-reviewed studies to offer an objective analysis supported by experimental data.

Executive Summary

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious MRSA infections. Its mechanism involves the inhibition of bacterial cell wall synthesis. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus strains necessitates the exploration of novel antimicrobial agents. Ferrocene-containing compounds, particularly ferrocenyl chalcones, have demonstrated promising in vitro activity against MRSA. This guide delves into the quantitative efficacy, mechanisms of action, and the experimental protocols used to evaluate these two antimicrobial agents.

Data Presentation: Quantitative Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for a representative ferrocenyl chalcone and vancomycin against MRSA.

Compound MRSA Strain(s) MIC (μg/mL) Reference
Ferrocenyl Chalcone (Hexyl derivative)Clinical Isolate63[1][2][3]
Ferrocenyl Chalcone (Heptyl derivative)Clinical Isolate63[1][2][3]
Ferrocenyl Chalcone (Octyl derivative)Clinical Isolate63[1][2][3]
Ferrocenyl Chalcone (Nonyl derivative)Clinical Isolate63[1][2][3]
Ferrocenyl Chalcone (Decyl derivative)Clinical Isolate63[1][2][3]
VancomycinVarious Clinical Isolates0.5 - 2.0

Table 1: Minimum Inhibitory Concentrations (MICs) against MRSA.

Mechanisms of Action

Vancomycin

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains, ultimately leading to cell lysis.

Vancomycin_Mechanism cluster_bacterium Staphylococcus aureus Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Cell_Wall_Synthesis->Peptidoglycan_Precursor Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Elongation Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-Linking Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan (Cell Wall Integrity) Transpeptidase->Cross_Linked_Peptidoglycan Cell_Lysis Cell Lysis Cross_Linked_Peptidoglycan->Cell_Lysis Inhibition leads to Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala

Vancomycin's mechanism of action against MRSA.
Ferrocenyl Chalcone (Representative this compound Analogue)

The antimicrobial activity of ferrocenyl chalcones against MRSA is attributed to the disruption of cellular respiration.[1][2][3] These compounds are thought to interfere with the electron transport chain within the bacterial cell membrane. This disruption leads to a decrease in ATP production and an increase in oxidative stress, ultimately causing cell death. The lipophilic nature of these compounds facilitates their passage across the bacterial cell membrane.[4]

Ferrocenyl_Chalcone_Mechanism cluster_bacterium Staphylococcus aureus Cell_Membrane Cell Membrane Electron_Transport_Chain Electron Transport Chain ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death Inhibition leads to Cellular_Respiration Cellular Respiration Cellular_Respiration->Electron_Transport_Chain Ferrocenyl_Chalcone Ferrocenyl Chalcone Ferrocenyl_Chalcone->Electron_Transport_Chain Inhibits

Proposed mechanism of action for Ferrocenyl Chalcone.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to determine the MIC of antimicrobial agents against MRSA.

MIC_Workflow Start Start: Prepare MRSA Inoculum (0.5 McFarland Standard) Serial_Dilution Perform 2-fold serial dilutions of Ferrocenyl Chalcone and Vancomycin in Mueller-Hinton Broth (MHB) Start->Serial_Dilution Inoculation Inoculate microtiter plate wells with MRSA suspension to a final concentration of ~5 x 10^5 CFU/mL Serial_Dilution->Inoculation Controls Include positive control (MRSA in MHB) and negative control (MHB only) Inoculation->Controls Incubation Incubate plates at 37°C for 18-24 hours Controls->Incubation Observation Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Incubation->Observation End End: Record MIC values Observation->End

Workflow for MIC determination.

Detailed Protocol:

  • Inoculum Preparation: A suspension of the MRSA isolate is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Dilution: Serial two-fold dilutions of the ferrocenyl chalcone and vancomycin are prepared in MHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared MRSA suspension.

  • Controls: A positive control well (containing MHB and the MRSA inoculum without any antimicrobial agent) and a negative control well (containing MHB only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the MRSA isolate.

Time-Kill Assay

This protocol describes a time-kill assay to assess the bactericidal activity of an antimicrobial agent against MRSA over time.

Time_Kill_Workflow Start Start: Prepare MRSA Inoculum (~5 x 10^5 - 1 x 10^6 CFU/mL) Setup Set up test tubes with MHB containing: 1. No drug (growth control) 2. Ferrocenyl Chalcone (at MIC, 2x MIC, 4x MIC) 3. Vancomycin (at MIC, 2x MIC, 4x MIC) Start->Setup Inoculation Inoculate each tube with the MRSA suspension Setup->Inoculation Incubation Incubate tubes at 37°C with shaking Inoculation->Incubation Sampling Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours Incubation->Sampling Plating Perform serial dilutions of aliquots and plate on agar (B569324) plates Sampling->Plating Colony_Count Incubate plates and count viable colonies (CFU/mL) Plating->Colony_Count Analysis Plot log10 CFU/mL versus time to generate time-kill curves Colony_Count->Analysis End End: Determine bactericidal activity Analysis->End

Workflow for a time-kill assay.

Detailed Protocol:

  • Inoculum Preparation: An overnight culture of the MRSA isolate is diluted in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Test Setup: Test tubes are prepared with MHB containing the antimicrobial agent (ferrocenyl chalcone or vancomycin) at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. A growth control tube without any antimicrobial agent is also included.

  • Inoculation and Incubation: The prepared MRSA inoculum is added to each test tube, and the tubes are incubated at 37°C with constant agitation.

  • Sampling and Plating: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours). Serial dilutions of these aliquots are plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

Vancomycin remains a critical therapeutic option for MRSA infections, with a well-understood mechanism of action targeting cell wall synthesis. However, the emergence of resistance highlights the urgent need for novel antimicrobial agents. Ferrocenyl chalcones, as representative this compound analogues, demonstrate promising in vitro efficacy against MRSA, with a distinct mechanism of action involving the inhibition of cellular respiration. Further in vivo studies and toxicological assessments are warranted to determine the clinical potential of these ferrocene-based compounds. This guide provides a foundational comparison to aid researchers in the ongoing development of new and effective treatments for MRSA infections.

References

Comparative Analysis of Ferrocin A and Pyoverdine from Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the competitive microbial world, the acquisition of essential nutrients like iron is a critical factor for survival and virulence. Pseudomonas species have evolved sophisticated strategies for this purpose, including the production of siderophores—small, high-affinity iron-chelating molecules. This guide provides a detailed comparative analysis of two such molecules: Ferrocin A, a potent antibiotic, and pyoverdine, a well-characterized siderophore, both produced by strains of Pseudomonas. This analysis is based on available experimental data to objectively evaluate their structure, biosynthesis, iron acquisition mechanisms, and biological activities.

Structural and Physicochemical Properties

This compound and pyoverdine, while both involved in iron metabolism, possess distinct structural features that dictate their function.

This compound , produced by Pseudomonas fluorescens YK-310, is a cyclic lipodecapeptide containing iron. Its structure is characterized by the presence of three hydroxamate moieties that form a stable octahedral complex with a ferric ion.[1][2] At least four analogs (A, B, C, and D) have been identified, differing in the seventh amino acid residue and the methylation pattern of the acetate (B1210297) groups.[3]

Pyoverdine , a hallmark of fluorescent Pseudomonas species, is a more complex molecule comprising three distinct parts: a conserved dihydroxyquinoline chromophore responsible for its characteristic fluorescence, a variable peptide chain of 6 to 14 amino acids, and a side chain derived from a dicarboxylic acid or its amide.[4] The peptide chain is highly variable among different Pseudomonas strains, leading to the existence of over 100 different pyoverdine structures.[4] This structural diversity plays a crucial role in the specificity of its uptake by the producing bacterium.

A summary of their key properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of this compound and Pyoverdine

PropertyThis compoundPyoverdine
Producing Organism Pseudomonas fluorescens YK-310[1][5]Various fluorescent Pseudomonas species[4][6]
Chemical Class Iron-containing cyclic lipodecapeptide[1][3]Chromopeptide siderophore
Key Structural Features Cyclic decapeptide, lipid tail, 3 hydroxamate groups, central Fe³⁺ ion[1][2][3]Dihydroxyquinoline chromophore, variable peptide chain, ketoacid side chain[4]
Iron Chelation Utilizes three hydroxamate moieties[1][2]Utilizes a catecholate group on the chromophore and hydroxamates/hydroxycarboxylates on the peptide chain
Solubility Data not availableWater-soluble

Biosynthesis and Genetic Organization

Both this compound and pyoverdine are synthesized by Non-Ribosomal Peptide Synthetases (NRPSs), large multi-enzyme complexes that act as assembly lines for peptide synthesis.

The putative biosynthetic gene cluster for This compound spans thirteen genes, including three genes encoding for NRPSs.[3] This suggests a complex biosynthetic pathway typical for such secondary metabolites. Interestingly, unlike typical siderophores whose production is repressed by iron, this compound production is reportedly enhanced in the presence of iron.[3]

The biosynthesis of pyoverdine is a well-studied process involving a large gene cluster (pvd genes). The synthesis starts in the cytoplasm and is completed in the periplasm. The core chromophore and the peptide chain are assembled by a series of NRPS enzymes. The production of pyoverdine is tightly regulated by the availability of iron; under iron-limiting conditions, its synthesis is induced to facilitate iron scavenging.

Below is a DOT script illustrating the generalized NRPS assembly line for the biosynthesis of such peptides.

NRPS_Biosynthesis cluster_NRPS NRPS Module cluster_process Biosynthetic Process A_domain A (Adenylation) Selects & Activates Amino Acid T_domain T (Thiolation) Binds Activated Amino Acid A_domain->T_domain AMP~AA C_domain C (Condensation) Forms Peptide Bond T_domain->C_domain Thioester-linked AA Elongation Elongation Modules (n) Start Initiation Module Start->Elongation Growing Peptide Chain Termination Termination Module Elongation->Termination Release Release/Cyclization Termination->Release Mature_Peptide Mature Peptide Release->Mature_Peptide Iron_Uptake_Mechanisms cluster_FerrocinA This compound cluster_Pyoverdine Pyoverdine F_synth Biosynthesis with Iron Incorporation F_secreted Secreted this compound (Fe-bound) F_synth->F_secreted P_synth Apo-Pyoverdine Biosynthesis P_secreted Secreted Apo-Pyoverdine P_synth->P_secreted P_Fe_complex Ferri-Pyoverdine Complex P_secreted->P_Fe_complex Chelation Ext_Fe Extracellular Fe³⁺ Ext_Fe->P_Fe_complex P_uptake Uptake via FpvA Receptor P_Fe_complex->P_uptake Lipopeptide_Quantification Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Extraction Solvent Extraction Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Resuspension Resuspension in Methanol Evaporation->Resuspension HPLC HPLC Analysis Resuspension->HPLC Quantification Quantification HPLC->Quantification

References

Validating the Mechanism of Action of Novel Ferrocene Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A literature search for a specific compound designated "Ferrocin A" did not yield any identifiable information in the public domain. Therefore, this guide will focus on the general methodologies used to validate the mechanism of action of the broader class of ferrocene (B1249389) derivatives, which have shown promise in cancer research. This will serve as a framework for researchers, scientists, and drug development professionals interested in validating the therapeutic potential of novel ferrocene-based compounds.

Ferrocene, an organometallic compound, and its derivatives are being extensively investigated for their anticancer properties.[1][2] These compounds exhibit diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and a more recently explored form of programmed cell death known as ferroptosis.[3][4][5] Validating the precise mechanism of action is a critical step in the preclinical development of these promising drug candidates. Genetic studies, in combination with biochemical and cellular assays, provide the necessary evidence to confirm the molecular targets and pathways involved.

Diverse Mechanisms of Action of Ferrocene Derivatives

The anticancer effects of ferrocene derivatives are not attributed to a single mechanism but rather a range of cellular responses. Some ferrocene compounds, such as ferrocifen (a ferrocene analog of tamoxifen), are known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6][7] Other derivatives have been shown to induce apoptosis through mitochondria-dependent pathways and to cause cell cycle arrest.[3][8]

More recently, the role of ferrocenes in inducing ferroptosis has come into focus.[5][9][10] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[11][12] Some novel ferrocene-appended compounds have been rationally designed to act as inhibitors of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation, thereby inducing ferroptosis in cancer cells.[9][10][13]

Genetic Approaches to Validate Mechanism of Action

Genetic studies are indispensable for unequivocally identifying the cellular targets and pathways modulated by a novel compound. Techniques such as CRISPR-Cas9 screens, gene knockdown, and overexpression studies are powerful tools in this context.

CRISPR-Cas9 Screens: Genome-wide or targeted CRISPR-Cas9 knockout screens can be employed to identify genes that either enhance or suppress the cytotoxic effects of a ferrocene derivative. For instance, if a compound is hypothesized to induce ferroptosis by targeting GPX4, a CRISPR screen would likely identify genes in the ferroptosis pathway as essential for the compound's activity.

Gene Knockdown and Overexpression: Once potential target genes are identified, their role can be validated through targeted gene knockdown (using siRNA or shRNA) or overexpression. For example, to confirm that a ferrocene derivative's efficacy is dependent on a specific gene, one would expect that knocking down that gene would confer resistance to the compound, while its overexpression might enhance sensitivity.

Experimental Protocols

While specific protocols would be tailored to the compound and cell lines under investigation, the general workflow for genetic validation studies is as follows:

Experimental Workflow for Validating a Novel Ferrocene Derivative's Mechanism of Action

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway Elucidation a Initial Screening: Determine cytotoxicity (IC50) of the ferrocene derivative in cancer cell lines b Biochemical Assays: Measure ROS levels, lipid peroxidation, and mitochondrial membrane potential a->b c Genome-wide CRISPR-Cas9 Screen: Identify genes that modulate sensitivity to the ferrocene derivative b->c If ferroptosis is suspected d Bioinformatic Analysis: Pathway enrichment analysis of CRISPR screen hits c->d e Gene Knockdown (siRNA/shRNA): Validate the role of top candidate genes d->e g Rescue Experiments: Assess if overexpression of the target can rescue the drug-induced phenotype e->g f Gene Overexpression: Confirm the effect of target gene levels on drug sensitivity f->g h Western Blotting & qPCR: Analyze the expression of upstream and downstream pathway components g->h i Signaling Pathway Confirmation h->i

Caption: A generalized workflow for the genetic validation of a novel ferrocene derivative's mechanism of action.

Comparison with Alternative Ferroptosis Inducers

Should a novel ferrocene derivative be identified as a ferroptosis inducer, its performance would be compared to existing small molecules that trigger this cell death pathway.

Compound Class Mechanism of Action Genetic Dependencies Reported IC50 Range
Class 1: System Xc- Inhibitors
ErastinInhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion and subsequent GPX4 inactivation.SLC7A111-10 µM
SorafenibMulti-kinase inhibitor that also inhibits system Xc-.SLC7A112-10 µM
Class 2: GPX4 Inhibitors
RSL3Directly and covalently inhibits GPX4.GPX450-200 nM
ML162Covalent inhibitor of GPX4.GPX450-500 nM
Novel Ferrocene Derivatives To be determined (e.g., dual function ROS production and GPX4 inhibition).[9][10]To be determined through genetic studies.To be determined.

Note: IC50 values are highly cell-line dependent.

Signaling Pathways

The signaling pathways involved in the action of ferrocene derivatives can be diverse. For a compound inducing ferroptosis, the central pathway involves the inhibition of GPX4, leading to an accumulation of lipid reactive oxygen species.

Simplified Ferroptosis Pathway

G cluster_0 Inputs cluster_1 Cellular Processes cluster_2 Inhibitors cystine Cystine system_xc System Xc- (SLC7A11/SLC3A2) cystine->system_xc glutamate Glutamate system_xc->glutamate gsh GSH Synthesis system_xc->gsh Cysteine for gpx4 GPX4 gsh->gpx4 Cofactor for lipid_ros Lipid ROS gpx4->lipid_ros Reduces ferroptosis Ferroptosis lipid_ros->ferroptosis erastin Erastin / Sorafenib erastin->system_xc rsl3 RSL3 / Ferrocene Derivative? rsl3->gpx4

References

A Head-to-Head Comparison of Ferrocin A and Gentamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial agents, the continual emergence of drug-resistant pathogens necessitates a thorough evaluation of both established and novel therapeutic compounds. This guide provides a detailed head-to-head comparison of Ferrocin A, an iron-containing peptide antibiotic, and gentamicin (B1671437), a widely used aminoglycoside antibiotic. This comparison is based on available experimental data, focusing on their mechanisms of action, antibacterial efficacy, and safety profiles.

Executive Summary

FeatureThis compoundGentamicin
Class Iron-containing cyclic peptide (Siderophore)Aminoglycoside
Primary Target Gram-negative bacteria, particularly Pseudomonas aeruginosaBroad-spectrum, particularly effective against Gram-negative bacteria
Mechanism of Action Acts as a siderophore, likely interfering with bacterial iron uptake.Binds to the 30S ribosomal subunit, inhibiting protein synthesis.
In Vitro Efficacy Demonstrated activity against P. aeruginosa (MIC of 3.1 µg/mL for P. aeruginosa IFO3080). Data on a broader spectrum is limited.[1]Well-established broad-spectrum activity against many Gram-negative and some Gram-positive bacteria.
In Vivo Efficacy Strong therapeutic effects against P. aeruginosa in murine infection models (ED50 of 0.2-0.6 mg/kg).[1][2]Effective in various in vivo models, including murine peritonitis and systemic infections.[3][4][5][6]
Cytotoxicity Data not available in the public domain.Known nephrotoxicity and ototoxicity at high concentrations. IC50 values vary depending on the cell line.

Data Presentation: A Quantitative Comparison

Table 1: Antibacterial Spectrum - Minimum Inhibitory Concentration (MIC)
OrganismThis compound (µg/mL)Gentamicin (µg/mL)
Pseudomonas aeruginosa3.1 (strain IFO3080)[1]0.5 - >128
Escherichia coliData not available0.25 - >128
Klebsiella pneumoniaeData not available0.25 - >128
Enterobacter spp.Data not available0.25 - >128
Proteus spp.Data not available0.25 - >128
Acinetobacter baumanniiData not available0.5 - >128
Table 2: In Vivo Efficacy
CompoundAnimal ModelPathogenEfficacy MetricValue
This compoundMurine systemic infectionPseudomonas aeruginosa P9ED500.2-0.6 mg/kg[1][2]
GentamicinMurine peritonitis modelPseudomonas aeruginosa-Submicrogram quantities prevent death[5]
Gentamicin-loaded nanoparticlesMurine peritoneal infectionPseudomonas aeruginosa PA01Improved antimicrobial effects vs. free drug[3][4]
Table 3: Cytotoxicity - Half-maximal Inhibitory Concentration (IC50)

Specific cytotoxicity data for this compound on mammalian cell lines is not available in the reviewed literature. The table below provides representative IC50 values for gentamicin against a mammalian cell line.

CompoundCell LineIC50
This compoundData not availableData not available
GentamicinVero (African green monkey kidney)Significant decrease in viability at 2000 µg/mL[7]
GentamicinBHK-21 (Baby hamster kidney)Statistically significant decrease in vital cells at >500 µg/mL[8]

Mechanism of Action

This compound: A Trojan Horse Strategy

This compound is an iron-containing cyclic peptide that belongs to the siderophore class of molecules.[1][2][9] Siderophores are small molecules produced by microorganisms to chelate iron from the environment and transport it into the cell. The mechanism of action of this compound is believed to be a "Trojan horse" strategy, where the bacteria recognize the this compound-iron complex and actively transport it into the cell via siderophore uptake systems. Once inside, the compound can exert its antibacterial effect, possibly by disrupting essential cellular processes.

FerrocinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ferrocin_A This compound Ferrocin_Fe_complex This compound-Fe³⁺ Complex Ferrocin_A->Ferrocin_Fe_complex Chelates Fe3_ion Fe³⁺ Fe3_ion->Ferrocin_Fe_complex Siderophore_Receptor Siderophore Receptor Ferrocin_Fe_complex->Siderophore_Receptor Binds to Transport_Proteins Periplasmic Transport Proteins Siderophore_Receptor->Transport_Proteins Transports across outer membrane Inner_Membrane_Transporter Inner Membrane Transporter Transport_Proteins->Inner_Membrane_Transporter Shuttles to Intracellular_Target Intracellular Target (Disruption of Cellular Processes) Inner_Membrane_Transporter->Intracellular_Target Transports into cytoplasm

Caption: Proposed "Trojan Horse" mechanism of this compound.

Gentamicin: Inhibition of Protein Synthesis

Gentamicin, an aminoglycoside antibiotic, exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation of protein synthesis, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.

Gentamicin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Wall & Membrane cluster_cytoplasm Cytoplasm Gentamicin Gentamicin Porin Porin Channel Gentamicin->Porin Enters through Ribosome 30S Ribosomal Subunit Porin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Interferes with mRNA mRNA mRNA->Protein_Synthesis Nonfunctional_Protein Nonfunctional/Toxic Proteins Protein_Synthesis->Nonfunctional_Protein Leads to Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death Causes

Caption: Mechanism of action of Gentamicin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted for peptide antibiotics and siderophore-antibiotic conjugates.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).[10]

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[10]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic (this compound or gentamicin) in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well polypropylene (B1209903) microtiter plate.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.[10]

    • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[12] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.[10]

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Antibiotic Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[8][13][14]

  • Cell Seeding:

    • Seed mammalian cells (e.g., Vero, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well.[14]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound or gentamicin) in a cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Shake the plate for 15 minutes.[14]

    • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Test Compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Defined Period Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 1.5-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (492nm or 570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of this compound and gentamicin based on the currently available scientific literature. Gentamicin is a well-characterized, broad-spectrum aminoglycoside with known efficacy and a well-documented safety profile that includes potential nephrotoxicity and ototoxicity.

This compound presents an intriguing alternative, particularly for its targeted and potent activity against Pseudomonas aeruginosa. Its likely mechanism of action, leveraging bacterial iron uptake systems, represents a promising strategy to overcome certain forms of antibiotic resistance. However, a comprehensive head-to-head comparison is currently hampered by the limited publicly available data on this compound's broad-spectrum antibacterial activity and its cytotoxicity profile.

Further research is warranted to fully elucidate the antibacterial spectrum, mechanism of action, and safety of this compound. Direct comparative studies with established antibiotics like gentamicin will be crucial in determining its potential clinical utility.

References

Navigating the Maze of Resistance: A Comparative Guide to Ferrocin A and Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of combating antimicrobial resistance, understanding the potential for cross-resistance with novel therapeutic agents is paramount. This guide provides a comprehensive overview of the theoretical and experimental approaches to studying cross-resistance between Ferrocin A, a representative of the promising class of ferrocene-containing compounds, and established antibiotics. While direct experimental data on this compound cross-resistance is not yet available, this document outlines the foundational knowledge, proposed mechanisms, and detailed protocols required for such investigations.

This compound: A Novel Player in Antimicrobial Research

Ferrocene (B1249389) and its derivatives have emerged as a versatile class of organometallic compounds with a wide range of biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria.[1][2][3][4] The antimicrobial efficacy of ferrocene compounds is thought to stem from their unique chemical structure and redox properties.

The proposed primary mechanism of action involves the generation of reactive oxygen species (ROS) within the bacterial cell. This oxidative stress can lead to widespread damage of cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death.[3] Additionally, some ferrocene derivatives have been shown to interact with and disrupt the integrity of the bacterial cell membrane.[5] The modular nature of ferrocene allows for chemical modifications that can fine-tune its antibacterial activity and pharmacological properties.[2][4]

Understanding the Landscape of Antibiotic Cross-Resistance

Cross-resistance occurs when a single molecular mechanism confers resistance to multiple antimicrobial agents. This phenomenon poses a significant challenge in the treatment of infectious diseases, as the development of resistance to one antibiotic can render a whole class of drugs, or even multiple classes, ineffective. The primary mechanisms underpinning cross-resistance include:

  • Target Modification: Alterations in the bacterial target site, such as a ribosomal subunit or an enzyme, can reduce the binding affinity of multiple antibiotics that act on the same target.[6][7]

  • Drug Inactivation: Bacteria may acquire enzymes, such as β-lactamases, that can chemically modify and inactivate a range of structurally similar antibiotics.[6]

  • Efflux Pumps: These membrane-bound proteins actively transport a broad spectrum of antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[6][8]

  • Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the influx of various antimicrobial compounds.[9]

Given this compound's proposed mechanisms of action, a theoretical analysis suggests potential avenues for cross-resistance. For instance, bacterial strains overexpressing multidrug efflux pumps could potentially recognize and expel this compound, thereby conferring resistance to it and other antibiotics that are substrates of the same pump. Conversely, because this compound's primary mechanism is thought to be ROS generation—a more generalized mode of killing—it might be less susceptible to target-specific resistance mechanisms.

Experimental Protocols for Investigating Cross-Resistance

To empirically determine the cross-resistance profile of this compound, a systematic approach using standardized microbiological techniques is required. The following is a detailed protocol for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), a key metric in assessing antimicrobial susceptibility.[10][11][12]

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Bacterial strains: A wild-type (susceptible) strain and a panel of well-characterized antibiotic-resistant strains (e.g., with known resistance mechanisms).

  • Growth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard.[12]

  • Antimicrobials: Stock solutions of this compound and other comparator antibiotics of known concentrations.

  • 96-well microtiter plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antimicrobials:

  • In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB to create a range of concentrations.

  • A row should be dedicated to each antimicrobial, with decreasing concentrations across the columns.

  • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[13]

5. Reading and Interpreting Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12][14]

  • Cross-resistance is indicated if a strain resistant to a known antibiotic also exhibits a significantly higher MIC for this compound compared to the susceptible parent strain.

Data Presentation and Interpretation

The results of a cross-resistance study are typically presented in a table comparing the MIC values of different antibiotics against a susceptible strain and one or more resistant strains.

Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics against E. coli Strains

AntibioticMIC (µg/mL) vs. Susceptible E. coliMIC (µg/mL) vs. Tetracycline-Resistant E. coli (Expressing Efflux Pump)Interpretation
Tetracycline264Resistance
Doxycycline132Cross-Resistance
Ciprofloxacin0.0151Cross-Resistance
This compound 4 32 Potential Cross-Resistance
Gentamicin0.50.5No Cross-Resistance

In this hypothetical example, the tetracycline-resistant strain, which overexpresses an efflux pump, shows a significantly higher MIC for this compound. This suggests that the efflux pump may be capable of expelling this compound, indicating a potential for cross-resistance. In contrast, the activity of Gentamicin is unaffected, suggesting its mechanism of action and/or cellular transport is different and not impacted by this specific resistance mechanism.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound, a typical experimental workflow for cross-resistance studies, and the principle of a shared resistance mechanism.

G cluster_cell Bacterial Cell Ferrocin_A_in This compound ROS Reactive Oxygen Species (ROS) Ferrocin_A_in->ROS generates Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage causes Cell_Death Cell Death Damage->Cell_Death leads to Ferrocin_A_out This compound Ferrocin_A_out->Ferrocin_A_in enters cell

Caption: Proposed antibacterial mechanism of this compound via ROS generation.

G start Start: Select Bacterial Strains (Susceptible & Resistant) prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antibiotics in 96-well Plate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MICs (Lowest concentration with no growth) incubate->read_mic analyze Analyze and Compare MICs (Susceptible vs. Resistant) read_mic->analyze end Conclusion on Cross-Resistance analyze->end

Caption: Experimental workflow for a cross-resistance study using MIC assay.

G cluster_cell Bacterial Cell efflux_pump Multidrug Efflux Pump resistance Resistance to all three compounds efflux_pump->resistance antibiotic_A Antibiotic A antibiotic_A->efflux_pump expelled antibiotic_B Antibiotic B antibiotic_B->efflux_pump expelled ferrocin_A This compound ferrocin_A->efflux_pump expelled

Caption: Shared resistance mechanism (efflux pump) causing cross-resistance.

References

Validating the Antibacterial Target of Ferrocin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antibacterial target of Ferrocin A, a novel iron-containing peptide antibiotic. Given that the precise molecular target of this compound is not yet fully elucidated, this document outlines a hypothesized mechanism of action and details the necessary experimental protocols for its validation. This approach is contrasted with the established mechanisms of two alternative antibacterial agents that also target bacterial iron acquisition pathways: Cefiderocol (B606585) and Gallium Nitrate (B79036).

Overview of this compound and Comparative Agents

This compound is a siderophore produced by Pseudomonas fluorescens with potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its structure, incorporating a ferrocene (B1249389) moiety, suggests a unique potential mechanism of action. This guide compares this compound's hypothesized "Trojan horse" mechanism with two other agents that exploit bacterial iron uptake:

  • Cefiderocol: A cephalosporin (B10832234) antibiotic conjugated to a siderophore. It acts as a "Trojan horse" to enter bacterial cells, where the cephalosporin component inhibits cell wall synthesis.

  • Gallium Nitrate: An iron mimic that is taken up by bacteria through iron transport systems and disrupts various iron-dependent metabolic processes.

A summary of their key characteristics is presented in Table 1.

FeatureThis compound (Hypothesized)CefiderocolGallium Nitrate
Class Iron-containing peptide antibiotic (Siderophore)Siderophore-cephalosporin conjugateIron mimic
Primary Target Organisms Gram-negative bacteria (esp. P. aeruginosa)Gram-negative bacteriaBroad-spectrum (Gram-positive and Gram-negative)
Proposed/Known Mechanism "Trojan horse" delivery of ferrocene, leading to intracellular disruption (e.g., redox stress)"Trojan horse" delivery of a β-lactam, inhibiting penicillin-binding proteins (PBPs)[1][2][3][4][5]Disruption of multiple iron-dependent metabolic pathways[6][7]
Cellular Target Unknown intracellular target(s)Penicillin-Binding Proteins (PBPs)[2][3][5]Ribonucleotide reductase, RNA polymerase, and other iron-containing enzymes[6]

Validating the Antibacterial Target of this compound: A Proposed Workflow

The central hypothesis is that this compound acts as a "Trojan horse," utilizing its siderophore structure to gain entry into bacterial cells, whereupon the ferrocene moiety exerts a cytotoxic effect. The following experimental workflow is proposed to validate this hypothesis and identify the specific molecular target.

G cluster_0 Phase 1: Mechanism of Action cluster_1 Phase 2: Intracellular Localization cluster_2 Phase 3: Target Identification A Antimicrobial Susceptibility Testing (AST) in Iron-Depleted vs. Iron-Rich Media B Time-Kill Kinetic Assays A->B C Siderophore Competition Assays B->C D Fluorescent Labeling and Microscopy C->D If intracellular action is indicated E Radioactive Labeling and Cellular Fractionation D->E F Target Overexpression/Underexpression E->F G In Vitro Enzymatic Assays F->G H Thermal Shift Assays G->H I Proteomic/Metabolomic Profiling H->I

Caption: Workflow for validating the antibacterial target of this compound.

Detailed Experimental Protocols

Objective: To determine if this compound's primary antibacterial activity is due to iron sequestration outside the cell (bacteriostatic) or requires intracellular accumulation (bactericidal).

a) Antimicrobial Susceptibility Testing (AST) in Iron-Modulated Media

  • Protocol: Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa in both standard cation-adjusted Mueller-Hinton broth (CAMHB) and iron-depleted CAMHB (ID-CAMHB).

  • Expected Outcome: If this compound acts as a "Trojan horse," its potency (lower MIC) will be significantly enhanced in iron-depleted media, as the bacteria will upregulate their iron uptake systems.[8][9]

b) Time-Kill Kinetic Assays

  • Protocol: Expose P. aeruginosa to this compound at concentrations of 1x, 2x, and 4x the MIC in ID-CAMHB. At various time points (0, 2, 4, 8, 24 hours), collect aliquots, perform serial dilutions, and plate to determine the number of viable cells (CFU/mL).

  • Expected Outcome: A rapid, concentration-dependent decrease in CFU/mL (≥3-log10 reduction) would indicate bactericidal activity, supporting an intracellular mechanism rather than simple iron starvation.

c) Siderophore Competition Assays

  • Protocol: Determine the MIC of this compound in ID-CAMHB in the presence of competing siderophores for which the uptake receptor in P. aeruginosa is known (e.g., pyoverdine, pyochelin).

  • Expected Outcome: An increase in the MIC of this compound in the presence of a competing siderophore would suggest that they share the same outer membrane receptor for cellular entry.

Objective: To visually and quantitatively confirm that this compound enters the bacterial cell.

a) Fluorescent Labeling and Confocal Microscopy

  • Protocol: Synthesize a fluorescently labeled version of this compound (e.g., by conjugating a fluorophore like fluorescein (B123965) to a non-essential part of the peptide). Treat P. aeruginosa with the labeled this compound and visualize its localization using confocal microscopy.

  • Expected Outcome: Punctate or diffuse fluorescence within the bacterial cells would confirm intracellular accumulation.[10][11]

b) Radioactive Labeling and Cellular Fractionation

  • Protocol: Prepare this compound with a radioactive isotope (e.g., incorporating ⁵⁵Fe or by tritiating the peptide). After treating the bacteria, separate the cells into cytoplasmic, periplasmic, and membrane fractions. Measure the radioactivity in each fraction.

  • Expected Outcome: The presence of radioactivity in the cytoplasmic or periplasmic fractions would provide quantitative evidence of cellular entry.[8][10][12]

Objective: To pinpoint the molecular target(s) of the ferrocene moiety once inside the cell.

a) Target Overexpression/Underexpression

  • Protocol: Construct mutant strains of P. aeruginosa that overexpress or underexpress candidate target proteins (e.g., enzymes involved in key metabolic pathways that are known to be susceptible to redox-active compounds). Determine the MIC of this compound against these mutant strains.

  • Expected Outcome: Increased resistance in strains overexpressing the target, or increased susceptibility in strains with reduced expression, would implicate that protein as the target.

b) In Vitro Enzymatic Assays

  • Protocol: Based on leads from proteomic studies, purify candidate target enzymes. Measure the enzyme's activity in the presence and absence of this compound.

  • Expected Outcome: A dose-dependent inhibition of enzymatic activity by this compound would directly identify it as an inhibitor of that enzyme.

c) Cellular Thermal Shift Assay (CETSA)

  • Protocol: Treat intact bacterial cells with this compound. Heat the cell lysate to various temperatures, then separate soluble and aggregated proteins. Analyze the soluble fraction by Western blot for a candidate target protein.

  • Expected Outcome: Binding of this compound to its target protein should increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the untreated control.

d) Proteomic and Metabolomic Profiling

  • Protocol: Treat P. aeruginosa with a sub-lethal concentration of this compound. Analyze changes in the proteome and metabolome using mass spectrometry-based techniques.

  • Expected Outcome: Significant changes in the abundance of specific proteins or metabolites can provide clues about the cellular pathways disrupted by this compound, thereby narrowing down the list of potential targets.

Comparative Analysis of Antibacterial Mechanisms

The validation workflow for this compound can be understood in the context of the known mechanisms of Cefiderocol and Gallium Nitrate.

G cluster_FerrocinA This compound (Hypothesized) cluster_Cefiderocol Cefiderocol (Known) cluster_Gallium Gallium Nitrate (Known) FA_out This compound (outside cell) FA_in This compound (inside cell) FA_out->FA_in Siderophore Receptor FA_target Intracellular Target (e.g., enzyme) FA_in->FA_target FA_effect Cell Death (Redox Stress?) FA_target->FA_effect Cef_out Cefiderocol (outside cell) Cef_in Cefiderocol (periplasm) Cef_out->Cef_in Siderophore Receptor Cef_target Penicillin-Binding Proteins (PBPs) Cef_in->Cef_target Cef_effect Cell Wall Synthesis Inhibition Cef_target->Cef_effect Ga_out Gallium Nitrate (outside cell) Ga_in Gallium (inside cell) Ga_out->Ga_in Iron Transporters Ga_target Iron-Dependent Enzymes Ga_in->Ga_target Ga_effect Metabolic Disruption Ga_target->Ga_effect

Caption: Comparison of antibacterial mechanisms.

Quantitative Data Comparison

While direct quantitative comparisons of this compound with Cefiderocol and Gallium Nitrate are premature without a validated target and more extensive published data, Table 2 provides a template for how such data should be structured once available.

ParameterThis compoundCefiderocolGallium Nitrate
MIC₅₀ against P. aeruginosa (ID-CAMHB) Data to be determined~0.25 - 2 µg/mL~32 - 128 µg/mL (in standard media)
MIC₅₀ against P. aeruginosa (CAMHB) Data to be determined~1 - 8 µg/mL~32 - 128 µg/mL
Bactericidal Activity (Time to 3-log kill) Data to be determinedConcentration-dependentGenerally considered bacteriostatic
Target Binding Affinity (Kᵢ or IC₅₀) Data to be determinedHigh affinity for PBP3Varies by target enzyme
Resistance Frequency Data to be determinedLow; requires mutations in siderophore receptorsLow; would require altering essential iron uptake

Note: MIC values are approximate and can vary significantly between strains and testing conditions.

This guide provides a systematic approach to validating the antibacterial target of this compound. By following the proposed experimental workflow, researchers can elucidate its mechanism of action and position it within the landscape of novel antibiotics that exploit bacterial iron metabolism. The comparative framework with Cefiderocol and Gallium Nitrate offers valuable context for interpreting these future findings.

References

A Comparative Analysis of Iron-Binding Affinity: Ferrocin A vs. Transferrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of iron transport and chelation is critical. This guide provides a detailed comparison of the iron-binding affinities of Ferrocin A, a siderophore antibiotic, and transferrin, the primary iron-transport protein in vertebrates.

While both molecules exhibit a high affinity for ferric iron (Fe³⁺), their mechanisms and quantitative binding strengths differ, influencing their respective biological roles and therapeutic potential. This document outlines their comparative iron-binding capacities, the experimental protocols for their measurement, and the underlying biochemical pathways.

Quantitative Comparison of Iron-Binding Affinity

A direct quantitative comparison of the iron-binding affinity is challenging due to the limited availability of specific dissociation constant (K_d) values for this compound in publicly accessible literature. However, based on its classification as a siderophore, we can infer its exceptionally high affinity for iron.

MoleculeTypeIron-Binding MoietyAssociation Constant (K_a) for Fe³⁺Dissociation Constant (K_d) for Fe³⁺
Transferrin GlycoproteinTwo Fe³⁺ binding sites~10²⁰ - 10²² M⁻¹ at pH 7.4[1]Extremely low (in the femtomolar to attomolar range)
This compound Peptide Antibiotic (Siderophore)Three hydroxamate moieties[2][3]Not available in literatureNot available in literature (inferred to be extremely low)

Note: The association constant (K_a) is the inverse of the dissociation constant (K_d). A higher K_a and a lower K_d indicate a stronger binding affinity. Siderophores, as a class, are known to have some of the highest binding affinities for ferric iron among all known soluble chelators.

Experimental Protocols for Determining Iron-Binding Affinity

Precise determination of iron-binding affinity requires specific and sensitive experimental techniques. Below are detailed methodologies applicable to both this compound and transferrin.

For this compound (and other Siderophores)

1. Potentiometric Titration: This method determines the stability constants of metal complexes by measuring the change in pH of a solution containing the siderophore upon titration with a strong base, both in the presence and absence of the metal ion (Fe³⁺).

  • Materials: Purified this compound, standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), a high-purity iron salt (e.g., FeCl₃), a constant ionic strength background electrolyte (e.g., KCl or NaNO₃), a calibrated pH electrode and meter, and a temperature-controlled titration vessel.

  • Procedure:

    • A solution of this compound and the strong acid is prepared in the background electrolyte.

    • This solution is titrated with the standardized strong base, and the pH is recorded after each addition.

    • A second titration is performed on a solution containing this compound, the strong acid, and the iron salt.

    • The resulting titration curves are analyzed using computer programs to calculate the protonation constants of the ligand and the stability constants of the iron-Ferrocin A complex.

2. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of iron to this compound, allowing for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

  • Materials: Purified this compound, a solution of an iron salt, a sensitive isothermal titration calorimeter.

  • Procedure:

    • A solution of this compound is placed in the sample cell of the calorimeter.

    • The iron salt solution is loaded into the injection syringe.

    • Small aliquots of the iron solution are injected into the this compound solution, and the resulting heat change is measured.

    • The data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

For Transferrin

1. Total Iron-Binding Capacity (TIBC) Assay: This is a common clinical laboratory method to determine the total amount of iron that can be bound by transferrin in a serum sample.

  • Materials: Serum sample, a solution with a known excess of ferric iron (Fe³⁺), a material to adsorb unbound iron (e.g., light magnesium carbonate or an ion-exchange resin), a reagent for colorimetric iron detection (e.g., Ferrozine).

  • Procedure:

    • An excess of ferric iron is added to the serum sample to saturate all the iron-binding sites on transferrin.

    • The unbound iron is removed by adding an adsorbent and then centrifuging the sample.

    • The iron that remains in the supernatant is bound to transferrin.

    • The amount of iron in the supernatant is then measured using a colorimetric assay. This value represents the TIBC.

2. Spectrophotometric Titration: This method involves monitoring the change in absorbance of the transferrin solution as iron is added. The formation of the iron-transferrin complex results in a characteristic absorbance spectrum.

  • Materials: Purified apotransferrin (iron-free transferrin), a standardized solution of an iron salt, a spectrophotometer.

  • Procedure:

    • The absorbance spectrum of the apotransferrin solution is recorded.

    • Aliquots of the iron solution are added to the apotransferrin solution.

    • The absorbance spectrum is recorded after each addition.

    • The change in absorbance at a specific wavelength is plotted against the concentration of added iron to determine the binding stoichiometry and affinity.

Signaling Pathways and Experimental Workflows

The interaction of iron with this compound and transferrin is part of broader biological pathways related to iron acquisition and transport.

This compound: Siderophore-Mediated Iron Uptake

Siderophores like this compound are typically secreted by microorganisms to scavenge iron from the environment. The iron-siderophore complex is then recognized by specific receptors on the microbial cell surface for internalization.

G This compound-Mediated Iron Uptake cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Ferrocin_A This compound (secreted) Fe_Ferrocin_A Fe³⁺-Ferrocin A Complex Ferrocin_A->Fe_Ferrocin_A Chelation Fe3_free Fe³⁺ (Free Iron) Fe3_free->Fe_Ferrocin_A Receptor Outer Membrane Receptor Fe_Ferrocin_A->Receptor Binding Fe2_intracellular Fe²⁺ (Intracellular) Receptor->Fe2_intracellular Transport & Reduction Metabolism Cellular Metabolism Fe2_intracellular->Metabolism G Transferrin-Mediated Iron Uptake cluster_extracellular Extracellular (Bloodstream) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Fe_Transferrin Fe³⁺-Transferrin Complex TfR Transferrin Receptor (TfR) Fe_Transferrin->TfR Binding Endosome Endosome (Acidic pH) TfR->Endosome Endocytosis Fe3_release Fe³⁺ Release Endosome->Fe3_release pH-dependent Apotransferrin_TfR Apotransferrin-TfR Complex Endosome->Apotransferrin_TfR Recycling Fe2_cytosol Fe²⁺ (Cytosol) Fe3_release->Fe2_cytosol Reduction Apotransferrin_TfR->TfR Return to cell surface

References

Ferrocin A: A Potent Siderophore Antibiotic Challenging Commercial Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the iron-chelating peptide antibiotic, Ferrocin A, has demonstrated significant efficacy, particularly against challenging Gram-negative bacteria. This guide provides a comprehensive comparison of this compound's performance with that of established commercial antibiotics, supported by available experimental data.

Executive Summary

This compound, a siderophore antibiotic produced by the bacterium Pseudomonas fluorescens YK-310, exhibits potent in vitro activity against Gram-negative pathogens such as Pseudomonas aeruginosa.[1] Its unique mechanism of action, centered around iron sequestration, presents a promising alternative to conventional antibiotics. This document outlines the available data on this compound's efficacy, details the experimental methodologies for its evaluation, and visualizes its proposed mechanism and the workflows for its assessment.

Comparative Efficacy of this compound

Quantitative data on the antimicrobial efficacy of this compound is primarily available for Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

Antimicrobial AgentBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound Pseudomonas aeruginosa IFO30803.1 µg/mL
CiprofloxacinPseudomonas aeruginosa (various strains)0.25 - 1 µg/mL (susceptible)
GentamicinPseudomonas aeruginosa (clinical isolates)0.25 - 2 µg/mL (susceptible)
CeftazidimePseudomonas aeruginosa (various strains)≤ 8 µg/mL (susceptible)

Note: The MIC values for commercial antibiotics are presented as a range for susceptible strains, as they can vary between different isolates. A direct comparison with this compound is most accurately made against the same bacterial strain under identical experimental conditions.

Studies have indicated that this compound possesses similar in vitro antibacterial activity against both Escherichia coli and Pseudomonas aeruginosa.[1] However, a specific MIC value for this compound against E. coli from the primary literature is not currently available.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the efficacy of an antimicrobial agent. The following outlines a typical broth microdilution method used for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Prepare standardized bacterial inoculum start->bacterial_culture antibiotic_dilution Prepare serial dilutions of antibiotic start->antibiotic_dilution inoculation Inoculate microtiter plate with bacteria and antibiotic dilutions bacterial_culture->inoculation antibiotic_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Observe for bacterial growth (turbidity) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action: The "Trojan Horse" Strategy

This compound, as a siderophore, employs a sophisticated "Trojan Horse" strategy to exert its antibacterial effect. Bacteria, particularly in iron-limited environments, have evolved specialized uptake systems to acquire iron, an essential nutrient.

Proposed Signaling Pathway for this compound Action

FerrocinA_Mechanism cluster_extracellular Extracellular cluster_bacterium Bacterial Cell This compound This compound This compound-Fe3+ This compound-Fe³⁺ Complex This compound->this compound-Fe3+ Chelates Fe3+ Fe³⁺ Fe3+->this compound-Fe3+ Outer Membrane Receptor Outer Membrane Receptor This compound-Fe3+->Outer Membrane Receptor Recognized and Transported Periplasm Periplasm Outer Membrane Receptor->Periplasm Inner Membrane Transporter Inner Membrane Transporter Periplasm->Inner Membrane Transporter Cytoplasm Cytoplasm Inner Membrane Transporter->Cytoplasm Iron Deprivation Intracellular Iron Deprivation Cytoplasm->Iron Deprivation Iron is not released or utilized effectively Metabolic Disruption Disruption of Essential Metabolic Pathways Iron Deprivation->Metabolic Disruption Bacterial Cell Death Bacterial Cell Death Metabolic Disruption->Bacterial Cell Death

References

A Structural Showdown: Ferrocin A Versus Conventional Peptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Osaka, Japan - In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are increasingly looking towards novel antibiotic structures that can circumvent existing resistance mechanisms. One such molecule is Ferrocin A, an iron-containing peptide antibiotic produced by the bacterium Pseudomonas fluorescens. This guide provides a detailed structural and functional comparison of this compound with established peptide antibiotics, including Bacitracin, Daptomycin, Polymyxin B, and Vancomycin (B549263), offering insights into its unique mode of action and potential therapeutic advantages.

At a Glance: Structural Comparison of Peptide Antibiotics

The fundamental difference between this compound and other peptide antibiotics lies in its unique iron-chelating structure. Ferrocins are siderophore-antibiotics, meaning they hijack bacterial iron uptake systems to gain entry into the cell. This "Trojan horse" strategy is a key differentiator from many other antibiotics that rely on diffusion through porin channels or disruption of the cell membrane.

Antibiotic Class Core Structure Key Structural Features Molecular Weight (Da)
This compound Siderophore-peptideCyclic peptide with iron-chelating moietiesContains three hydroxamate moieties forming an octahedral complex with a ferric ion.[1]~1300-1500 (estimated)
Bacitracin A PolypeptideCyclic dodecapeptide with a thiazoline (B8809763) ringLariat structure formed by condensation of a lysine (B10760008) side chain with the C-terminus.[2] Contains both D- and L-amino acids.1422.7
Daptomycin LipopeptideCyclic lipopeptideConsists of 13 amino acids, 10 of which form a cyclic core, with an exocyclic tail and a decanoic acid chain. Contains non-proteinogenic amino acids.1620.67
Polymyxin B LipopeptideCyclic lipopeptideComposed of 10 amino acid residues, with a cyclic heptapeptide (B1575542) core and a tripeptide side chain acylated with a fatty acid. Contains multiple positively charged diaminobutyric acid (DAB) residues.[3]~1200-1300
Vancomycin GlycopeptideBranched tricyclic glycosylated non-ribosomal peptideContains a heptapeptide core with attached sugar moieties. Dimerization is important for its activity.[4]1449.3

Performance Data: In Vitro Antimicrobial Activity

The unique mechanism of entry for this compound suggests a different spectrum of activity compared to other peptide antibiotics. The available data on its Minimum Inhibitory Concentrations (MICs) against key Gram-negative pathogens highlight its potential.

Antibiotic MIC against Escherichia coli (μg/mL) MIC against Pseudomonas aeruginosa (μg/mL)
This compound >100[5]6.25[5]
Bacitracin High intrinsic resistance[6]Generally resistant
Daptomycin Ineffective (target absent)[7]Generally resistant
Polymyxin B ≤1 - >128[8][9][10]0.5 - 2[11]
Vancomycin 8 - >256 (synergy-dependent)[2][3][12]16 - >188[13][14][15]

Note: MIC values can vary depending on the specific strain, testing methodology, and media used. The data presented here are for comparative purposes.

Visualizing the Structural Differences

The following diagrams, generated using the DOT language, illustrate the distinct structural motifs of this compound and the comparator antibiotics.

cluster_ferrocin This compound Structure Ferrocin_Core Cyclic Peptide Core Hydroxamate1 Hydroxamate Moiety 1 Ferrocin_Core->Hydroxamate1 covalent bond Hydroxamate2 Hydroxamate Moiety 2 Ferrocin_Core->Hydroxamate2 covalent bond Hydroxamate3 Hydroxamate Moiety 3 Ferrocin_Core->Hydroxamate3 covalent bond Fe_ion Fe³⁺ Hydroxamate1->Fe_ion chelates Hydroxamate2->Fe_ion chelates Hydroxamate3->Fe_ion chelates

This compound's iron-chelating core structure.

cluster_comparators Comparator Antibiotic Structures Bacitracin Bacitracin (Cyclic Peptide + Thiazoline Ring) Daptomycin Daptomycin (Cyclic Lipopeptide) PolymyxinB Polymyxin B (Cyclic Lipopeptide) Vancomycin Vancomycin (Glycopeptide)

General structures of comparator antibiotics.

Mechanism of Action: The Siderophore "Trojan Horse"

This compound's mechanism of action is intrinsically linked to its iron-chelating properties. Bacteria, particularly Gram-negative bacteria, have evolved sophisticated systems for scavenging iron, an essential nutrient, from their environment. They secrete siderophores, small molecules with a high affinity for iron, which are then recognized by specific receptors on the bacterial outer membrane and actively transported into the cell. This compound mimics these native siderophores.

cluster_membrane Gram-Negative Bacterial Cell Envelope Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Further Transport Intracellular_Target Intracellular Target Inner_Membrane->Intracellular_Target Inhibition of Cellular Processes FerrocinA_Fe This compound-Fe³⁺ Complex Siderophore_Receptor Siderophore Receptor FerrocinA_Fe->Siderophore_Receptor Binding Siderophore_Receptor->Periplasm Active Transport

Siderophore-mediated uptake of this compound.

Experimental Protocols

The determination of the antimicrobial activity of siderophore-antibiotics like this compound requires specialized protocols to account for the influence of iron in the growth medium.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for siderophore-antibiotics.[4][16][17][18][19]

  • Preparation of Iron-Depleted Medium: Standard Mueller-Hinton Broth (MHB) is treated with an iron-chelating agent (e.g., Chelex 100 resin) to remove free iron. The iron-depleted MHB is then supplemented with a defined, low concentration of iron to ensure bacterial growth is not completely inhibited by iron starvation but is sufficiently limited to induce the expression of siderophore uptake systems.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., P. aeruginosa or E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution Series: A serial two-fold dilution of this compound and the comparator antibiotics is prepared in the iron-depleted MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria in medium without antibiotic) and a negative control (medium only). The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Conclusion

This compound represents a fascinating class of peptide antibiotics with a unique siderophore-mediated mechanism of action. Its potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, underscores the potential of the "Trojan horse" strategy. While more extensive comparative data are needed, the structural and mechanistic differences highlighted in this guide provide a strong rationale for the continued investigation of this compound and other siderophore-antibiotics as a promising avenue for the development of new therapies to combat multidrug-resistant bacteria.

References

Safety Operating Guide

Proper Disposal Procedures for Ferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Ferrocene, a flammable solid that is harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to these guidelines is critical for minimizing risks and ensuring compliance with regulatory standards.

Chemical and Physical Properties

A summary of key quantitative data for Ferrocene is presented in the table below for easy reference.

PropertyValue
Molecular FormulaC₁₀H₁₀Fe
Molecular Weight186.03 g/mol [3]
Melting Point172-174 °C[4]
Boiling Point249 °C[4][5][6]
Flash Point37.8 - 93.3 °C (100 - 200 °F)[3]
Oral LD50 (Rat)1,320 mg/kg

Personal Protective Equipment (PPE)

Before handling Ferrocene, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][7]

  • Hand Protection : Use protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5][7]

  • Body Protection : A complete suit protecting against chemicals, along with flame-retardant antistatic protective clothing, is recommended.[7]

  • Respiratory Protection : If ventilation is inadequate, use a particulate filter respirator adapted to the airborne concentration of the substance.[5]

Spill Management

In the event of a Ferrocene spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

  • Evacuate and Ventilate : Evacuate personnel from the affected area and ensure adequate ventilation. Remove all sources of ignition.[3][7]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[3][7]

  • Cleanup : For small spills, sweep up the solid material, taking care to avoid dust formation. If appropriate, moisten the material first to prevent dusting.[5] Collect the spillage using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal.[3][7]

Disposal Procedures

The disposal of Ferrocene and its contaminated packaging must be handled by a licensed disposal company.

  • Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[3][7] Ferrocene can be burned in a chemical incinerator equipped with an afterburner and scrubber.[3][7] Extra care should be taken during ignition as the material is highly flammable.[3][7]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product.[3][7]

The following diagram illustrates the logical workflow for the proper disposal of Ferrocene.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Ferrocene Waste Generated ppe Don Appropriate PPE start->ppe collect Collect Waste in a Labeled, Closed Container ppe->collect segregate Segregate from Incompatible Materials (e.g., Strong Oxidants) collect->segregate contact Contact Licensed Disposal Company segregate->contact transport Arrange for Professional Transport contact->transport incinerate Chemical Incineration with Afterburner and Scrubber transport->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Ferrocene Disposal Workflow.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.